4-Aminobutyl-DOTA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H38N6O7 |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
2-[4-[2-(4-aminobutylamino)-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C20H38N6O7/c21-3-1-2-4-22-17(27)13-23-5-7-24(14-18(28)29)9-11-26(16-20(32)33)12-10-25(8-6-23)15-19(30)31/h1-16,21H2,(H,22,27)(H,28,29)(H,30,31)(H,32,33) |
InChI-Schlüssel |
HXARYNXJCBHKNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCCCN)CC(=O)O)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Aminobutyl-DOTA: Core Chemical Properties and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of 4-Aminobutyl-DOTA (4-Ab-DOTA), a bifunctional chelating agent crucial in the development of targeted radiopharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular imaging.
Core Chemical Properties
Physicochemical Properties
| Property | This compound | This compound-tris(t-butyl ester) | Notes |
| Molecular Formula | C₂₀H₃₈N₆O₇ | C₃₂H₆₂N₆O₇ | |
| Molecular Weight | 474.55 g/mol | 642.87 g/mol | |
| CAS Number | 753421-63-5 | 1402393-59-2 | |
| Appearance | White to off-white solid | Solid | |
| Purity | Typically ≥95% (via HPLC) | Typically ≥94% (via HPLC) | |
| Solubility | Soluble in water and polar aprotic solvents like DMF.[1] | Soluble in common organic solvents. | The solubility of DOTA derivatives is influenced by the nature of the appended functional group. |
Acid Dissociation Constants (pKa)
Specific experimentally determined pKa values for this compound are not widely reported. However, the pKa values are expected to be similar to those of DOTA and its other derivatives. The protonation occurs at the four nitrogen atoms of the macrocycle and the four carboxylate groups.
| pKa | DOTA | Notes |
| pKa1 | ~2.5 | Corresponds to the first protonation of a carboxylate group. |
| pKa2 | ~4.0 | Corresponds to the second protonation of a carboxylate group. |
| pKa3 | ~4.5 | Corresponds to the third protonation of a carboxylate group. |
| pKa4 | ~9.5 | Corresponds to the first protonation of a ring nitrogen. |
| pKa5 | ~11.5 | Corresponds to the second protonation of a ring nitrogen. |
| pKa6, pKa7, pKa8 | >12 | Corresponds to the remaining two ring nitrogens and the last carboxylate. |
Note: These are approximate values for the parent DOTA molecule and can vary with ionic strength and temperature. The pKa values of this compound will be influenced by the aminobutyl group.
Metal Complexation Kinetics and Stability
This compound forms highly stable complexes with a variety of trivalent metal ions, which is essential for its use in radiopharmaceuticals to prevent the in vivo release of the radiometal.
Stability Constants (log K)
The thermodynamic stability of the metal-DOTA complex is a critical parameter. While specific stability constants for this compound are not extensively published, they are expected to be comparable to those of DOTA.
| Metal Ion | DOTA (log K) | Notes |
| Ga(III) | ~21.3 - 26.0 | The stability of Ga-DOTA complexes is very high.[2][3][4][5] |
| Lu(III) | ~22.5 | DOTA forms very stable complexes with lanthanides like Lutetium. |
| Y(III) | ~24.8 | Yttrium forms highly stable complexes with DOTA. |
Radiolabeling Kinetics
The rate of complex formation is crucial for efficient radiolabeling, especially with short-lived radionuclides. The labeling kinetics are highly dependent on pH, temperature, and the concentration of the chelator.
| Radionuclide | Optimal pH | Optimal Temperature | Typical Reaction Time |
| Gallium-68 (⁶⁸Ga) | 3.5 - 4.5 | 80 - 95 °C | 5 - 20 minutes |
| Lutetium-177 (¹⁷⁷Lu) | 4.0 - 5.0 | 90 - 100 °C | 20 - 30 minutes |
| Yttrium-90 (⁹⁰Y) | 4.0 - 5.0 | 80 - 95 °C | 20 - 30 minutes |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically proceeds through the N-alkylation of a tri-protected DOTA derivative, such as DO3A-tris(t-butyl ester), with a protected aminobutyl-containing synthon, followed by deprotection of the carboxylate and amino groups.
Workflow for the Synthesis of this compound
Detailed Methodology:
-
N-Alkylation: 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tris(t-butyl ester)) is reacted with an N-protected 4-halobutyl derivative (e.g., N-(4-bromobutyl)phthalimide) in an organic solvent such as acetonitrile in the presence of a weak base like potassium carbonate. The reaction is typically heated to drive it to completion.
-
Purification of Intermediate: The resulting protected intermediate, phthalimidobutyl-DOTA-tris(t-butyl ester), is purified from the reaction mixture, often by silica gel chromatography.
-
Deprotection of the Amine: The phthalimide protecting group is removed using hydrazine hydrate in a solvent like ethanol, yielding this compound-tris(t-butyl ester).
-
Final Deprotection: The tert-butyl ester protecting groups are removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the final product, this compound.
-
Final Purification: The final product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification by High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the standard method for purifying this compound and its conjugates to a high degree of purity (>95%).
Typical HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over 20-30 minutes is typically used to elute the compound.
-
Detection: UV detection at 220 nm and 254 nm.
-
Procedure:
-
Dissolve the crude product in a minimal amount of mobile phase A or a compatible solvent.
-
Inject the solution onto the equilibrated C18 column.
-
Elute the compound using the specified gradient.
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterization
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The spectra will show characteristic peaks for the macrocyclic ring protons, the acetate arm protons, and the aminobutyl linker protons.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be employed.
Application in Radiopharmaceutical Development
The primary application of this compound is as a bifunctional chelator for the development of targeted radiopharmaceuticals for imaging (e.g., with ⁶⁸Ga for PET) and therapy (e.g., with ¹⁷⁷Lu or ⁹⁰Y).
General Workflow for Radiopharmaceutical Preparation
Detailed Methodology for Radiolabeling a DOTA-Peptide with Gallium-68:
-
⁶⁸Ga Elution: Elute a ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain a solution of [⁶⁸Ga]GaCl₃.
-
Reaction Mixture Preparation: In a sterile vial, dissolve the DOTA-peptide conjugate (typically 10-20 µg) in a suitable buffer (e.g., sodium acetate or HEPES) to maintain a pH between 3.5 and 4.5.
-
Radiolabeling Reaction: Add the [⁶⁸Ga]GaCl₃ solution to the vial containing the DOTA-peptide. Heat the reaction mixture at 80-95 °C for 5-15 minutes.
-
Purification: After cooling, pass the reaction mixture through a C18 solid-phase extraction (SPE) cartridge to remove unchelated ⁶⁸Ga and other impurities. The purified radiolabeled peptide is then eluted from the cartridge.
-
Quality Control: The radiochemical purity of the final product is determined using radio-TLC or radio-HPLC to ensure that the percentage of unincorporated radionuclide is within acceptable limits (typically >95% radiochemical purity).
Conclusion
This compound is a versatile and essential bifunctional chelator in the field of nuclear medicine. Its ability to form highly stable complexes with a range of diagnostic and therapeutic radionuclides, combined with a functional linker for conjugation to targeting biomolecules, makes it a cornerstone for the development of next-generation radiopharmaceuticals. A thorough understanding of its chemical properties and the optimization of its synthesis, purification, and radiolabeling are critical for the successful clinical translation of these targeted agents.
References
- 1. Improved synthesis of DOTA tetraamide lanthanide(III) ligands: tool for increasing the repertoire of potential PARACEST contrast agents for MRI and/or fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - ACS Omega - Figshare [figshare.com]
An In-depth Technical Guide to 4-Aminobutyl-DOTA: Structure, Functionality, and Application in Bioconjugation and Radiometallation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional chelator 4-Aminobutyl-DOTA, a critical component in the development of targeted radiopharmaceuticals and other metal-complexed biomolecules. We will delve into its chemical structure, identify its key functional groups, and present relevant physicochemical data. Furthermore, this guide offers detailed experimental protocols for its conjugation to peptides and subsequent radiolabeling, alongside visual workflows to elucidate these processes.
Core Concepts: Structure and Functional Groups of this compound
This compound is a derivative of the well-established macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its structure is characterized by two primary components: the DOTA macrocycle and a 4-aminobutyl linker arm.
The DOTA macrocycle consists of a twelve-membered ring containing four nitrogen atoms, with each nitrogen atom bearing a carboxymethyl arm. This arrangement forms a highly stable cage-like structure that can efficiently chelate a wide variety of metal ions, particularly trivalent metals of interest in nuclear medicine and magnetic resonance imaging.
The 4-aminobutyl linker is attached to one of the nitrogen atoms of the DOTA macrocycle. This linker provides a reactive primary amine at its terminus, which is the key to its utility as a bifunctional chelator. This primary amine allows for the covalent attachment of this compound to biomolecules, such as peptides, antibodies, or small molecules, that possess a suitable reactive group (e.g., a carboxylic acid).
The primary functional groups of this compound are:
-
Macrocyclic Tetraamine: The core 1,4,7,10-tetraazacyclododecane ring.
-
Carboxylic Acids: Four carboxymethyl groups attached to the nitrogen atoms of the macrocycle, which are responsible for metal coordination.
-
Primary Amine: A terminal amino group on the butyl linker, enabling conjugation to biomolecules.
A common variant used in synthesis is This compound-tris(t-butyl ester) , where three of the four carboxylic acid groups are protected as tert-butyl esters.[1] This protection strategy prevents unwanted side reactions during the conjugation of the primary amine and allows for a more controlled synthesis.[1] The tert-butyl esters are typically removed in a final deprotection step.[1]
Quantitative Data
Table 1: Physicochemical Properties of DOTA
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₂₈N₄O₈ | N/A |
| Molecular Weight | 404.42 g/mol | N/A |
| pKa Values | pKₐ₁: 4.2, pKₐ₂: 4.8, pKₐ₃: 9.6, pKₐ₄: 11.4 |[2] |
Table 2: Stability Constants (log K) of DOTA with Various Metal Ions
| Metal Ion | log K | Reference |
|---|---|---|
| Ga³⁺ | 21.3 | [3] |
| Lu³⁺ | 22.5 | |
| Y³⁺ | 24.9 | |
| In³⁺ | 22.0 | |
| Cu²⁺ | 22.5 |
| Gd³⁺ | 25.4 | |
Experimental Protocols
The following sections provide detailed methodologies for the conjugation of this compound to a peptide and the subsequent radiolabeling of the conjugate. These protocols are based on established methods for DOTA derivatives and may require optimization for specific applications.
Conjugation of this compound to a Peptide
This protocol describes the conjugation of the primary amine of this compound to a carboxylic acid on a peptide using a standard carbodiimide coupling reaction. For this procedure, the protected form, this compound-tris(t-butyl ester), is often used to prevent polymerization.
Materials:
-
Peptide with an available carboxylic acid group
-
This compound-tris(t-butyl ester)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF.
-
Activation of Carboxylic Acid: In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF. Add this solution to the dissolved peptide and stir at room temperature for 15-30 minutes to activate the carboxylic acid group(s).
-
Conjugation: Dissolve this compound-tris(t-butyl ester) (1.2 equivalents) in anhydrous DMF and add it to the activated peptide solution. Let the reaction proceed at room temperature for 4-12 hours with gentle stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by RP-HPLC.
-
Solvent Removal: Once the reaction is complete, remove the DMF under reduced pressure.
-
Deprotection: To remove the tert-butyl protecting groups, dissolve the dried residue in a cleavage cocktail, typically a mixture of TFA, water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v). Stir the mixture at room temperature for 2-4 hours.
-
Precipitation and Washing: Precipitate the deprotected DOTA-peptide conjugate by adding cold diethyl ether. Centrifuge the mixture to pellet the product. Wash the pellet several times with cold diethyl ether to remove residual cleavage reagents.
-
Purification: Purify the crude DOTA-peptide conjugate by preparative RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Radiolabeling of DOTA-Peptide Conjugate with a Trivalent Radiometal (e.g., ⁶⁸Ga, ¹⁷⁷Lu)
This protocol outlines a general procedure for radiolabeling the purified DOTA-peptide conjugate.
Materials:
-
DOTA-peptide conjugate
-
Radiometal solution (e.g., ⁶⁸GaCl₃ in HCl, ¹⁷⁷LuCl₃ in HCl)
-
Sodium acetate or ammonium acetate buffer (0.1 M, pH 4.0-5.0)
-
Sterile, metal-free reaction vial
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Preparation of Reaction Mixture: In a sterile, metal-free reaction vial, dissolve a predetermined amount of the DOTA-peptide conjugate in the acetate buffer. The amount of peptide will depend on the desired specific activity.
-
Addition of Radiometal: Add the radiometal solution to the vial containing the DOTA-peptide conjugate. Ensure the final pH of the reaction mixture is between 4.0 and 5.0 for optimal labeling.
-
Incubation: Gently mix the solution and incubate the vial at an elevated temperature. Typical conditions are 90-95°C for 10-20 minutes for ⁶⁸Ga and 80-100°C for 20-30 minutes for ¹⁷⁷Lu.
-
Quenching (Optional): After incubation, the reaction can be quenched by adding a small amount of a strong chelator like DTPA or EDTA to scavenge any uncomplexed radiometal.
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical purity should typically be >95%.
-
Purification (if necessary): If the radiochemical purity is below the desired level, the radiolabeled peptide can be purified using a C18 solid-phase extraction (SPE) cartridge.
-
Final Formulation: The purified radiolabeled peptide is formulated in a physiologically compatible buffer for in vitro or in vivo use.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described above.
References
The Core Chelation Mechanism of 4-Aminobutyl-DOTA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chelation mechanism of 4-Aminobutyl-DOTA, a bifunctional chelator of significant interest in the development of targeted radiopharmaceuticals and molecular imaging agents.
Introduction to this compound
This compound (1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(4-aminobutyl)acetamide) is a derivative of the well-established macrocyclic chelating agent, DOTA. It is classified as a bifunctional chelator, possessing a highly stable metal-chelating cage and a reactive functional group—the aminobutyl arm—for covalent attachment to biomolecules such as peptides, antibodies, and nanoparticles. This dual functionality allows for the stable incorporation of radiometals for diagnostic and therapeutic applications, including Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Targeted Radionuclide Therapy.
The core of this compound's utility lies in the remarkable thermodynamic stability and kinetic inertness of the DOTA framework, which ensures minimal release of the chelated metal ion in vivo.
The Chelation Mechanism of DOTA and its Derivatives
The chelation of metal ions by DOTA is a well-studied process governed by the principles of coordination chemistry, including the macrocyclic and chelate effects.
General Principles of DOTA Chelation:
-
High Denticity: DOTA is an octadentate ligand, capable of forming up to eight coordination bonds with a metal ion through its four nitrogen atoms and the four carboxylate groups of its acetate arms. This multidentate nature is a primary contributor to the high stability of its metal complexes.
-
Macrocyclic Effect: The pre-organized structure of the 12-membered tetraaza ring of DOTA results in a lower entropic penalty upon metal binding compared to linear chelators. This "macrocyclic effect" leads to a significant increase in the thermodynamic stability of the resulting metal complex.
-
Chelate Effect: The formation of multiple chelate rings (five-membered rings involving the ethylenic backbones of the macrocycle and the acetate arms) upon metal coordination further enhances the stability of the complex.
-
Coordination Geometry: With lanthanide ions, DOTA typically forms a nine-coordinate complex, with the metal ion encapsulated within the DOTA cage and a water molecule occupying the ninth coordination site. The coordination geometry is often a mono-capped square antiprism.
Influence of the Aminobutyl-Monoamide Linker:
The substitution of one of the carboxylate arms of DOTA with a 4-aminobutyl-monoamide group in this compound introduces several key modifications to the chelation process:
-
Reduced Negative Charge: The replacement of a carboxylate group with a neutral amide reduces the overall negative charge of the ligand, which can influence its interaction with the metal ion and its pharmacokinetic properties.
-
Altered Basicity and Stability: The amide group is less basic than the carboxylate group it replaces. This generally leads to a decrease in the overall thermodynamic stability of the metal complex compared to native DOTA.[1][2]
-
Kinetic Inertness: Despite a decrease in thermodynamic stability, DOTA-monoamide complexes, including those of this compound, generally retain high kinetic inertness. This is crucial for in vivo applications, as it prevents the dissociation of the radiometal from the chelator.[2]
-
Conformational Effects: The presence of the bulkier aminobutyl-monoamide arm can influence the conformational dynamics of the macrocycle and the arrangement of the donor atoms around the metal ion.
Quantitative Data on DOTA-Monoamide Metal Complexes
Table 1: Thermodynamic Stability Constants of Ga(III) Complexes with DOTA and a DOTA-Mono(n-butylamide) Derivative.
| Ligand | Log KGaL |
| DOTA | 26.05[2][3] |
| DOTA-mono(n-butylamide) | 24.64 |
Data obtained from out-of-cell pH-potentiometric titrations.
Table 2: Dissociation Half-lives (τ1/2) of Ga(III) Complexes.
| Complex | Conditions | Dissociation Half-life (τ1/2) |
| Ga(DOTA) | pH = 0 | ~12.2 days |
| pH = 10 | ~6.2 hours | |
| Ga(DOTA-mono(n-butylamide)) | pH = 0 | ~2.7 days |
| pH = 10 | ~0.7 hours |
Data obtained from 71Ga NMR studies.
Table 3: Selected Bond Distances in an In(III)-DOTA-monoamide Complex.
| Bond | Distance (Å) |
| In-O (average) | 2.15 |
| In-N (average) | 2.36 |
Data from X-ray crystal structure of In(DOTA-AA), where AA = p-aminoanilide.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of bifunctional DOTA chelators like this compound and their conjugation to biomolecules.
Protocol 1: Synthesis of a Bifunctional DOTA-monoamide (General Procedure)
-
Starting Material: Commercially available tri-tert-butyl-1,4,7,10-tetraazacyclododecane-1,4,7-triacetate (DO3A-tris(t-Bu ester)) is a common starting material.
-
N-Alkylation: The DO3A-tris(t-Bu ester) is N-alkylated with a suitable bromoacetamide derivative carrying a protected amine functionality (e.g., N-(4-Boc-aminobutyl)bromoacetamide). The reaction is typically carried out in an organic solvent such as acetonitrile in the presence of a base like potassium carbonate.
-
Purification of Protected Intermediate: The resulting protected this compound-tris(t-butyl ester) is purified using column chromatography.
-
Deprotection: The tert-butyl ester and Boc protecting groups are removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the final this compound product.
-
Final Purification: The deprotected product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Conjugation of this compound to a Peptide
-
Activation of Carboxylic Acid: For conjugation to a peptide's amine group, a carboxylic acid-functionalized peptide is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in an organic solvent (e.g., dimethylformamide).
-
Coupling Reaction: The this compound is added to the activated peptide solution, and the reaction is allowed to proceed at room temperature.
-
Purification: The resulting DOTA-peptide conjugate is purified by preparative RP-HPLC.
-
Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.
Protocol 3: Radiolabeling of a DOTA-peptide Conjugate with a Metal Ion (e.g., 68Ga)
-
Buffer Preparation: A suitable buffer, typically sodium acetate or ammonium acetate with a pH between 4 and 5.5, is prepared.
-
Reaction Mixture: The DOTA-peptide conjugate is dissolved in the buffer. The radiometal solution (e.g., 68GaCl3 eluted from a generator) is added to the conjugate solution.
-
Heating: The reaction mixture is heated at a specific temperature (e.g., 95°C) for a defined period (e.g., 5-15 minutes) to facilitate complexation.
-
Quality Control: The radiolabeling efficiency and radiochemical purity are determined by radio-thin-layer chromatography (radio-TLC) or radio-HPLC.
-
Purification (if necessary): If the radiochemical purity is not satisfactory, the radiolabeled conjugate can be purified using a C18 cartridge.
Visualizations
The following diagrams illustrate the structure, chelation mechanism, and experimental workflow related to this compound.
References
- 1. Comparison of the Equilibrium, Kinetic and Water Exchange Properties of some Metal Ion-DOTA and DOTA-bis(amide) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gallium(III) complexes of DOTA and DOTA-monoamide: kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
4-Aminobutyl-DOTA: A Technical Guide for Researchers in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobutyl-DOTA (1,4,7,10-tetraazacyclododecane-1-(4-aminobutyl)-4,7,10-triacetic acid) is a bifunctional chelating agent (BFC) that plays a crucial role in the development of targeted radiopharmaceuticals. Its structure combines the robust DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, renowned for its ability to form highly stable complexes with a variety of radiometals, with a versatile aminobutyl linker. This linker provides a primary amine group that allows for covalent conjugation to targeting biomolecules such as peptides, antibodies, and small molecules.
The resulting conjugates, after being labeled with a suitable radionuclide, are used in diagnostic imaging modalities like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as in targeted radionuclide therapy. The choice of radionuclide dictates the application, with isotopes like Gallium-68 (⁶⁸Ga) being used for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapeutic purposes. This guide provides an in-depth overview of the use of this compound in research, including detailed experimental protocols and data presentation.
Core Applications in Research
The primary application of this compound is as a critical component in the synthesis of targeted radiopharmaceuticals. The aminobutyl linker facilitates the attachment of the DOTA chelator to a biomolecule that has a high affinity for a specific biological target, such as a receptor overexpressed on cancer cells.
Key Research Areas:
-
Oncology: Development of radiolabeled peptides and antibodies for imaging and therapy of various cancers.
-
Neurology: Probes for imaging neuroreceptors and other targets in the central nervous system.
-
Cardiology: Agents for imaging and characterizing cardiovascular diseases.
The general workflow for utilizing this compound in research is depicted below.
4-Aminobutyl-DOTA for Radiometal Chelation: An In-depth Technical Guide
Introduction
In the landscape of nuclear medicine and molecular imaging, the precise delivery of radiometals to target tissues is paramount for both diagnostic and therapeutic applications. This is achieved through the use of radiopharmaceuticals, which are composed of a targeting biomolecule (such as a peptide or antibody), a radionuclide, and a bifunctional chelator that stably links the two.[1] Among the array of chelating agents, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives have emerged as a gold standard due to their ability to form highly stable complexes with a variety of radiometals.[2][3]
This technical guide focuses on a specific DOTA derivative, 4-Aminobutyl-DOTA . This chelator features a four-carbon aliphatic chain with a terminal amine group, which serves as a versatile linker for conjugation to biomolecules. The aminobutyl spacer offers flexibility and can potentially influence the pharmacokinetic properties of the resulting radiopharmaceutical. This document provides a comprehensive overview of this compound, including its properties, experimental protocols for its use, and comparative data with other chelators, aimed at researchers, scientists, and professionals in drug development.
Core Concepts of Bifunctional Chelators
Bifunctional chelators (BFCs) are molecules with two key functionalities: a chelating moiety that strongly binds a radiometal ion and a reactive functional group for covalent attachment to a targeting vector.[2][4] The stability of the radiometal-chelator complex is of utmost importance to prevent the release of the radionuclide in vivo, which could lead to off-target radiation exposure and diminished image quality or therapeutic efficacy.
The choice of a BFC is critical and depends on several factors, including the specific radiometal to be used, the nature of the targeting biomolecule, and the intended application. Macrocyclic chelators like DOTA are generally favored for their high kinetic inertness compared to acyclic chelators.
This compound: Structure and Properties
This compound, chemically named 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(4-aminobutyl)acetamide, is a derivative of DOTA designed for bioconjugation. The key feature of this molecule is the aminobutyl linker, which provides a primary amine for conjugation to biomolecules, typically through amide bond formation with carboxylic acid groups on the targeting molecule.
Chemical Information:
-
Chemical Name: 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(4-aminobutyl)acetamide
-
CAS Number: 753421-63-5
-
Molecular Formula: C₂₀H₃₈N₆O₇
-
Molecular Weight: 474.55 g/mol
The structure of this compound is illustrated in the diagram below.
References
An In-depth Technical Guide to the Bifunctional Chelating Agent 4-Aminobutyl-DOTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobutyl-DOTA (1,4,7,10-tetraazacyclododecane-1-(4-aminobutyl)-4,7,10-triacetic acid) is a bifunctional chelating agent (BFC) that plays a crucial role in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. As a derivative of the well-established macrocyclic chelator DOTA, this compound provides a stable coordination cage for a variety of radiometals. Its key feature is the aminobutyl linker, which offers a reactive primary amine for covalent conjugation to biomolecules such as peptides, antibodies, and small molecules, thereby enabling the targeted delivery of radionuclides to specific biological sites.
This guide provides a comprehensive technical overview of this compound, including its synthesis, radiolabeling with medically relevant isotopes like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), and its application in targeting key signaling pathways in oncology.
Core Properties and Synthesis
The core structure of this compound combines the high thermodynamic stability and kinetic inertness of the DOTA macrocycle with a versatile linker for bioconjugation. The aminobutyl group provides a spacer between the chelator and the biomolecule, which can be crucial for maintaining the biological activity of the targeting vector.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from cyclen (1,4,7,10-tetraazacyclododecane). A general synthetic approach involves the protection of three of the four amine groups of cyclen, followed by the alkylation of the remaining free amine with a protected 4-aminobutyl-containing synthon. Subsequent deprotection and alkylation of the other three amines with bromoacetic acid derivatives yield the final product. A common strategy involves the use of tert-butyl protecting groups for the carboxylates, which can be removed under acidic conditions.
Experimental Protocol: Synthesis of N-Boc-4-Aminobutyl-DOTA-tris(t-butyl ester)
This protocol describes a representative synthesis of a protected form of this compound, which is a common precursor for bioconjugation.
Materials:
-
DO3A-tris(t-butyl ester) (1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane)
-
N-Boc-4-bromobutylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of DO3A-tris(t-butyl ester) in anhydrous acetonitrile, add N-Boc-4-bromobutylamine and potassium carbonate.
-
Heat the reaction mixture to reflux and stir overnight under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield N-Boc-4-aminobutyl-DOTA-tris(t-butyl ester) as a solid.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Chelation of Radiometals
This compound is capable of forming highly stable complexes with a range of trivalent metal ions, making it a versatile platform for radiopharmaceutical development. The choice of radionuclide is determined by the intended application: positron emitters like ⁶⁸Ga for Positron Emission Tomography (PET) imaging, or beta- or alpha-emitters like ¹⁷⁷Lu for targeted radionuclide therapy.
Quantitative Data on Radiolabeling and Stability
The efficiency of radiolabeling and the stability of the resulting radiometal complex are critical parameters for the successful application of a bifunctional chelator. While specific data for this compound is not extensively published, the following tables provide representative quantitative data for closely related DOTA-conjugates.
Table 1: Radiolabeling Efficiency of DOTA-conjugates with ⁶⁸Ga
| Parameter | Value | Conditions | Reference |
| Radiochemical Yield | >95% | 5-10 min, 95°C, pH 3.5-4.5 | [1] |
| Specific Activity | 1 GBq/nmol | 20 min labeling time | [2] |
| Apparent Molar Activity | 491 ± 204 GBq/µmol | DOTA titration with cyclotron-produced ⁶⁸Ga | [3] |
Table 2: Radiolabeling and Stability of DOTA-conjugates with ¹⁷⁷Lu
| Parameter | Value | Conditions | Reference |
| Radiochemical Yield | >98% | 30 min, 90°C, pH 4.5 | N/A |
| In Vitro Stability | >97% | 24h in human plasma | [4] |
| In Vivo Stability | 23% ± 5% intact at 24h | Human plasma after injection of ¹⁷⁷Lu-DOTATATE | [5] |
Table 3: Stability Constants of Metal-DOTA Complexes
| Metal Ion | Log K | Reference |
| Gd³⁺ | 25.4 | |
| Lu³⁺ | 28.5 | |
| Ga³⁺ | 26.0 | |
| Cu²⁺ | 22.5 |
Experimental Protocols for Radiolabeling
The following sections provide detailed protocols for the radiolabeling of a this compound conjugated peptide with ⁶⁸Ga and ¹⁷⁷Lu.
Protocol for ⁶⁸Ga Labeling of a this compound-Peptide
Materials:
-
This compound-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile, pyrogen-free water
-
C18 Sep-Pak cartridge
-
Ethanol
-
Saline solution (0.9% NaCl)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.
-
In a sterile reaction vial, add the desired amount of the this compound-peptide conjugate (typically 10-50 µg).
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Adjust the pH of the reaction mixture to 3.5-4.5 by adding sodium acetate buffer.
-
Incubate the reaction vial at 95°C for 5-10 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
For purification, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-labeled peptide with an ethanol/water mixture.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
Protocol for ¹⁷⁷Lu Labeling of a this compound-Peptide
Materials:
-
This compound-peptide conjugate
-
¹⁷⁷LuCl₃ solution
-
Ammonium acetate buffer (0.4 M, pH 5.5)
-
Gentisic acid/ascorbic acid solution (as a radioprotectant)
-
Sterile, pyrogen-free water
-
C18 Sep-Pak cartridge
-
Ethanol
-
Saline solution (0.9% NaCl)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a sterile reaction vial, prepare a solution of the this compound-peptide conjugate in sterile water.
-
Add the ammonium acetate buffer and the radioprotectant solution to the vial.
-
Add the ¹⁷⁷LuCl₃ solution to the reaction vial.
-
Incubate the reaction mixture at 90-95°C for 20-30 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purification step using a C18 Sep-Pak cartridge may be performed if necessary.
Applications in Targeted Radionuclide Therapy and Imaging
The aminobutyl linker of this compound allows for its conjugation to a wide array of targeting biomolecules, enabling the development of radiopharmaceuticals for various diseases, particularly cancer. The choice of the targeting moiety directs the radiolabeled conjugate to specific receptors or antigens that are overexpressed on cancer cells.
Targeting the Somatostatin Receptor Signaling Pathway
Many neuroendocrine tumors (NETs) overexpress somatostatin receptors (SSTRs). This compound can be conjugated to somatostatin analogs, such as octreotate, to create radiopharmaceuticals for imaging and therapy of NETs. Upon binding to SSTRs, the radiolabeled peptide is internalized, leading to an accumulation of radioactivity within the tumor cells.
Somatostatin Receptor Signaling Pathway
Targeting the Prostate-Specific Membrane Antigen (PSMA) Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells. Small molecules that bind to the enzymatic pocket of PSMA can be conjugated with this compound to deliver radionuclides for PET imaging (e.g., with ⁶⁸Ga) or targeted therapy (e.g., with ¹⁷⁷Lu) of prostate cancer. The binding of the radioligand to PSMA also leads to its internalization.
PSMA-Targeted Radionuclide Delivery
Experimental Workflows
The development of a radiopharmaceutical using this compound involves a series of well-defined steps, from initial synthesis to preclinical evaluation.
Radiopharmaceutical Development Workflow
Conclusion
This compound is a valuable bifunctional chelator for the development of targeted radiopharmaceuticals. Its robust DOTA core ensures stable chelation of a variety of radiometals, while the aminobutyl linker provides a convenient handle for conjugation to targeting biomolecules. The ability to tailor the targeting vector allows for the application of this compound-based radioconjugates in the diagnosis and treatment of a wide range of diseases, with oncology being a primary focus. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this versatile chelating agent.
References
- 1. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DOTA Derivatives for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives as bifunctional chelators for bioconjugation. DOTA is a cornerstone in the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy.[1] Its macrocyclic structure forms exceptionally stable complexes with a wide range of radiometals, a critical feature for in vivo applications to minimize the release of potentially toxic free metal ions.[1][2][3] This guide will delve into the core chemistry of DOTA derivatives, provide detailed experimental protocols for their conjugation to biomolecules, summarize key quantitative data, and illustrate the underlying workflows and principles through diagrams.
Core Concepts: The Role of DOTA in Bioconjugation
DOTA serves as a crucial linker between a targeting biomolecule (e.g., a peptide or antibody) and a radioactive metal ion.[1] This creates a radiolabeled conjugate that can be directed to a specific biological target, such as a receptor overexpressed on cancer cells. The versatility of DOTA allows for the chelation of various radionuclides, making it a central component in the field of theranostics, which integrates diagnostic and therapeutic applications. By simply switching the chelated radiometal, the same DOTA-bioconjugate can be used for initial diagnosis and staging (e.g., with Gallium-68 for PET imaging) and subsequently for therapy (e.g., with Lutetium-177 for targeted radionuclide therapy).
To facilitate attachment to biomolecules, the native DOTA molecule is chemically modified to create a reactive functional group on one of its four carboxyl arms, leaving the other three to coordinate the metal ion. This results in a "bifunctional chelator."
Common DOTA Derivatives for Bioconjugation
The choice of DOTA derivative depends on the functional groups available on the biomolecule for conjugation. The most common derivatives are activated for reaction with primary amines (e.g., on lysine residues) or thiols.
| DOTA Derivative | Functional Group | Target on Biomolecule | Linkage Formed |
| DOTA-NHS ester | N-hydroxysuccinimide ester | Primary amine (-NH₂) | Amide |
| p-SCN-Bn-DOTA | Isothiocyanate | Primary amine (-NH₂) | Thiourea |
| DOTA-maleimide | Maleimide | Thiol/Sulfhydryl (-SH) | Thioether |
DOTA-NHS esters are widely used due to their reactivity with primary amines on peptides and antibodies under mild conditions. p-SCN-Bn-DOTA also targets amines, forming a highly stable thiourea bond.
Experimental Protocols
General Workflow for Creating a DOTA-based Radiopharmaceutical
The overall process for creating a DOTA-based radiopharmaceutical involves several key stages, from conjugation to quality control.
Caption: General workflow for creating a DOTA-based radiopharmaceutical.
Protocol for DOTA-NHS Ester Conjugation to a Peptide
This protocol describes the covalent attachment of a DOTA-NHS ester to a peptide containing a primary amine.
Materials and Reagents:
-
Peptide with a primary amine
-
DOTA-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Glycine or Tris solution
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a concentration of 1-5 mg/mL.
-
DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mg/mL stock solution.
-
Conjugation Reaction: Add a 5-10 molar excess of the DOTA-NHS ester solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM to consume any unreacted DOTA-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the DOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.
Radiolabeling of DOTA-Bioconjugates
The chelation of a radiometal by the DOTA moiety is a critical step. The reaction conditions are optimized for each specific radionuclide to achieve high radiochemical purity and specific activity.
General Radiolabeling Workflow
The process of radiolabeling a DOTA-conjugate is a well-defined procedure requiring careful control of pH, temperature, and incubation time.
Caption: General workflow for radiolabeling a DOTA-bioconjugate.
Optimized Radiolabeling Conditions for Common Radionuclides
The efficiency of radiolabeling is highly dependent on the reaction conditions, which vary for different radionuclides.
| Radionuclide | Typical pH | Temperature (°C) | Time (min) | Typical Radiochemical Yield (%) |
| Lutetium-177 (¹⁷⁷Lu) | 4.0 - 4.5 | 80 - 100 | 20 - 30 | > 95 |
| Gallium-68 (⁶⁸Ga) | 3.5 - 4.0 | 95 | 15 - 20 | > 95 |
| Yttrium-90 (⁹⁰Y) | 4.0 - 4.5 | 80 - 90 | 20 - 30 | > 95 |
| Scandium-44 (⁴⁴Sc) | 4.0 - 6.0 | 70 | 20 | 90 - 99 |
Protocol for Radiolabeling a DOTA-Peptide with Lutetium-177
This protocol provides a general method for labeling a DOTA-conjugated peptide with the therapeutic radionuclide ¹⁷⁷Lu.
Materials and Reagents:
-
DOTA-peptide conjugate
-
¹⁷⁷LuCl₃ solution
-
0.2 M Sodium Acetate buffer, pH 4.5
-
Quenching solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA)
-
Quality control system (e.g., ITLC or RP-HPLC)
Procedure:
-
Reaction Setup: In a sterile vial, add the DOTA-peptide conjugate (typically 10-50 µg) dissolved in the sodium acetate buffer.
-
Radiolabeling: Add the required activity of ¹⁷⁷LuCl₃ to the vial.
-
Incubation: Gently mix and incubate the reaction mixture at 95°C for 20-30 minutes.
-
Cooling and Quenching: After incubation, cool the reaction to room temperature. Add a small volume of the DTPA quenching solution to complex any free ¹⁷⁷Lu.
-
Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or RP-HPLC to separate the labeled peptide from free ¹⁷⁷Lu. A radiochemical purity of >95% is generally required for clinical use.
Stability of DOTA-Metal Complexes
The high thermodynamic and kinetic stability of DOTA-metal complexes is paramount for their in vivo use. The DOTA ligand forms a cage-like structure around the metal ion, preventing its release. The stability of these complexes is often expressed as the logarithm of the formation constant (log K).
| Metal Ion | log K |
| Lu³⁺ | 23.06 |
| Y³⁺ | ~24.9 |
| Ga³⁺ | 26.05 |
| In³⁺ | ~23.9 |
| Cu²⁺ | ~22.3 |
Note: These values can vary depending on the measurement conditions.
The metal ion is coordinated by the four nitrogen atoms of the macrocyclic ring and the carboxylate groups. This coordination environment is crucial for the stability of the complex.
Application in Targeted Therapy: A Simplified Signaling Pathway
DOTA-conjugated peptides are often designed to target specific receptors on cancer cells, such as somatostatin receptors (SSTRs) in neuroendocrine tumors. Upon binding, the radiopharmaceutical is internalized, delivering a cytotoxic dose of radiation directly to the cancer cell.
Caption: Simplified pathway of a DOTA-radioconjugate targeting a cancer cell.
Conclusion
DOTA and its derivatives are indispensable tools in the development of targeted radiopharmaceuticals. Their robust coordination chemistry, coupled with versatile methods for bioconjugation, has enabled the creation of a new generation of diagnostic and therapeutic agents. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and scientists working to advance this promising field of medicine.
References
A Technical Guide to the Synthesis of 4-Aminobutyl-DOTA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 4-Aminobutyl-DOTA (1,4,7,10-Tetraazacyclododecane-1-(4-aminobutyl)-4,7,10-triacetic acid), a key bifunctional chelator used in the development of targeted radiopharmaceuticals and molecular imaging agents. The aminobutyl functional group serves as a versatile linker for conjugation to biomolecules such as peptides, antibodies, and nanoparticles, enabling the stable chelation of radiometals for diagnostic and therapeutic applications.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that begins with the preparation of a protected aminobutyl precursor, which is then coupled to a tri-protected DOTA macrocycle. The synthesis strategy is designed to ensure regioselective alkylation on one of the secondary amines of the cyclen ring and employs protecting groups to control reactivity during the synthetic sequence. The overall pathway can be summarized in four main stages:
-
Synthesis of N-(4-bromobutyl)phthalimide: The aminobutyl linker is introduced using a phthalimide-protected 4-bromobutane. This is a standard method to protect the primary amine while leaving a reactive bromide for subsequent alkylation.
-
Alkylation of DO3A-tris(t-butyl ester): The key macrocyclic intermediate, 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tris(t-butyl ester)), is N-alkylated with the prepared N-(4-bromobutyl)phthalimide.
-
Phthalimide Deprotection: The phthalimide protecting group is removed to expose the primary amine of the butyl linker, typically using hydrazine.
-
Ester Deprotection: Finally, the tert-butyl ester protecting groups on the DOTA macrocycle are cleaved under acidic conditions to yield the final this compound product.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound, based on typical yields reported for analogous reactions in the literature.
Table 1: Synthesis of N-(4-bromobutyl)phthalimide
| Parameter | Value | Reference |
| Starting Materials | Phthalimide potassium salt, 1,4-dibromobutane | N/A |
| Solvent | Dimethylformamide (DMF) | N/A |
| Reaction Time | 10-12 hours | N/A |
| Temperature | 90-100 °C | N/A |
| Yield | ~90% | N/A |
Table 2: Synthesis and Deprotection of this compound
| Step | Parameter | Value | Reference |
| Alkylation | Starting Materials | DO3A-tris(t-butyl ester), N-(4-bromobutyl)phthalimide | N/A |
| Base | K₂CO₃ or NaHCO₃ | N/A | |
| Solvent | Acetonitrile or DMA | N/A | |
| Temperature | 60-80 °C | N/A | |
| Yield | 70-80% (estimated) | N/A | |
| Phthalimide Deprotection | Reagent | Hydrazine hydrate | N/A |
| Solvent | Ethanol or THF | N/A | |
| Temperature | Room Temperature | N/A | |
| Yield | High (>90%) | N/A | |
| Ester Deprotection | Reagent | Trifluoroacetic acid (TFA) | N/A |
| Solvent | Dichloromethane (DCM) | N/A | |
| Temperature | Room Temperature | N/A | |
| Yield | Quantitative | N/A |
Detailed Experimental Protocols
Synthesis of N-(4-bromobutyl)phthalimide
This protocol is based on established methods for the N-alkylation of phthalimide.
Materials:
-
Phthalimide potassium salt
-
1,4-dibromobutane (in excess)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of phthalimide potassium salt (1 equivalent) in anhydrous DMF, add an excess of 1,4-dibromobutane (4-5 equivalents).
-
Heat the reaction mixture to 90-100 °C and stir for 10-12 hours.
-
After cooling to room temperature, the precipitated potassium bromide is removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the excess 1,4-dibromobutane and DMF.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-(4-bromobutyl)phthalimide as a white solid.
Synthesis of 4-(Phthalimidobutyl)-DOTA-tris(t-butyl ester)
This protocol is based on standard N-alkylation procedures for DO3A-tris(t-butyl ester).
Materials:
-
DO3A-tris(t-butyl ester)
-
N-(4-bromobutyl)phthalimide
-
Anhydrous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Anhydrous acetonitrile or N,N-Dimethylacetamide (DMA)
Procedure:
-
To a solution of DO3A-tris(t-butyl ester) (1 equivalent) in anhydrous acetonitrile or DMA, add N-(4-bromobutyl)phthalimide (1.1-1.2 equivalents) and anhydrous potassium carbonate (2-3 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography on silica gel.
Deprotection of the Phthalimide Group
This protocol follows the standard Gabriel synthesis deprotection method.
Materials:
-
4-(Phthalimidobutyl)-DOTA-tris(t-butyl ester)
-
Hydrazine hydrate
-
Ethanol or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 4-(Phthalimidobutyl)-DOTA-tris(t-butyl ester) (1 equivalent) in ethanol or THF.
-
Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
The precipitate is removed by filtration.
-
The filtrate, containing the desired this compound-tris(t-butyl ester), is concentrated under reduced pressure. The crude product can be used in the next step without further purification or can be purified if necessary.
Deprotection of tert-Butyl Esters
This is a standard procedure for the final deprotection of DOTA derivatives.
Materials:
-
This compound-tris(t-butyl ester)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
Procedure:
-
Dissolve the this compound-tris(t-butyl ester) in dichloromethane.
-
Add a solution of trifluoroacetic acid in dichloromethane (e.g., 50-95% TFA). A scavenger such as triisopropylsilane (2-5%) can be added to trap the tert-butyl cations.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is triturated with cold diethyl ether to precipitate the final product, this compound, as a TFA salt.
-
The product can be further purified by preparative HPLC if required.
Mandatory Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: Experimental workflow for this compound synthesis.
A Technical Whitepaper for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Aminobutyl-DOTA for Targeted Radionuclide Therapy
Introduction
Targeted radionuclide therapy (TRT) represents a significant advancement in precision oncology, enabling the delivery of cytotoxic radiation directly to tumor cells while minimizing damage to surrounding healthy tissues.[1] This is achieved through radiopharmaceuticals composed of a radionuclide, a targeting biomolecule (such as a peptide or antibody), and a bifunctional chelator that stably links the two. 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator widely recognized for its ability to form highly stable complexes with a variety of therapeutic radiometals.[2] This guide focuses on a specific derivative, this compound, a chelator featuring a butyl-amine functional group for versatile conjugation to targeting molecules.
The 4-aminobutyl linker provides a spacer between the chelator and the biomolecule, which can be advantageous for several reasons. It can improve the accessibility of the targeting ligand to its receptor and potentially enhance the pharmacokinetic properties of the resulting radiopharmaceutical. This document provides a detailed overview of the synthesis, radiolabeling, and preclinical evaluation of this compound conjugates for TRT.
Core Principles and Workflow
The development of a this compound-based radiopharmaceutical follows a structured workflow, from the synthesis of the conjugate to its preclinical evaluation. This process is designed to ensure the stability, specificity, and efficacy of the final therapeutic agent.
Experimental Workflow for this compound Conjugate Development
Caption: General workflow for the development of a this compound based radiopharmaceutical.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of radiopharmaceuticals. The following sections provide generalized protocols that can be adapted for the development of this compound conjugates.
Protocol 1: Conjugation of this compound to a Targeting Peptide
This protocol describes the conjugation of this compound to the N-terminus of a peptide synthesized on a solid-phase resin.
Materials:
-
Peptide-bound resin
-
This compound-tris(t-butyl ester)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
20% Piperidine in DMF
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
HPLC purification system
Procedure:
-
Fmoc-Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF.[3]
-
Activation of this compound: In a separate vessel, dissolve this compound-tris(t-butyl ester) (2.5 eq.), HBTU (2.45 eq.), and DIPEA (5.0 eq.) in DMF. Allow the mixture to react for approximately 2 minutes to activate the chelator.[4]
-
Conjugation: Add the activated chelator solution to the deprotected peptide-resin. The reaction is typically allowed to proceed for 60 minutes.[3]
-
Cleavage and Deprotection: The DOTA-peptide conjugate is cleaved from the resin and the tert-butyl protecting groups are removed simultaneously using a TFA cleavage cocktail for 3 hours at room temperature.
-
Purification: The crude peptide is purified by semi-preparative HPLC to obtain the final conjugate.
-
Characterization: The identity of the purified conjugate is confirmed by mass spectrometry.
Protocol 2: Radiolabeling with Lutetium-177
This protocol outlines a general method for labeling a this compound-peptide conjugate with the therapeutic radionuclide ¹⁷⁷Lu.
Materials:
-
This compound-peptide conjugate
-
¹⁷⁷LuCl₃ solution
-
Sodium acetate buffer (0.5 M, pH 5.5-6.0)
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Reaction Setup: In a sterile vial, mix the this compound-peptide conjugate (e.g., 10-20 µg) with sodium acetate buffer.
-
Radionuclide Addition: Add the desired amount of ¹⁷⁷LuCl₃ solution to the vial.
-
Incubation: Heat the reaction mixture at 90-100°C for 15-30 minutes.
-
Quality Control: After cooling, determine the radiochemical purity of the product using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for in vivo use.
Protocol 3: In Vitro Cellular Uptake Assay
This protocol describes a method to determine the cellular uptake and internalization of a radiolabeled this compound conjugate in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3 for PSMA, T47D for GRPR)
-
24-well plates
-
Cell culture medium
-
Radiolabeled this compound conjugate
-
Ice-cold PBS
-
DMSO or cell lysis buffer
-
Gamma counter
Procedure:
-
Cell Seeding: Seed the cells in 24-well plates at a density of 100,000 to 200,000 cells per well and allow them to attach overnight.
-
Incubation with Radiotracer: Remove the cell medium and add the radiolabeled conjugate (at a specific concentration) to the wells. Incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
-
Washing: After incubation, remove the radioactive medium and wash the cells four times with ice-cold PBS to remove unbound radiotracer.
-
Cell Lysis: Lyse the cells using DMSO or a suitable lysis buffer.
-
Quantification: Measure the radioactivity in the cell lysate using a gamma counter to determine the amount of cellular uptake.
Quantitative Data Summary
While specific data for this compound conjugates are limited in the published literature, the following tables provide representative data for closely related DOTA-PSMA and DOTA-Bombesin (a GRPR agonist) conjugates, which serve as a benchmark for expected performance.
Table 1: In Vitro Binding Affinity of DOTA-PSMA Conjugates
| Compound | Target Receptor | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|---|
| PSMA-617 | PSMA | LNCaP | ~5 | |
| P17 | PSMA | LNCaP | ~15 | |
| P18 | PSMA | LNCaP | ~10 |
| Lu-DOTA-iPSMA-Lys-BN | PSMA | LNCaP | 5.62 | |
Table 2: In Vitro Binding Affinity of DOTA-Bombesin Conjugates
| Compound | Target Receptor | Cell Line | IC50 (nM) | Reference |
|---|
| Lu-DOTA-iPSMA-Lys-BN | GRPR | PC3 | 3.49 | |
Table 3: Biodistribution of ¹⁷⁷Lu-labeled DOTA-PSMA Conjugates in Tumor-Bearing Mice (%ID/g)
| Organ | [¹⁷⁷Lu]Lu-PSMA-617 (4h p.i.) | [¹⁷⁷Lu]Lu-PSMA-I&T (4h p.i.) | Reference |
|---|---|---|---|
| Blood | 0.2 ± 0.1 | 0.3 ± 0.1 | |
| Tumor | 15.6 ± 4.5 | 13.9 ± 3.9 | |
| Kidneys | 2.5 ± 0.5 | 99.8 ± 12.1 | |
| Liver | 0.2 ± 0.1 | 0.4 ± 0.1 | |
| Spleen | 0.1 ± 0.0 | 0.2 ± 0.1 |
| Muscle | 0.1 ± 0.0 | 0.2 ± 0.1 | |
p.i. = post-injection
Mechanism of Action: Targeted Radionuclide Therapy
The therapeutic efficacy of a this compound based radiopharmaceutical relies on its ability to specifically target and irradiate cancer cells. The following diagram illustrates this process.
Caption: Mechanism of action for a this compound based targeted radionuclide therapy agent.
Conclusion
This compound is a versatile bifunctional chelator with significant potential in the development of targeted radiopharmaceuticals. Its aminobutyl linker offers a convenient handle for conjugation to a wide range of targeting biomolecules. While specific preclinical data for this compound conjugates is not yet widely available, the established principles and data from closely related DOTA-derivatives provide a strong foundation for its application in targeted radionuclide therapy. Further research into this specific chelator is warranted to fully elucidate its pharmacokinetic and therapeutic advantages. The protocols and data presented in this guide serve as a valuable resource for researchers and developers in the field of nuclear medicine and oncology.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
4-Aminobutyl-DOTA in PET Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) has emerged as a powerful molecular imaging technique, offering high sensitivity for the non-invasive visualization and quantification of biological processes in vivo.[1] The development of targeted radiopharmaceuticals is central to the success of PET imaging. Bifunctional chelators (BFCs) are critical components of these radiopharmaceuticals, serving as a stable link between a targeting biomolecule (such as a peptide or antibody) and a positron-emitting radionuclide.[2][3]
Among the various BFCs, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives are widely utilized due to their ability to form highly stable complexes with a range of radiometals, including the commonly used Gallium-68 (⁶⁸Ga).[2][3] This guide focuses on a specific derivative, 4-Aminobutyl-DOTA, a bifunctional chelator that provides a linker for conjugation to biomolecules, enabling the development of novel PET imaging agents.
Core Principles and Applications
This compound is a macrocyclic chelator featuring the DOTA framework with an appended aminobutyl group. This primary amine serves as a reactive handle for covalent attachment to targeting vectors like peptides and antibodies, typically through amide bond formation. The core application of this compound lies in tumor pre-targeting and the development of radiolabeled biomolecules for cancer imaging and therapy (theranostics).
The general workflow for creating a DOTA-based radiopharmaceutical involves several key steps: conjugation of the chelator to a targeting molecule, purification of the conjugate, radiolabeling with a suitable radionuclide, and subsequent quality control before in vivo administration for PET imaging.
Workflow for DOTA-based radiopharmaceutical development.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of this compound-based radiotracers. The following sections outline key experimental protocols.
Conjugation of this compound to Peptides
This protocol describes the conjugation of an activated form of DOTA (e.g., DOTA-NHS ester) to a peptide containing a primary amine. While the example uses a generic DOTA-NHS ester, the principle applies to activated forms of this compound.
Materials:
-
Peptide of interest with a free amine group
-
DOTA-NHS ester (or an activated form of this compound)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass spectrometer for product characterization
Procedure:
-
Dissolve the peptide in anhydrous DMF or DMSO.
-
Add 2-3 equivalents of DIPEA to the peptide solution to adjust the pH to approximately 8-9.
-
In a separate vial, dissolve 1.5-2 equivalents of DOTA-NHS ester in a minimal amount of anhydrous DMF or DMSO.
-
Add the DOTA-NHS ester solution to the peptide solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction progress by analytical HPLC.
-
Upon completion, quench the reaction by adding water.
-
Purify the DOTA-peptide conjugate using preparative HPLC.
-
Confirm the identity of the product by mass spectrometry.
Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol outlines a typical procedure for radiolabeling a DOTA-conjugated peptide with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-conjugated peptide (e.g., 5-20 nmol)
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile, metal-free reaction vial
-
Heating block or water bath
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) for purification
-
Ethanol
-
Sterile water for injection
-
Instant thin-layer chromatography (ITLC) or radio-HPLC for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
In a sterile reaction vial, add the DOTA-conjugated peptide.
-
Add an appropriate volume of 1 M sodium acetate buffer to achieve a final pH of 3.5-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Gently mix the solution and incubate at 95°C for 5-15 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Purification (optional but recommended):
-
Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the conditioned C18 cartridge.
-
Wash the cartridge with sterile water (5-10 mL) to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-DOTA-peptide with a small volume (0.5-1 mL) of 50% ethanol in sterile water.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using ITLC or radio-HPLC. The RCP should typically be ≥95%.
-
For ITLC, spot the sample on an ITLC strip and develop with a suitable mobile phase. The ⁶⁸Ga-labeled peptide should remain at the origin, while free ⁶⁸Ga moves with the solvent front.
-
The pH of the final product should be within the range suitable for intravenous injection (typically 5.0-7.5).
-
⁶⁸Ga Radiolabeling and Purification Workflow.
Quantitative Data
The following tables summarize typical quantitative data for DOTA-conjugated radiopharmaceuticals. While specific data for this compound is limited in the provided search results, the data for other DOTA derivatives offer a valuable reference.
Table 1: Typical Parameters for Automated ⁶⁸Ga-Labeling of DOTA-Conjugates
| Parameter | Typical Value | Reference |
| Precursor Amount | 10-50 µg | |
| Elution Volume (Generator) | 1-5 mL | |
| Reaction Buffer | Sodium Acetate or HEPES | |
| Reaction pH | 3.8 - 4.5 | |
| Reaction Temperature | 90 - 95 °C | |
| Reaction Time | 5 - 15 min | |
| Radiochemical Purity (RCP) | ≥ 95% | |
| ⁶⁸Ge Breakthrough | < 0.001% | |
| Final Product pH | 5.0 - 7.5 |
Table 2: Biodistribution of ⁶⁸Ga-DOTA-Peptides in Preclinical Models (%ID/g)
Note: These are representative values from different studies and may not be directly comparable due to variations in the peptide, animal model, and time point.
| Organ | [⁶⁸Ga]Ga-DOTA-Ahx-peptide (Tumor-bearing mice, 60 min p.i.) | [⁶⁸Ga]di-DOTA-α,ɛ-Lys-NT(6–13) (Tumor-bearing mice, 2h p.i.) |
| Blood | 0.45 ± 0.08 | 0.4 ± 0.1 |
| Heart | 0.21 ± 0.03 | - |
| Lungs | 0.42 ± 0.06 | - |
| Liver | 0.78 ± 0.11 | - |
| Spleen | 0.25 ± 0.04 | - |
| Kidneys | 5.98 ± 0.45 | 12.0 ± 2.0 |
| Stomach | 0.31 ± 0.05 | - |
| Intestine | 0.55 ± 0.09 | - |
| Muscle | 0.29 ± 0.04 | - |
| Bone | - | - |
| Tumor | 1.89 ± 0.23 | 4.0 ± 1.0 |
Data extracted from references and.
Table 3: Pharmacokinetic Parameters of ⁶⁸Ga-DOTA-Radiotracers in Mice
| Radiotracer | Distribution Half-life (t½α, min) | Elimination Half-life (t½β, min) |
| ⁶⁸Ga-DOTA-RGD | 1.25 ± 0.25 | 45.4 ± 4.2 |
| ⁶⁸Ga-DOTA-FA | 1.63 ± 0.31 | 51.2 ± 5.3 |
| ⁶⁸Ga-DOTA-BSA | 2.15 ± 0.42 | 68.7 ± 7.1 |
Data extracted from reference.
Signaling Pathways and Logical Relationships
The application of this compound in PET imaging is predicated on the principle of targeted delivery of a radionuclide. This involves the interaction of the conjugated biomolecule with its specific biological target, such as a receptor overexpressed on cancer cells.
Logical pathway of targeted PET imaging.
Conclusion
This compound is a valuable bifunctional chelator in the development of targeted PET imaging agents. Its aminobutyl linker provides a straightforward means of conjugation to a variety of biomolecules. The robust DOTA cage ensures stable chelation of radionuclides like ⁶⁸Ga, which is essential for in vivo applications. The protocols and data presented in this guide provide a foundational understanding for researchers and developers working to create novel radiopharmaceuticals for improved diagnosis and management of diseases, particularly in the field of oncology. Further research into novel DOTA derivatives continues to refine the pharmacokinetic and targeting properties of these important imaging agents.
References
Methodological & Application
Application Note and Protocol for 4-Aminobutyl-DOTA Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of a 4-aminobutyl-functionalized peptide with the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This procedure is essential for the development of peptide-based radiopharmaceuticals for applications in molecular imaging (e.g., PET, SPECT) and targeted radionuclide therapy.[1][2][3] The inclusion of a 4-aminobutyl linker can provide spacing between the peptide and the chelator, which may improve the biological targeting properties of the conjugate.[4]
The protocol described herein is based on the well-established method of reacting an activated DOTA derivative with a primary amine on the peptide.[5] Specifically, this guide will focus on the solution-phase conjugation of a purified peptide containing a 4-aminobutyl group with an N-hydroxysuccinimide (NHS) ester of DOTA. This method is widely applicable and can be adapted for various peptides.
Experimental Protocols
Materials and Reagents
-
Peptide with a 4-aminobutyl functional group (e.g., at the N-terminus or on a lysine side chain)
-
DOTA-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water, HPLC grade
-
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mass Spectrometer (e.g., MALDI-TOF or LC-MS)
-
Lyophilizer
Step-by-Step Conjugation Protocol
-
Peptide and Reagent Preparation:
-
Dissolve the 4-aminobutyl-functionalized peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMF or DMSO to a concentration of approximately 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the DOTA-NHS ester solution to the peptide solution. The optimal molar ratio may need to be determined empirically for each peptide.
-
Gently mix the reaction mixture and allow it to proceed at room temperature for 1 to 4 hours. The progress of the reaction can be monitored by RP-HPLC.
-
-
Reaction Quenching:
-
Once the reaction is complete (as indicated by the consumption of the starting peptide peak in the HPLC chromatogram), the reaction can be stopped by acidification with a small amount of TFA (e.g., 0.1% final concentration).
-
-
Purification of the DOTA-Peptide Conjugate:
-
Purify the crude reaction mixture using preparative RP-HPLC with a C18 column.
-
A typical gradient for purification is a linear gradient of 5% to 65% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes. The exact gradient may need to be optimized based on the hydrophobicity of the peptide conjugate.
-
Collect fractions corresponding to the main product peak, which should have a slightly shorter retention time than the starting peptide due to the increased polarity of the DOTA conjugate.
-
-
Product Characterization and Storage:
-
Confirm the identity of the purified DOTA-peptide conjugate by mass spectrometry. The observed molecular weight should correspond to the calculated mass of the conjugate.
-
Assess the purity of the final product by analytical RP-HPLC. A purity of >95% is typically desired.
-
Lyophilize the pure fractions to obtain the final DOTA-peptide conjugate as a white powder.
-
Store the lyophilized product at -20°C or -80°C for long-term stability.
-
Data Presentation
Table 1: Summary of Quantitative Parameters for 4-Aminobutyl-DOTA Peptide Conjugation
| Parameter | Recommended Value | Notes |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| DOTA-NHS Ester Molar Excess | 1.5 - 5 equivalents | Optimization may be required for different peptides. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5 | The pH is critical for the reaction of NHS esters with primary amines. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by HPLC. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Purification Method | Preparative RP-HPLC | A C18 column is commonly used. |
| Purity Assessment | Analytical RP-HPLC | Aim for >95% purity. |
| Identity Confirmation | Mass Spectrometry | Verify the molecular weight of the conjugate. |
Mandatory Visualization
Caption: Experimental workflow for this compound peptide conjugation.
Caption: Chemical reaction scheme for DOTA-NHS ester conjugation to an amine-functionalized peptide.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. The synthesis and chelation chemistry of DOTA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Aminobutyl-DOTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobutyl-DOTA is a bifunctional chelating agent that is instrumental in the development of targeted radiopharmaceuticals and molecular imaging agents. The primary amine group serves as a versatile handle for conjugation to biomolecules such as peptides, antibodies, and small molecules. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle is capable of stably chelating a variety of radiometals, making it a valuable component for both diagnostic imaging (e.g., with Gallium-68) and therapeutic applications (e.g., with Lutetium-177). This document provides a detailed, step-by-step protocol for the synthesis of this compound, including the preparation of a key intermediate, purification methods, and characterization data.
Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the preparation of an amine-protected 4-bromobutane derivative, followed by its conjugation to a tri-protected DOTA macrocycle. The synthesis concludes with the deprotection of both the terminal amine and the carboxylic acid groups of the DOTA cage.
Experimental Protocols
Step 1: Synthesis of N-(4-bromobutyl)phthalimide (2)
This protocol outlines the synthesis of the key intermediate, N-(4-bromobutyl)phthalimide, from commercially available 1,4-dibromobutane and potassium phthalimide.
Materials:
-
Potassium phthalimide (1)
-
1,4-Dibromobutane
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Distilled water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (10.7 mmol) and 1,4-dibromobutane (12.9 mmol) in 25 mL of dry N,N-dimethylformamide.
-
Stir the reaction mixture at room temperature for 26 hours.
-
After the reaction is complete, extract the mixture three times with dichloromethane (100 mL each).
-
Wash the combined organic layers with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of dichloromethane and distilled water to obtain N-(4-bromobutyl)phthalimide (2) as a white solid.[1]
Step 2: Synthesis of 4-(Phthalimidobutyl)-DOTA-tris(t-butyl ester) (4)
This step involves the N-alkylation of DO3A-tris(t-butyl ester) with the previously synthesized N-(4-bromobutyl)phthalimide.
Materials:
-
DO3A-tris(t-butyl ester) (3)
-
N-(4-bromobutyl)phthalimide (2)
-
Potassium carbonate (K₂CO₃)
-
Dry acetonitrile
Procedure:
-
To a solution of DO3A-tris(t-butyl ester) (1.0 mmol) in dry acetonitrile, add N-(4-bromobutyl)phthalimide (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(Phthalimidobutyl)-DOTA-tris(t-butyl ester) (4).
Step 3: Synthesis of this compound-tris(t-butyl ester) (5)
This protocol describes the deprotection of the phthalimide group to reveal the primary amine.
Materials:
-
4-(Phthalimidobutyl)-DOTA-tris(t-butyl ester) (4)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Methanol (MeOH)
Procedure:
-
Dissolve 4-(Phthalimidobutyl)-DOTA-tris(t-butyl ester) (1.0 mmol) in methanol.
-
Add hydrazine hydrate (10.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound-tris(t-butyl ester) (5).
Step 4: Synthesis of this compound (6)
The final step involves the hydrolysis of the tert-butyl ester protecting groups to yield the final product.
Materials:
-
This compound-tris(t-butyl ester) (5)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound-tris(t-butyl ester) (1.0 mmol) in a mixture of dichloromethane and trifluoroacetic acid (1:1 v/v).
-
Stir the solution at room temperature for 4-6 hours.
-
Monitor the deprotection by mass spectrometry.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by preparative HPLC to obtain this compound (6) as a pure solid.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Temperature | Time | Yield (%) |
| 1 | Potassium phthalimide | 1,4-Dibromobutane | N-(4-bromobutyl)phthalimide (2) | DMF | Room Temp. | 26 h | 92.4 |
| 2 | DO3A-tris(t-butyl ester) (3) | N-(4-bromobutyl)phthalimide (2) | 4-(Phthalimidobutyl)-DOTA-tris(t-butyl ester) (4) | Acetonitrile | Room Temp. | Overnight | ~80 (estimated) |
| 3 | 4-(Phthalimidobutyl)-DOTA-tris(t-butyl ester) (4) | Hydrazine hydrate | This compound-tris(t-butyl ester) (5) | Methanol | Room Temp. | 1-2 h | ~90 (estimated) |
| 4 | This compound-tris(t-butyl ester) (5) | Trifluoroacetic acid | This compound (6) | DCM/TFA | Room Temp. | 4-6 h | >95 (estimated) |
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for Radiolabeling Peptides with 4-Aminobutyl-DOTA and Gallium-68
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) has become a radionuclide of significant interest for Positron Emission Tomography (PET) imaging due to its convenient availability from ⁶⁸Ge/⁶⁸Ga generators and its favorable decay characteristics (t½ = 68 min, β+ = 89%). The chelation of ⁶⁸Ga³⁺ by bifunctional chelators conjugated to peptides allows for the development of radiopharmaceuticals that can target specific cellular markers with high affinity and specificity.
This document provides detailed application notes and protocols for the conjugation of 4-Aminobutyl-DOTA to peptides and their subsequent radiolabeling with Gallium-68. This compound is a derivative of the widely used macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The aminobutyl linker provides a reactive primary amine for covalent attachment to a peptide, for instance, via an activated carboxyl group on the peptide. The resulting DOTA-peptide conjugate can then be radiolabeled with ⁶⁸Ga.
The protocols outlined below are based on established methods for DOTA-peptide conjugation and ⁶⁸Ga-radiolabeling. Optimization may be required for specific peptides and applications.
Data Presentation
The following tables summarize typical quantitative data obtained during the radiolabeling of DOTA-conjugated peptides with Gallium-68. These values can be used as a benchmark for the successful implementation of the described protocols.
Table 1: Typical Parameters for ⁶⁸Ga Radiolabeling of DOTA-Peptides
| Parameter | Value | Reference |
| Peptide Amount | 10-50 µg | [1][2][3] |
| ⁶⁸Ga Activity | 200-1000 MBq | [4] |
| Reaction Buffer | Sodium Acetate (0.25 M) or HEPES (0.3 M) | [5] |
| Reaction pH | 3.5 - 4.5 | |
| Reaction Temperature | 95°C | |
| Incubation Time | 5 - 15 minutes |
Table 2: Quality Control Specifications for ⁶⁸Ga-DOTA-Peptides
| Parameter | Specification | Method | Reference |
| Radiochemical Purity (RCP) | > 95% | HPLC, ITLC | |
| Radiochemical Yield | > 50% (decay-corrected) | Dose Calibrator | |
| Specific Activity | > 10 GBq/µmol | HPLC | |
| pH of Final Product | 4.5 - 7.5 | pH-strips | |
| ⁶⁸Ge Breakthrough | < 0.001% | Gamma Spectroscopy | |
| Sterility | Sterile | Standard Methods | |
| Endotoxins | < 17.5 EU/mL | LAL Test |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes the conjugation of this compound to a peptide containing a carboxylic acid group (e.g., at the C-terminus or on an aspartic or glutamic acid side chain) using a carbodiimide coupling agent.
Materials:
-
Peptide of interest with a free carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass spectrometer for product characterization
Procedure:
-
Peptide and Chelator Preparation:
-
Dissolve the peptide in anhydrous DMF or DMSO to a concentration of 5-10 mg/mL.
-
In a separate vial, dissolve 1.5-2 equivalents of this compound in anhydrous DMF or DMSO.
-
-
Activation of Peptide Carboxylic Acid:
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the peptide solution.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the this compound solution to the activated peptide solution.
-
Add 2-3 equivalents of DIPEA to adjust the pH to approximately 8-9.
-
Let the reaction proceed at room temperature for 4-6 hours or overnight at 4°C.
-
Monitor the reaction progress by analytical HPLC.
-
-
Purification and Characterization:
-
Upon completion, purify the this compound-peptide conjugate by preparative HPLC.
-
Confirm the identity of the product by mass spectrometry.
-
Lyophilize the purified conjugate and store it at -20°C or below.
-
Protocol 2: Radiolabeling of this compound-Peptide with ⁶⁸Ga
This protocol describes the manual radiolabeling of the this compound-conjugated peptide with ⁶⁸Ga obtained from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
This compound-peptide conjugate (10-50 µg)
-
⁶⁸Ge/⁶⁸Ga generator
-
Sterile 0.1 M HCl for generator elution
-
Sodium acetate buffer (0.25 M, pH 4.5) or HEPES buffer (0.3 M, pH 4.0)
-
Sterile reaction vial (e.g., low protein binding microcentrifuge tube)
-
Heating block or water bath set to 95°C
-
C18 Sep-Pak light cartridge
-
Ethanol (50% in sterile water)
-
Sterile water for injection
-
Sterile saline for injection
-
0.22 µm sterile filter
Procedure:
-
⁶⁸Ga Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
-
Reaction Preparation:
-
In a sterile reaction vial, add 10-50 µg of the this compound-peptide conjugate.
-
Add an appropriate volume of sodium acetate or HEPES buffer to achieve a final pH of 3.5-4.5.
-
-
Labeling Reaction:
-
Add the ⁶⁸GaCl₃ eluate (typically 200-1000 MBq) to the reaction vial.
-
Gently mix the solution and incubate at 95°C for 5-15 minutes.
-
-
Purification:
-
After cooling the reaction mixture to room temperature, pass it through a pre-conditioned C18 Sep-Pak cartridge. (To pre-condition, wash the cartridge with 5 mL of ethanol followed by 10 mL of sterile water).
-
Wash the cartridge with 5-10 mL of sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-4-Aminobutyl-DOTA-peptide with a small volume (e.g., 0.5 mL) of 50% ethanol into a sterile vial.
-
-
Formulation:
-
Dilute the ethanolic solution with sterile saline for injection to reduce the ethanol concentration to less than 10% (v/v).
-
Pass the final product through a 0.22 µm sterile filter into a sterile product vial.
-
Protocol 3: Quality Control of ⁶⁸Ga-4-Aminobutyl-DOTA-Peptide
Radiochemical Purity (RCP) by HPLC:
-
System: Reverse-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Detection: UV detector (220 nm and 280 nm) and a radioactivity detector.
-
Procedure: Inject a small aliquot of the final product. The retention time of the ⁶⁸Ga-labeled peptide should be compared to that of the non-radioactive ("cold") standard. Free ⁶⁸Ga will typically elute with the solvent front.
Radiochemical Purity (RCP) by iTLC:
-
Stationary Phase: iTLC-SG strips.
-
Mobile Phase: 1 M ammonium acetate:methanol (1:1 v/v).
-
Procedure: Spot a small amount of the final product onto the iTLC strip. In this system, the ⁶⁸Ga-labeled peptide migrates with the solvent front (Rf = 0.8-1.0), while colloidal ⁶⁸Ga and free ⁶⁸Ga remain at the origin (Rf = 0.0-0.2).
Visualizations
Caption: Experimental workflow for peptide conjugation, radiolabeling, and quality control.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Towards Optimal Automated 68Ga‐Radiolabeling Conditions of the DOTA‐Bisphosphonate BPAMD Without Pre‐Purification of the Generator Eluate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 5. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Aminobutyl-DOTA Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of bifunctional chelators to monoclonal antibodies (mAbs) is a cornerstone in the development of antibody-radionuclide conjugates (ARCs) for targeted imaging and therapy. 4-Aminobutyl-DOTA is a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) that incorporates a four-carbon spacer arm terminating in a primary amine.[1] This terminal amine provides a versatile handle for covalent attachment to antibodies. Unlike amine-reactive DOTA derivatives (e.g., DOTA-NHS ester), the conjugation strategy for this compound typically involves the activation of carboxyl groups on the antibody, which then react with the amine of the chelator to form a stable amide bond. This is commonly achieved through the use of carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2][3]
These application notes provide a detailed protocol for the conjugation of this compound to antibodies, including methods for purification and characterization of the resulting immunoconjugate.
Chemical Reaction Scheme
The conjugation process is a two-step reaction. First, the carboxylic acid groups on the antibody (from aspartic and glutamic acid residues) are activated with EDC and NHS to form a semi-stable NHS ester. This activated antibody is then reacted with the primary amine of this compound to form a stable amide linkage.
Caption: Chemical reaction scheme for EDC/NHS-mediated conjugation of this compound to an antibody.
Experimental Workflow
The overall workflow for the preparation of a this compound antibody conjugate involves antibody preparation, activation, conjugation, and subsequent purification and characterization of the final product.
Caption: Experimental workflow for this compound conjugation to antibodies.
Detailed Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb)
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris buffer, pH 8.0
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or equivalent)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized water
Protocol 1: Antibody Preparation
-
Buffer Exchange: The antibody must be in a buffer free of amines (e.g., Tris) and carboxylates that would compete in the reaction. Exchange the antibody into an appropriate buffer such as MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL. Higher concentrations can improve conjugation efficiency.
-
Purity Check: Ensure the antibody solution is free of aggregates by SEC-HPLC.
Protocol 2: Conjugation Reaction
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mg/mL solution of EDC in cold deionized water.
-
Immediately before use, prepare a 10 mg/mL solution of NHS in cold deionized water.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
-
Activation of Antibody:
-
To the antibody solution from Protocol 1, add the freshly prepared EDC and NHS solutions. The molar ratio of EDC/NHS to antibody should be optimized, but a starting point is a 50- to 100-fold molar excess.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation:
-
Add the this compound stock solution to the activated antibody solution. The molar excess of this compound to antibody can range from 10- to 50-fold.
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding Conjugation Buffer (PBS).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction and hydrolyze any remaining reactive NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Protocol 3: Purification of the Antibody-DOTA Conjugate
-
Size Exclusion Chromatography (SEC): Purify the antibody-DOTA conjugate from excess, unreacted this compound and other small molecules using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Concentration and Storage: Concentrate the purified conjugate using an appropriate centrifugal filter device. Sterile filter the final product and store at 2-8°C.
Quantitative Data Summary
The optimal reaction conditions can vary depending on the specific antibody and desired degree of labeling. The following table provides a summary of typical quantitative parameters.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations may improve efficiency. |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxyl groups.[4][5] |
| Conjugation pH | 7.2 - 8.0 | Efficient for the reaction of NHS esters with primary amines. |
| Molar Ratio (EDC:Antibody) | 20:1 to 500:1 | Higher ratios increase conjugation but also risk of cross-linking. |
| Molar Ratio (NHS:EDC) | 1:1 to 2.5:1 | NHS stabilizes the active intermediate. |
| Molar Ratio (DOTA:Antibody) | 10:1 to 50:1 | Influences the final chelator-to-antibody ratio. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Conjugation Time | 2 hours to overnight | At room temperature or 4°C. |
| Temperature | 4°C to Room Temp. | Lower temperatures can minimize antibody degradation. |
Characterization of the Antibody-DOTA Conjugate
Thorough characterization of the final conjugate is essential to ensure its quality and suitability for downstream applications.
| Analysis | Method | Purpose | Acceptance Criteria |
| Chelator-to-Antibody Ratio (CAR) | Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the average number of DOTA molecules conjugated per antibody. | Typically 1-10, depending on the application. |
| Purity & Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To assess the presence of aggregates or fragments resulting from the conjugation process. | > 95% monomeric peak. |
| Integrity | SDS-PAGE (reduced and non-reduced) | To confirm that the antibody's heavy and light chains have not fragmented. | Bands corresponding to intact heavy and light chains (reduced) or the full antibody (non-reduced). |
| Immunoreactivity | ELISA or Flow Cytometry | To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen. | Binding affinity should be comparable to the unconjugated antibody. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive EDC/NHS (hydrolyzed) - Suboptimal pH - Competing nucleophiles in buffer | - Use fresh, high-quality EDC/NHS. - Verify the pH of reaction buffers. - Ensure buffers are free of amines and carboxylates. |
| Antibody Aggregation/Precipitation | - High degree of conjugation - Harsh reaction conditions (pH, temp.) - High concentration of organic solvent | - Reduce the molar ratio of DOTA and/or EDC/NHS. - Perform the reaction at 4°C. - Keep the concentration of DMF/DMSO below 10%. |
| Loss of Immunoreactivity | - Conjugation at or near the antigen-binding site - Antibody denaturation | - Reduce the molar excess of reagents to lower the CAR. - Consider site-specific conjugation methods if available. - Ensure mild reaction conditions. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for Solid-Phase Synthesis of DOTA-Conjugated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides with the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a cornerstone in the development of radiopharmaceuticals for molecular imaging (e.g., PET, SPECT) and targeted radiotherapy. Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient method for producing DOTA-conjugated peptides, enabling high purity and simplified purification compared to solution-phase methods.[1][2] This document provides detailed protocols and application notes for the synthesis of DOTA-peptides on a solid support, covering both the use of commercially available activated DOTA derivatives and the on-resin synthesis from its precursor, cyclen.
Core Concepts and Strategies
Solid-phase synthesis of DOTA-peptides involves the stepwise assembly of a peptide chain on a solid support (resin), followed by the conjugation of the DOTA moiety to the N-terminus or a side chain of an amino acid, typically lysine.[3] Two primary strategies for on-resin DOTA conjugation are prevalent:
-
Coupling of Pre-activated DOTA: This is the most common approach, utilizing a tri-protected DOTA derivative, such as DOTA-tris(t-Bu ester), which has a single free carboxylic acid for coupling.[1][4] This method is compatible with standard Fmoc-based SPPS.
-
Stepwise On-Resin Synthesis of DOTA: This more cost-effective method involves building the DOTA molecule directly on the resin-bound peptide, starting from cyclen. This approach avoids the expense of commercial DOTA chelators but requires additional synthetic steps.
Experimental Protocols
Protocol 1: DOTA Conjugation using DOTA-tris(t-Bu ester)
This protocol outlines the synthesis of a DOTA-conjugated peptide using a commercially available tri-protected DOTA derivative on a Rink Amide resin.
1. Materials and Reagents:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU, HATU
-
Bases: DIEA (N,N-Diisopropylethylamine), Piperidine
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
DOTA-tris(t-Bu ester)
-
Cleavage Cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane)
-
Diethylether (cold)
2. Peptide Synthesis (Standard Fmoc-SPPS):
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid (4 equivalents) using a coupling reagent like HBTU (4 equivalents) and DIEA (8 equivalents) in DMF for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
3. On-Resin DOTA Conjugation:
-
Pre-activate DOTA-tris(t-Bu ester) (3 equivalents) with HATU (3 equivalents) and DIEA (6 equivalents) in DMF for 15 minutes.
-
Add the activated DOTA solution to the resin-bound peptide.
-
Allow the coupling reaction to proceed for 5 hours or until a negative Kaiser test is observed.
-
Wash the resin extensively with DMF and DCM.
4. Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) to the resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude DOTA-peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
5. Purification and Analysis:
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A common gradient system is water/acetonitrile with 0.1% TFA.
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
-
Lyophilize the pure fractions to obtain the final DOTA-peptide as a white powder.
Protocol 2: Stepwise On-Resin Synthesis of DOTA from Cyclen
This protocol describes the synthesis of DOTA directly on the N-terminus of the resin-bound peptide.
1. Materials and Reagents:
-
Resin-bound peptide with a free N-terminus
-
Bromoacetic acid or Chloroacetic acid
-
HOBt (Hydroxybenzotriazole) / DIC (N,N'-Diisopropylcarbodiimide)
-
Cyclen (1,4,7,10-tetraazacyclododecane)
-
tert-Butyl bromoacetate
-
DIEA
-
DMF, NMP (N-Methyl-2-pyrrolidone)
-
Cleavage Cocktail
-
Diethylether (cold)
2. N-terminal Acylation:
-
Activate bromoacetic acid with HOBt/DIC in DMF and add it to the resin-bound peptide.
-
Allow the reaction to proceed for 2 hours.
-
Wash the resin with DMF and DCM.
3. Cyclen Conjugation:
-
Add a solution of cyclen (10-15 equivalents) in NMP to the bromoacetylated peptide-resin.
-
Heat the reaction at 60°C for 4 hours. This step results in the nucleophilic displacement of the bromide by an amine of cyclen.
-
Wash the resin with DMF and DCM.
4. Trialkylation of Cyclen Amines:
-
Add tert-butyl bromoacetate (3.3 equivalents to cyclen) and DIEA (3.5 equivalents to cyclen) in NMP to the resin.
-
Allow the alkylation to proceed for 3 hours to form the protected DOTA-peptide.
-
Wash the resin with DMF and DCM.
5. Cleavage, Deprotection, and Purification:
-
Follow steps 4 and 5 from Protocol 1 for cleavage, deprotection, purification, and analysis of the final DOTA-peptide.
Data Presentation
Table 1: Comparison of DOTA Conjugation Methods
| Feature | Protocol 1: DOTA-tris(t-Bu ester) | Protocol 2: On-Resin Synthesis from Cyclen |
| Starting Material | Commercially available DOTA-tris(t-Bu ester) | Cyclen, bromoacetic acid, tert-butyl bromoacetate |
| Cost | Higher due to expensive DOTA reagent | More cost-effective |
| Synthesis Time | Shorter, single coupling step | Longer, multiple synthetic steps on resin |
| Potential Impurities | Dialkylated and tetra-alkylated cyclen from commercial DOTA | Potential for overalkylation (tetra-alkylation) of cyclen |
| Overall Yield | Typically 18% to 37% after purification | Reported up to 40% |
Table 2: Typical Purification and Analytical Parameters
| Parameter | Method | Typical Conditions/Results |
| Purification | Reversed-Phase HPLC (RP-HPLC) | Column: C18; Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile; Gradient: Linear gradient from 5% to 95% B over 30 minutes. |
| Purity Analysis | Analytical RP-HPLC | Purity should be >95%. |
| Identity Confirmation | Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | Observed molecular weight should match the calculated value. |
Visualizations
Experimental Workflow
Caption: Workflow for SPPS of DOTA-peptides using pre-activated DOTA.
Logical Relationship of Synthesis Strategies
Caption: Two main strategies for on-resin DOTA conjugation.
Troubleshooting and Common Pitfalls
-
Low Coupling Efficiency: This can be caused by steric hindrance or suboptimal coupling conditions. Ensure sufficient equivalents of reagents and extended reaction times if necessary. The use of more potent coupling agents like HATU can improve efficiency.
-
Side Reactions: Incomplete deprotection of side-chain protecting groups can lead to side reactions. The choice of cleavage cocktail is critical to ensure complete removal of all protecting groups. For peptides containing sensitive residues like methionine or cysteine, specific scavengers should be included in the cleavage cocktail.
-
Purification Difficulties: The final DOTA-peptide may require extensive purification. Optimizing the RP-HPLC gradient is crucial for separating the desired product from impurities.
-
Overalkylation in On-Resin Synthesis: When synthesizing DOTA from cyclen, using an excess of tert-butyl bromoacetate or extended reaction times can lead to the formation of a tetra-alkylated byproduct. Careful control of stoichiometry and reaction time is essential.
Conclusion
The solid-phase synthesis of DOTA-conjugated peptides is a robust and versatile methodology crucial for the development of targeted radiopharmaceuticals. By selecting the appropriate on-resin conjugation strategy and carefully controlling reaction conditions, researchers can efficiently produce high-purity DOTA-peptides. The protocols and data presented here provide a comprehensive guide for scientists and professionals in the field of drug development and molecular imaging.
References
- 1. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
Application Note: Purification of 4-Aminobutyl-DOTA Conjugates by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 4-Aminobutyl-DOTA conjugates using reverse-phase high-performance liquid chromatography (RP-HPLC). 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives are crucial chelating agents for radiolabeling peptides and other biomolecules in diagnostic imaging and therapy.[1][2] The 4-aminobutyl linker facilitates covalent attachment to various molecules. Achieving high purity of these conjugates is critical for subsequent applications. This document outlines the necessary materials, equipment, and a step-by-step protocol for efficient purification, along with data presentation in tabular format and a workflow visualization.
Introduction
DOTA is a macrocyclic compound widely used for its ability to form stable complexes with metal ions, particularly lanthanides.[3] In the field of nuclear medicine and molecular imaging, DOTA is frequently conjugated to targeting biomolecules, such as peptides or antibodies, to deliver radionuclides to specific sites in the body for positron emission tomography (PET) or other imaging modalities. The 4-aminobutyl derivative of DOTA provides a primary amine functional group, allowing for straightforward conjugation to carboxyl groups or other reactive moieties on the target molecule.
Following the synthesis of a this compound conjugate, the crude product is typically a mixture of the desired conjugate, unreacted starting materials, and various side products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of such mixtures, offering high resolution and efficiency.[4] This method separates molecules based on their hydrophobicity, which is ideal for purifying DOTA conjugates from more polar or less polar impurities.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for successful HPLC analysis and to prevent column contamination.[5]
-
Dissolution: Dissolve the crude solid this compound conjugate in a suitable solvent. A common choice is a mixture of the HPLC mobile phase components, such as water and acetonitrile, to ensure compatibility.
-
Filtration: To remove any particulate matter that could clog the HPLC system, filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter.
-
Concentration Adjustment: If necessary, dilute the sample to a concentration appropriate for the HPLC column loading capacity. A typical sample concentration is around 2 mg/mL.
HPLC Purification Protocol
This protocol is a general guideline and may require optimization based on the specific properties of the conjugate.
-
Column Equilibration: Equilibrate the reverse-phase C18 column with the initial mobile phase composition (e.g., 95% Solvent A and 5% Solvent B) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Elution Gradient: Elute the conjugate using a linear gradient of increasing Solvent B concentration.
-
Fraction Collection: Collect fractions corresponding to the major peak detected by the UV detector.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent, typically by lyophilization, to obtain the purified conjugate as a solid.
Data Presentation
The following tables summarize typical quantitative data and parameters for the HPLC purification of this compound conjugates.
Table 1: HPLC System and Column Specifications
| Parameter | Specification |
| HPLC System | Preparative HPLC System |
| Column Type | Reverse-Phase C18 |
| Column Dimensions | 4.6 x 150 mm |
| Particle Size | 5 µm |
| Pore Size | 100 Å |
Table 2: Mobile Phase Composition and Gradient Conditions
| Parameter | Description |
| Solvent A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Solvent B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| UV Detection | 210 nm and 280 nm |
| Gradient Program | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 40 |
Table 3: Expected Purity and Yield
| Parameter | Expected Value |
| Purity (Post-HPLC) | ≥ 95% |
| Yield | Dependent on synthesis efficiency |
Visualizations
The following diagrams illustrate the experimental workflow for the purification of this compound conjugates.
Caption: Workflow for the purification of this compound conjugates.
Troubleshooting
Table 4: Common HPLC Troubleshooting Tips
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Column degradation, secondary interactions with active sites | Use a new column, adjust mobile phase pH |
| Ghost Peaks | Contamination in the system or mobile phase | Flush the system, use fresh, high-purity solvents |
| Variable Retention Times | Inconsistent mobile phase composition, temperature fluctuations | Prepare fresh mobile phase, use a column oven |
| High Backpressure | Column or frit blockage | Filter samples, reverse flush the column (if permissible) |
This application note serves as a comprehensive guide for the purification of this compound conjugates. By following the detailed protocols and considering the troubleshooting advice, researchers can achieve high-purity conjugates suitable for their intended downstream applications in research and drug development.
References
Application Notes and Protocols for PET Imaging with 4-Aminobutyl-DOTA Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into biological processes in vivo. The development of targeted PET tracers is crucial for visualizing and quantifying specific molecular targets such as receptors, enzymes, and transporters. The chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is widely used for complexing positron-emitting radiometals like Gallium-68 (⁶⁸Ga). This document provides detailed protocols for the experimental setup of PET imaging using tracers constructed with 4-Aminobutyl-DOTA, a bifunctional chelator designed for stable conjugation to targeting biomolecules.
The this compound chelator, chemically named 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(4-aminobutyl)acetamide, features a four-carbon aliphatic spacer arm terminating in a primary amine. This amine group serves as a reactive handle for covalent attachment to targeting vectors, such as peptides or small molecules, while the DOTA macrocycle securely chelates the radiometal. This application note will detail the synthesis of a this compound conjugated peptide, its radiolabeling with ⁶⁸Ga, and subsequent in vitro and in vivo evaluation.
Experimental Workflow Overview
The overall workflow for developing and evaluating a this compound based PET tracer involves several key stages, from peptide synthesis to in vivo imaging.
Protocol 1: Synthesis and Characterization of a this compound-Peptide Conjugate
This protocol describes the synthesis of a targeting peptide via Solid-Phase Peptide Synthesis (SPPS) and the subsequent conjugation of the this compound chelator.
1.1. Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
This compound-tris(t-butyl ester)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
HPLC system (preparative and analytical)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
1.2. Procedure:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Synthesize the desired targeting peptide sequence on Rink Amide resin using a standard Fmoc/tBu strategy.
-
Fmoc deprotection is achieved by treating the resin with 20% piperidine in DMF.
-
Amino acid couplings are performed using 4 equivalents of Fmoc-amino acid activated with 3.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF.
-
-
Conjugation of this compound-tris(t-butyl ester):
-
After the final amino acid coupling, perform a final Fmoc deprotection to expose the N-terminal amine of the peptide.
-
Dissolve 1.5 equivalents of this compound-tris(t-butyl ester) and 1.45 equivalents of HBTU in DMF. Add 3 equivalents of DIPEA and pre-activate for 5 minutes.
-
Add the activated chelator solution to the resin-bound peptide and allow to react for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet twice with cold ether.
-
-
Purification and Characterization:
-
Purify the crude peptide-DOTA conjugate by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze by analytical HPLC to assess purity.
-
Confirm the identity of the purified product by mass spectrometry to verify the correct molecular weight.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Protocol 2: ⁶⁸Ga-Radiolabeling of this compound-Peptide
This protocol details the efficient radiolabeling of the DOTA-conjugated peptide with Gallium-68 eluted from a ⁶⁸Ge/⁶⁸Ga generator.
2.1. Materials:
-
⁶⁸Ge/⁶⁸Ga generator (e.g., TiO₂-based)
-
0.1 M HCl for elution
-
DOTA-conjugated peptide
-
Sodium acetate buffer (1 M, pH 4.5)
-
Heating block or water bath
-
Sep-Pak C18 light cartridge
-
Ethanol
-
Sterile water for injection
-
Radio-TLC or radio-HPLC system for quality control
2.2. Procedure:
-
Generator Elution:
-
Elute the ⁶⁸Ga from the generator using 0.1 M HCl according to the manufacturer's instructions.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add 10-20 µg of the this compound-peptide conjugate.
-
Add 500 µL of the ⁶⁸GaCl₃ eluate (activity typically 100-500 MBq).
-
Immediately add sodium acetate buffer to adjust the pH to 3.5-4.5.
-
Incubate the reaction mixture at 95°C for 5-10 minutes.
-
-
Purification of Labeled Peptide:
-
Pre-condition a Sep-Pak C18 cartridge with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the cartridge. The ⁶⁸Ga-DOTA-peptide will be retained.
-
Wash the cartridge with 10 mL of sterile water to remove any unchelated ⁶⁸Ga.
-
Elute the purified [⁶⁸Ga]Ga-DOTA-peptide with 0.5 mL of 50% ethanol in water.
-
Dilute the final product with sterile saline for in vivo use.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should be >95%.
-
Protocol 3: In Vitro Cell Binding and Uptake Assays
These assays are essential to determine the affinity and specificity of the tracer for its target.
3.1. Materials:
-
Target-positive cell line (e.g., PC-3 for GRP-R)
-
Target-negative cell line (control)
-
Cell culture medium and supplements
-
Binding buffer (e.g., Tris-HCl with BSA)
-
[⁶⁸Ga]Ga-DOTA-peptide
-
Unlabeled ("cold") DOTA-peptide
-
Gamma counter
3.2. Competitive Binding Assay (IC₅₀ Determination):
-
Plate target-positive cells in 24-well plates and grow to ~80-90% confluency.
-
Wash cells with cold binding buffer.
-
Add a constant concentration of the radiolabeled peptide (~0.1 nM) to each well.
-
Add increasing concentrations of the unlabeled peptide (e.g., 10⁻¹² M to 10⁻⁶ M) to the wells.
-
Incubate for 1 hour at 4°C.
-
Wash the cells three times with cold binding buffer to remove unbound tracer.
-
Lyse the cells (e.g., with 1 M NaOH) and collect the lysate.
-
Measure the radioactivity in the lysate using a gamma counter.
-
Plot the percentage of specific binding against the concentration of the unlabeled peptide and calculate the IC₅₀ value using non-linear regression.
3.3. Cellular Uptake and Internalization Assay:
-
Plate target-positive and negative cells in 12-well plates.
-
Add a fixed concentration of [⁶⁸Ga]Ga-DOTA-peptide (~1 nM) to each well. For blocking experiments, co-incubate with a high concentration of unlabeled peptide (e.g., 1 µM).
-
Incubate for various time points (e.g., 15, 30, 60, 120 min) at 37°C.
-
To determine internalization, wash cells with cold PBS, then incubate with an acid buffer (e.g., glycine buffer, pH 2.5) for 5-10 minutes on ice to strip surface-bound radioactivity. Collect this supernatant (membrane-bound fraction).
-
Wash the cells again and lyse them to collect the internalized fraction.
-
Measure the radioactivity in both fractions using a gamma counter.
-
Calculate the percent of added dose per million cells for each fraction.
Protocol 4: In Vivo PET/CT Imaging and Biodistribution
This protocol describes the use of the radiotracer in a tumor-bearing animal model.
4.1. Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
Target-positive tumor cells
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
[⁶⁸Ga]Ga-DOTA-peptide solution
-
Gamma counter
4.2. Animal Model Development:
-
Subcutaneously implant 5-10 million target-positive tumor cells into the flank of each mouse.
-
Allow tumors to grow to a size of approximately 100-200 mm³.
4.3. PET/CT Imaging:
-
Anesthetize the tumor-bearing mouse and position it in the PET/CT scanner.
-
Administer approximately 5-10 MBq of [⁶⁸Ga]Ga-DOTA-peptide via tail vein injection.
-
Perform a dynamic scan for the first 30 minutes, followed by a static scan at 60 minutes post-injection. A CT scan is performed for anatomical co-registration and attenuation correction.
-
Reconstruct the PET images and analyze them by drawing regions of interest (ROIs) over the tumor and major organs to calculate the Standardized Uptake Value (SUV).
4.4. Ex Vivo Biodistribution:
-
At a predetermined time point (e.g., 1 hour post-injection), euthanize the mice.
-
Dissect major organs (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data Summary
Note: The following data are representative examples for a hypothetical [⁶⁸Ga]Ga-4-Aminobutyl-DOTA-Peptide targeting a specific receptor and should be replaced with experimentally derived values.
Table 1: In Vitro Binding Affinity
| Cell Line | Target Expression | IC₅₀ (nM) |
|---|---|---|
| PC-3 | High | 2.5 ± 0.4 |
| HT-29 | Low/Negative | > 1000 |
Table 2: Cellular Uptake at 60 minutes (% Added Dose / 10⁶ cells)
| Cell Line | Total Uptake | Internalized Fraction | Blocked Uptake |
|---|---|---|---|
| PC-3 | 12.3 ± 1.5 | 8.9 ± 1.1 | 1.1 ± 0.2 |
| HT-29 | 0.8 ± 0.1 | 0.3 ± 0.05 | 0.7 ± 0.1 |
Table 3: Ex Vivo Biodistribution in PC-3 Xenograft Mice (1 hour p.i.)
| Organ | Mean %ID/g ± SD |
|---|---|
| Blood | 0.8 ± 0.2 |
| Tumor | 9.5 ± 1.8 |
| Heart | 0.5 ± 0.1 |
| Lungs | 1.2 ± 0.3 |
| Liver | 1.5 ± 0.4 |
| Spleen | 0.9 ± 0.2 |
| Kidneys | 25.1 ± 4.5 |
| Muscle | 0.4 ± 0.1 |
| Bone | 0.6 ± 0.2 |
Table 4: PET Imaging Derived SUVmean (1 hour p.i.)
| Region of Interest | SUVmean ± SD |
|---|---|
| Tumor | 6.8 ± 1.2 |
| Liver | 1.1 ± 0.3 |
| Kidney (Cortex) | 15.2 ± 3.1 |
| Muscle | 0.3 ± 0.1 |
Application Notes: Protocol for ¹⁷⁷Lu Labeling of 4-Aminobutyl-DOTA Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lutetium-177 (¹⁷⁷Lu) is a highly valued radionuclide in the field of targeted radiotherapy due to its favorable decay characteristics, which include a 6.7-day half-life and the emission of both therapeutic beta particles and imageable gamma photons.[1] The stable incorporation of ¹⁷⁷Lu into a targeting biomolecule is facilitated by a bifunctional chelator. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is widely employed for this purpose, forming highly stable complexes with trivalent radiometals like ¹⁷⁷Lu.[2]
Targeting peptides are conjugated to DOTA, often through a linker molecule such as a 4-aminobutyl group, to create a complete radiopharmaceutical precursor. This document provides a detailed protocol for the radiolabeling of these 4-Aminobutyl-DOTA-conjugated peptides with ¹⁷⁷Lu, including methods for purification and quality control to ensure the production of a high-quality radiopharmaceutical for preclinical or clinical evaluation.
Materials and Reagents
-
Peptide: this compound-conjugated peptide (e.g., 1 mg/mL in sterile, metal-free water).
-
Radionuclide: [¹⁷⁷Lu]LuCl₃ solution in 0.05 M HCl.
-
Buffer: 0.5 M Sodium Acetate or 0.1 M Ammonium Acetate buffer, pH adjusted to 4.0-5.5.[1][3]
-
Quenching Solution (Optional): 0.05 M Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA) solution.[4]
-
Stabilizers (Optional): Ascorbic acid and/or gentisic acid to reduce radiolysis.
-
Purification: C18 Sep-Pak light cartridges.
-
Solvents: Ethanol (USP grade), Saline (0.9% NaCl, sterile), and Sterile, metal-free water for injection.
-
Equipment:
-
Sterile, pyrogen-free reaction vials (1.5 mL or 2 mL).
-
Heating block or water bath capable of maintaining 90-100°C.
-
Calibrated dose calibrator.
-
Radio-Thin Layer Chromatography (radio-TLC) scanner.
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
-
pH indicator strips (range 3-6).
-
Vortex mixer.
-
Lead shielding.
-
Experimental Protocol
This protocol outlines the manual preparation of [¹⁷⁷Lu]Lu-DOTA-peptides. For routine clinical production, automated synthesis modules are often employed to ensure reproducibility and minimize radiation exposure.
Step 1: Preparation
-
Allow all reagents, including the frozen DOTA-peptide aliquot, to reach room temperature.
-
In a sterile reaction vial placed in a lead pot, add the required volume of 0.5 M sodium acetate buffer.
-
Carefully add the desired activity of [¹⁷⁷Lu]LuCl₃ solution to the buffer. Mix gently.
-
Add the this compound-peptide solution to the vial. The typical peptide amount ranges from 10-20 µg per GBq of ¹⁷⁷Lu, but should be optimized for each specific peptide.
-
Gently vortex the reaction mixture.
-
Check the pH of the solution using a pH strip; it should be within the optimal range of 4.0 to 5.0. Adjust with buffer if necessary.
Step 2: Radiolabeling Reaction
-
Place the reaction vial in a pre-heated heating block or water bath set to 95°C.
-
Incubate the reaction for 20-30 minutes. The optimal time and temperature may vary depending on the specific peptide.
-
After incubation, remove the vial and allow it to cool to room temperature behind appropriate shielding.
Step 3: Purification (C18 Sep-Pak)
-
Pre-condition a C18 Sep-Pak cartridge by washing it with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the cooled reaction mixture onto the C18 cartridge. The [¹⁷⁷Lu]Lu-DOTA-peptide will be retained on the solid phase.
-
Wash the cartridge with 5-10 mL of sterile water to elute any unchelated [¹⁷⁷Lu]LuCl₃ and other hydrophilic impurities.
-
Elute the final [¹⁷⁷Lu]Lu-DOTA-peptide product from the cartridge using a small volume (e.g., 1-2 mL) of 50% ethanol/saline solution.
-
The final product can be further diluted with sterile saline to the desired radioactive concentration and to reduce the final ethanol concentration to less than 10%.
Step 4: Quality Control
The radiochemical purity (RCP) of the final product must be determined before use. A minimum RCP of >95% is typically required.
-
Instant Thin Layer Chromatography (ITLC-SG):
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: 0.1 M Sodium Citrate, pH 5.5.
-
Procedure: Spot the sample on the strip and develop.
-
Expected Results: The labeled peptide remains at the origin (Rf = 0.1-0.2), while free ¹⁷⁷Lu migrates with the solvent front (Rf = 1.0).
-
-
Radio-HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient system of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: In-line UV and radioactivity detectors.
-
Procedure: Inject a small aliquot of the final product. The retention time of the radiolabeled peptide should be compared to a non-radioactive reference standard.
-
Step 5: Stability Assessment
The stability of the final product should be evaluated at various time points (e.g., 0, 24, 48, 72 hours) post-labeling by re-analyzing the RCP using ITLC or HPLC. The product should be stored under appropriate conditions (e.g., refrigerated at 2-8°C). The addition of stabilizers like ascorbic acid can help maintain radiochemical purity.
Data Presentation
Table 1: Summary of Optimized Radiolabeling Parameters
| Parameter | Recommended Value | Reference |
|---|---|---|
| pH | 4.0 - 5.0 | |
| Temperature | 80 - 100 °C | |
| Incubation Time | 10 - 30 minutes | |
| Buffer System | Sodium Acetate or Ammonium Acetate |
| Peptide Amount | 10 - 20 µg / GBq of ¹⁷⁷Lu | |
Table 2: Typical Quality Control Specifications
| Parameter | Specification | Method | Reference |
|---|---|---|---|
| Appearance | Clear, colorless solution | Visual Inspection | - |
| Radiochemical Purity | ≥ 95% | Radio-TLC, Radio-HPLC | |
| Specific Activity | Varies (e.g., 25-80 MBq/µg) | Calculation | |
| Stability (72h) | ≥ 95% RCP | Radio-TLC, Radio-HPLC |
| Sterility & Endotoxins | Pass | Microbiology Testing | |
Visualizations
Caption: Workflow for the ¹⁷⁷Lu labeling of DOTA-peptides.
Caption: Logical relationship of radiopharmaceutical components.
Safety Precautions
All procedures involving radioactive materials must be performed in a designated radiopharmacy or laboratory equipped for handling unsealed radioactive sources.
-
Work within a shielded hot cell or laminar flow hood.
-
Use appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Use lead shielding for vials and syringes to minimize radiation exposure (ALARA principle).
-
All waste materials must be disposed of according to institutional and national regulations for radioactive waste.
Conclusion
The successful radiolabeling of this compound peptides with Lutetium-177 is a critical step in the development of novel radiotherapeutics. The protocol outlined provides a robust framework for achieving high labeling efficiency and radiochemical purity. Adherence to these procedures, including rigorous quality control, will help ensure the production of a high-quality, stable, and effective radiopharmaceutical suitable for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols: Conjugation of 4-Aminobutyl-DOTA to Targeting Vectors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a cornerstone in the development of targeted diagnostic and therapeutic agents. Its ability to form highly stable complexes with a variety of radiometals makes it an ideal component for creating radioimmunoconjugates, peptide receptor radionuclide therapy (PRRT) agents, and MRI contrast agents.[1][2][3] 4-Aminobutyl-DOTA, with its terminal primary amine, offers a versatile handle for covalent attachment to targeting vectors such as antibodies, peptides, and other biomolecules.
These application notes provide detailed protocols for the conjugation of this compound to targeting vectors, focusing on the two primary strategies: conjugation to a carboxyl group on the targeting vector and conjugation to an amine group on the targeting vector via an activated DOTA derivative.
Conjugation Strategies
The choice of conjugation strategy depends on the available functional groups on the targeting vector. The most common approaches involve the formation of a stable amide bond.
Strategy 1: Amide Bond Formation via Carbodiimide Chemistry (Targeting Vector with Carboxyl Group)
This is a widely used method for conjugating an amine-containing molecule to a carboxyl group on a protein or peptide.[4][5] The reaction proceeds in two steps: activation of the carboxyl group using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency, followed by the reaction with the primary amine of this compound.
Experimental Workflow: Carbodiimide-Mediated Conjugation
Caption: Workflow for conjugating this compound to a targeting vector's carboxyl group.
Protocol: EDC/NHS-Mediated Conjugation
Materials:
-
Targeting vector (e.g., peptide, antibody) with an available carboxyl group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Targeting Vector:
-
Dissolve the targeting vector in Activation Buffer to a final concentration of 1-10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water.
-
Add a 10-50 fold molar excess of EDC and NHS to the targeting vector solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Dissolve this compound in Coupling Buffer.
-
Add a 10-100 fold molar excess of this compound to the activated targeting vector solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the DOTA-conjugated targeting vector from excess reagents and byproducts using an appropriate method. For peptides, reversed-phase HPLC is common. For antibodies, size-exclusion chromatography is often used.
-
-
Characterization of the Conjugate:
-
Confirm the identity and purity of the conjugate using mass spectrometry (e.g., MALDI-TOF or LC-MS) to determine the molecular weight and the DOTA-to-vector ratio.
-
Assess the purity by HPLC.
-
Quantitative Data Summary for EDC/NHS Conjugation
| Parameter | Typical Range | Reference |
| Molar Ratio (EDC/NHS:Vector) | 10:1 to 50:1 | |
| Molar Ratio (DOTA:Vector) | 10:1 to 100:1 | |
| Activation pH | 4.5 - 6.0 | |
| Coupling pH | 7.2 - 8.5 | |
| Reaction Time | 2 - 16 hours | |
| Yield | 70% - 90% (peptide dependent) |
Strategy 2: Amide Bond Formation via Activated DOTA-NHS Ester (Targeting Vector with Amine Group)
In this approach, a carboxyl group of DOTA is pre-activated with NHS to form a stable DOTA-NHS ester. This activated chelator can then be directly reacted with a primary amine (e.g., the ε-amino group of a lysine residue) on the targeting vector. This method is common for conjugating to antibodies and peptides.
Experimental Workflow: DOTA-NHS Ester Conjugation
Caption: Workflow for conjugating a DOTA-NHS ester to a targeting vector's amine group.
Protocol: DOTA-NHS Ester Conjugation
Materials:
-
Targeting vector (e.g., antibody, peptide) with available primary amine groups
-
DOTA-NHS ester (commercially available or synthesized)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.0-9.0
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Targeting Vector:
-
Dissolve the targeting vector in Coupling Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is amine-free (e.g., no Tris).
-
-
Conjugation Reaction:
-
Dissolve the DOTA-NHS ester in an anhydrous organic solvent such as DMSO or DMF.
-
Add a 5-20 fold molar excess of the DOTA-NHS ester solution to the targeting vector solution with gentle stirring. The final concentration of the organic solvent should be kept low (<10%) to avoid denaturation of the protein.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Remove unreacted DOTA-NHS ester and byproducts by size-exclusion chromatography (for antibodies) or reversed-phase HPLC (for peptides). Dialysis can also be used for larger proteins.
-
-
Characterization of the Conjugate:
-
Determine the chelator-to-antibody ratio (CAR) or the degree of labeling for peptides using MALDI-TOF or LC-MS.
-
Assess the purity by HPLC and SDS-PAGE (for antibodies).
-
Quantitative Data Summary for DOTA-NHS Ester Conjugation
| Parameter | Typical Range | Reference |
| Molar Ratio (DOTA-NHS:Vector) | 5:1 to 20:1 | |
| Coupling pH | 7.2 - 9.0 | |
| Reaction Time | 1 - 16 hours | |
| Chelator-to-Antibody Ratio (CAR) | 1 - 11 (can be controlled by stoichiometry) |
Purification and Characterization
Proper purification and characterization are critical to ensure the quality and efficacy of the DOTA-conjugated targeting vector.
Purification:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purifying peptide and small molecule conjugates, offering high resolution and purity.
-
Size-Exclusion Chromatography (SEC): Ideal for separating conjugated antibodies from smaller, unreacted molecules.
-
Solid-Phase Extraction (SPE): Cartridges like Sep-Pak can be used for rapid cleanup of radiolabeled peptides.
Characterization:
-
Mass Spectrometry (MS): Essential for confirming the covalent attachment of DOTA and determining the number of DOTA molecules conjugated per targeting vector. MALDI-TOF and LC-MS are commonly employed.
-
Purity Analysis: HPLC is used to determine the purity of the final conjugate.
-
Immunoreactivity: For antibody conjugates, it is crucial to assess whether the conjugation process has affected the antigen-binding affinity. This can be evaluated using methods like ELISA or flow cytometry.
Signaling and Application Pathway
The ultimate goal of conjugating DOTA to a targeting vector is to deliver a radiometal to a specific biological target for imaging or therapy.
Caption: General pathway from DOTA conjugate to in vivo application.
Conclusion
The conjugation of this compound to targeting vectors is a critical step in the development of novel radiopharmaceuticals and imaging agents. The choice of conjugation chemistry should be tailored to the specific targeting vector and the desired properties of the final product. Careful optimization of reaction conditions, followed by rigorous purification and characterization, is essential to ensure the production of a high-quality, effective conjugate for preclinical and clinical applications.
References
- 1. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a DOTA- C -glyco bifunctional chelating agent and preliminary in vitro and in vivo study of [ 68 Ga]Ga-DOTA- C -glyco-RGD - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09274F [pubs.rsc.org]
- 4. thermofisher.com [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in 4-Aminobutyl-DOTA conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield in 4-Aminobutyl-DOTA conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common causes of low conjugation yield when using this compound?
Low conjugation yield can stem from several factors, primarily related to the reaction conditions, the integrity of the reactants, and the nature of the molecule being conjugated.[1] Key areas to investigate include:
-
Suboptimal pH: The reaction between an activated carboxylic acid (like an NHS-ester of a molecule to be conjugated) and the primary amine of this compound is pH-dependent. If the pH is too low, the amine will be protonated and thus less nucleophilic, reducing the reaction rate. Conversely, a pH that is too high can lead to hydrolysis of the activated ester, reducing the amount available to react with the amine.[2]
-
Reagent Degradation: Activated esters (e.g., NHS-esters) are susceptible to hydrolysis, especially in the presence of moisture.[3] It is crucial to use anhydrous solvents for reconstitution and to prepare solutions immediately before use.[3] Similarly, this compound should be stored under appropriate conditions to prevent degradation.
-
Steric Hindrance: The accessibility of the amine group on the 4-aminobutyl linker and the reactive site on the target molecule can significantly impact conjugation efficiency.[1] Bulky groups near the reaction sites can impede the reaction.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophilic species will compete with this compound for the activated ester, leading to lower yields of the desired conjugate.
-
Inadequate Molar Ratio: An insufficient molar excess of one reactant over the other can result in incomplete conversion. The optimal ratio needs to be determined empirically for each specific conjugation.
-
Trace Metal Contamination: Metal impurities can sometimes interfere with conjugation reactions or subsequent radiolabeling steps. Using metal-free reagents and acid-washed plasticware is recommended.
Q2: I am observing multiple peaks in my HPLC analysis after the conjugation reaction. What could be the cause?
The presence of multiple peaks in the chromatogram of the crude reaction mixture or even the purified product can indicate several issues:
-
Unreacted Starting Materials: The most common extra peaks correspond to unreacted this compound and the molecule it is being conjugated to.
-
Side Products: Unwanted side reactions can lead to a variety of byproducts. For instance, if the molecule being conjugated has multiple reactive sites, this can lead to a heterogeneous mixture of products with varying degrees of conjugation.
-
Hydrolysis of Activated Esters: If using an activated ester (like an NHS-ester) for conjugation, a portion of it may hydrolyze back to the carboxylic acid, which will appear as a separate peak.
-
Isomerization: Isomerization of the DOTA macrocycle or the conjugated biomolecule during the reaction or purification can result in multiple, closely eluting peaks.
-
Oxidation: Sensitive amino acid residues (like methionine or tryptophan) in peptides or proteins can be oxidized during the reaction, leading to product heterogeneity.
Q3: How can I optimize the pH for my this compound conjugation?
The optimal pH for conjugating an amine with an activated ester is typically in the range of 7.2 to 8.5. A common starting point is a pH of 8.3-8.5. It is advisable to perform small-scale pilot reactions at different pH values within this range to determine the optimal condition for your specific molecules.
Q4: What molar ratio of reactants should I use for the conjugation?
The optimal molar ratio of the activated molecule to this compound will depend on the specific reactants and the desired degree of conjugation. A molar excess of the less expensive or more readily available component is often used to drive the reaction to completion. For example, when conjugating a valuable peptide to an activated DOTA derivative, a molar excess of the DOTA derivative is typically used. It is recommended to perform a titration experiment with varying molar ratios to find the optimal balance between yield and purity.
Quantitative Data on Conjugation Efficiency
The following tables summarize quantitative data from studies on DOTA conjugation. While not specific to this compound, they provide valuable insights into how reaction conditions can influence conjugation outcomes.
Table 1: Effect of Molar Excess and pH on Conjugation Rate of a Single-Domain Antibody (sdAb) with p-SCN-Bn-DOTA and p-SCN-Bn-NOTA
| Molar Excess of Chelator | pH | Average Conjugation Rate (Chelators per sdAb) - NOTA | Average Conjugation Rate (Chelators per sdAb) - DOTA |
| 20-fold | 8 | 0.4 | 0.4 |
| 50-fold | 8 | 0.7 | 1.1 |
| 20-fold | 9 | 0.8 | 1.3 |
| 50-fold | 9 | 1.3 | 1.8 |
Data adapted from a study on anti-mesothelin sdAb A1-His. This table illustrates that increasing both the molar excess of the chelator and the pH can significantly improve the conjugation rate.
Table 2: Impact of DOTA-to-Antibody Ratio on Immunoreactivity
| Molar Ratio of DOTA:Rituximab | Approximate Number of DOTA per Antibody | Average Immunoreactivity (%) |
| 5:1 | 4 | 91.4 |
| 15:1 | 7 | 72.8 |
| 25:1 | 9 | 47.3 |
This data highlights that while a higher degree of conjugation may be achieved with higher molar ratios, it can negatively impact the biological activity of the antibody.
Experimental Protocols
General Protocol for Conjugation of an NHS-Ester Activated Molecule to this compound
This protocol provides a general guideline. The specific concentrations, volumes, and incubation times should be optimized for each application.
-
Reagent Preparation:
-
Prepare a stock solution of the NHS-ester activated molecule in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.
-
Dissolve this compound in a suitable amine-free buffer (e.g., phosphate, bicarbonate, or borate buffer) at the desired pH (typically 7.2-8.5).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the NHS-ester solution to the this compound solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid solubility issues.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and hydrolyze any remaining NHS-ester, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM and incubated for 15-30 minutes.
-
-
Purification:
-
Purify the DOTA-conjugate from unreacted starting materials and byproducts using an appropriate method such as High-Performance Liquid Chromatography (HPLC), size-exclusion chromatography, or dialysis.
-
Visualizing Workflows and Troubleshooting
.dot
Caption: Troubleshooting flowchart for low conjugation yield.
.dot
Caption: Experimental workflow for this compound conjugation.
References
Technical Support Center: Optimizing 4-Aminobutyl-DOTA Radiolabeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the radiolabeling of 4-Aminobutyl-DOTA. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for radiolabeling this compound?
The optimal pH for radiolabeling DOTA-conjugated molecules, including this compound, is consistently in the acidic range of 4.0 to 5.5 .[1][2][3] Operating within this pH window is critical for efficient chelation of the radiometal.
Q2: What happens if the pH is too low or too high?
A pH below 4.0 can significantly slow down the kinetics of the labeling reaction.[1][3] Conversely, a pH above 5.5 can lead to the formation of radiometal hydroxides, which are unable to be effectively chelated by the DOTA macrocycle.
Q3: What are the typical temperatures and incubation times for DOTA radiolabeling?
Radiolabeling of DOTA conjugates generally requires heating. Typical temperatures range from 80°C to 100°C . The incubation time is dependent on the specific radionuclide and temperature, but generally falls within 15 to 30 minutes . For example, labeling with ⁹⁰Y and ¹⁷⁷Lu is often complete after 20 minutes at 80°C, while ¹¹¹In may require 30 minutes at 100°C.
Q4: What are the most common causes of low radiolabeling yield?
Low radiolabeling yields are typically attributed to one or more of the following factors:
-
Suboptimal pH: The reaction pH is outside the optimal 4.0-5.5 range.
-
Metal Contaminants: The presence of competing metal ions in the reaction mixture.
-
Inadequate Temperature or Time: The reaction has not been heated sufficiently or for the required duration.
-
Reagent Integrity: The this compound conjugate or the radionuclide solution may have degraded.
Q5: How do metal contaminants affect radiolabeling?
DOTA is a powerful chelator and will bind to various metal ions, not just the desired radionuclide. The presence of even trace amounts of metal impurities such as zinc (Zn²⁺), copper (Cu²⁺), iron (Fe³⁺), and lead (Pb²⁺) can significantly compete with the radiometal for the DOTA chelator, leading to a dramatic decrease in radiolabeling efficiency.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the radiolabeling of this compound.
Problem 1: Low or No Radiolabeling Yield
-
Possible Cause: Incorrect pH of the reaction mixture.
-
Solution: Verify the pH of your reaction mixture using a calibrated pH meter or pH-indicator strips. The final pH after the addition of all reagents, including the radionuclide solution (which is often acidic), should be between 4.0 and 5.5. Adjust the pH using a high-purity metal-free buffer, such as sodium acetate.
-
-
Possible Cause: Presence of competing metal contaminants.
-
Solution: Use high-purity, metal-free reagents and water. All labware (e.g., vials, pipette tips) should be new or acid-washed to remove any trace metal residues. Consider treating buffers with a chelating resin to remove any potential metal impurities.
-
-
Possible Cause: Insufficient heating or incubation time.
-
Solution: Ensure your heating block or water bath is calibrated and maintaining the target temperature (typically 80-100°C). Verify that the incubation time is sufficient for the specific radionuclide you are using (generally 15-30 minutes).
-
-
Possible Cause: Degradation of the this compound conjugate.
-
Solution: Ensure the conjugate has been stored correctly according to the manufacturer's instructions. If degradation is suspected, it may be necessary to use a fresh batch of the compound.
-
Problem 2: Inconsistent Radiolabeling Results
-
Possible Cause: Variability in the quality of reagents or radionuclide.
-
Solution: Use reagents from a reliable source and ensure the radionuclide has a high specific activity and is free of carrier metals. Be consistent with the source and batch of your reagents whenever possible.
-
-
Possible Cause: Inaccurate measurement of reagents.
-
Solution: Calibrate all pipettes and balances regularly to ensure accurate dispensing of reagents. Small variations in the amount of conjugate or buffer can impact the final reaction conditions.
-
Data Presentation
Table 1: Recommended Reaction Conditions for DOTA Radiolabeling
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 5.5 | Critical for optimal chelation. |
| Temperature | 80°C - 100°C | Varies depending on the radionuclide. |
| Incubation Time | 15 - 30 minutes | Dependent on temperature and radionuclide. |
| Buffer | Sodium Acetate | A commonly used buffer for maintaining the optimal pH. |
Table 2: Impact of pH on DOTA Radiolabeling Kinetics
| pH Range | Effect on Reaction Kinetics |
| < 4.0 | Significantly slowed down reaction rate. |
| 4.0 - 5.5 | Optimal for efficient radiolabeling. |
| > 5.5 | Formation of radionuclide hydroxides, preventing chelation. |
Experimental Protocols
General Protocol for Radiolabeling this compound with a Therapeutic Radionuclide (e.g., ¹⁷⁷Lu)
This protocol is a general guideline and may require optimization for specific applications.
-
Preparation: In a sterile, metal-free reaction vial, dissolve the this compound conjugate in a suitable buffer (e.g., 0.1 M Sodium Acetate, pH 5.0).
-
Radionuclide Addition: Carefully add the required activity of the radionuclide (e.g., ¹⁷⁷LuCl₃) to the vial containing the conjugate.
-
pH Verification: Gently mix the solution and verify that the final pH is within the optimal range of 4.0-5.5. Adjust if necessary with a small volume of high-purity, metal-free acid or base.
-
Incubation: Securely cap the vial and place it in a pre-heated heating block or water bath at the appropriate temperature (e.g., 95°C) for the recommended time (e.g., 20 minutes).
-
Cooling: After incubation, carefully remove the vial and allow it to cool to room temperature.
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using appropriate analytical methods, such as radio-TLC or radio-HPLC. A high RCP (>95%) is desirable.
-
Quenching (Optional): To complex any remaining free radionuclide, a small amount of a strong chelating agent like DTPA can be added.
Visualizations
Caption: A flowchart illustrating the key steps in the radiolabeling of this compound.
Caption: A decision tree for troubleshooting low radiolabeling yields with this compound.
References
- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: 4-Aminobutyl-DOTA Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Aminobutyl-DOTA.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The synthesis of this compound, like other DOTA derivatives, can be accompanied by the formation of several side products. The most common impurities arise from the alkylation steps on the cyclen macrocycle. These include:
-
Polyalkylated Cyclen Derivatives: Incomplete control over the stoichiometry and reaction conditions during the alkylation of the cyclen ring with both the aminobutyl arm and the acetate arms can lead to the formation of di-, tri-, and even tetra-alkylated species with incorrect substitution patterns. Over-alkylation is a common issue, particularly when using commercially available DOTA-tris-(t-Bu ester) which may already contain such impurities.[1]
-
Bis-DOTA Adducts: If the reaction conditions are not carefully controlled, a bifunctional linker could potentially react with two DOTA molecules, leading to the formation of a bis-DOTA adduct. This has been observed as a main side product in the synthesis of other bifunctional chelators.[2]
-
Incompletely Deprotected Intermediates: If protecting groups are used for the amine on the butyl chain (e.g., Boc) or for the carboxyl groups of the acetate arms (e.g., t-butyl esters), their incomplete removal during the deprotection step will result in a mixture of partially protected products.
-
Side Products from Coupling Reagents: When coupling the aminobutyl arm to a DOTA precursor, side products can arise from the coupling chemistry itself. For instance, in copper-catalyzed "click chemistry" reactions, the formation of byproducts has been reported.[3]
Q2: How can I minimize the formation of polyalkylated side products?
A2: Minimizing polyalkylation is crucial for achieving a high yield of the desired mono-substituted this compound. Key strategies include:
-
Control of Stoichiometry: A common method to favor mono-alkylation is to use a significant excess of the cyclen starting material relative to the alkylating agent.[4]
-
Stepwise Synthesis: A more controlled approach involves a stepwise synthesis. This typically involves the mono-alkylation of cyclen with the protected 4-aminobutyl arm first, followed by purification of the mono-substituted intermediate before proceeding with the alkylation of the remaining three nitrogen atoms with the acetate arms.
-
Use of Protecting Groups: Employing a tri-protected cyclen derivative (e.g., with formyl or Boc groups) allows for the selective alkylation of the single free amine, followed by deprotection and subsequent alkylation of the other three amines.
Q3: What are the best methods for purifying crude this compound?
A3: Due to the presence of structurally similar side products, purification of this compound typically requires chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) is the most effective method for separating the desired product from unreacted starting materials and side products.[2] A gradient elution with a mixture of water and acetonitrile, often with a trifluoroacetic acid (TFA) modifier, is commonly used.
-
Column Chromatography: For the purification of protected intermediates, silica gel chromatography can be effective.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of final product | Incomplete alkylation reaction. | Optimize reaction conditions (temperature, reaction time, base). Ensure anhydrous conditions if necessary. |
| Inefficient purification. | Optimize the HPLC gradient and column selection for better separation. | |
| Multiple peaks on analytical HPLC of the crude product | Formation of polyalkylated side products. | Re-evaluate the stoichiometry of reactants. Consider using a larger excess of cyclen or a stepwise synthetic approach. |
| Incomplete deprotection. | Extend the deprotection reaction time or use a stronger deprotection reagent. Monitor the reaction by TLC or LC-MS. | |
| Mass spectrometry shows unexpected molecular weights | Presence of over-alkylated products (e.g., [M+56]+ for t-butyl adducts). | This indicates tetra-alkylation. Refine the mono-alkylation step. |
| Incomplete removal of protecting groups. | Re-subject the product to deprotection conditions. | |
| Formation of bis-DOTA adducts. | Use a higher dilution or a slower addition of the bifunctional linker. | |
| Difficulty in separating the product from a major impurity | Isomeric products or closely related side products. | Try a different HPLC column with a different stationary phase or modify the mobile phase composition and gradient. |
Experimental Protocols
Hypothetical Synthesis of 4-(N-Boc-amino)butyl-DO3A-tri-t-butyl ester
This protocol describes a common strategy for synthesizing a protected precursor of this compound.
Materials:
-
1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tri-t-butyl ester)
-
N-Boc-4-bromobutylamine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of DO3A-tri-t-butyl ester (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).
-
Add a solution of N-Boc-4-bromobutylamine (1.2 eq) in anhydrous acetonitrile dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60°C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure 4-(N-Boc-amino)butyl-DO3A-tri-t-butyl ester.
Deprotection to Yield this compound
Materials:
-
4-(N-Boc-amino)butyl-DO3A-tri-t-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the purified 4-(N-Boc-amino)butyl-DO3A-tri-t-butyl ester in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 4-6 hours.
-
Monitor the deprotection by LC-MS until all protecting groups are removed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Precipitate the final product by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a TFA salt.
-
Further purification can be achieved by preparative RP-HPLC.
Visualizations
References
- 1. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Specific Activity of 68Ga-labeled 4-Aminobutyl-DOTA Conjugates
This technical support guide is designed for researchers, scientists, and drug development professionals working with Gallium-68 (68Ga) radiolabeling of 4-Aminobutyl-DOTA and its conjugates. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help optimize labeling efficiency and achieve high specific activity.
Frequently Asked Questions (FAQs)
Q1: What is specific activity and why is it critical for 68Ga-labeled tracers?
A1: Specific activity refers to the amount of radioactivity per unit mass of a compound, typically expressed in Megabecquerels per nanomole (MBq/nmol) or Curies per gram (Ci/g). For receptor-based imaging agents like those using this compound, high specific activity is crucial. It ensures that a sufficient radioactive signal can be achieved by injecting a very small mass of the compound. This prevents potential pharmacological side effects and avoids saturating the target receptors with the "cold" (non-radioactive) compound, which would otherwise lead to poor image quality and inaccurate quantification.[1][2]
Q2: What are the primary factors that influence the specific activity of 68Ga-labeled this compound?
A2: The key factors include:
-
Amount of Precursor: The lower the amount of the this compound conjugate used, the higher the potential specific activity.[1]
-
Purity of 68Ga Eluate: The presence of competing metal ion impurities (e.g., Fe³⁺, Al³⁺, Zn²⁺, Ti⁴⁺) and stable "cold" Gallium (natGa) in the generator eluate can significantly reduce the incorporation of 68Ga and lower the specific activity.[3][4]
-
Reaction Conditions: Parameters such as pH, temperature, and reaction time must be optimized to ensure rapid and efficient labeling.
-
Concentration of 68Ga: Using a smaller, more concentrated volume of the 68Ga eluate allows for the use of less precursor, thereby increasing specific activity.
Q3: What is a realistic specific activity to aim for with 68Ga-DOTA conjugates?
A3: With standard labeling protocols, specific activities are often in the range of 50 MBq/nmol. However, by optimizing conditions, such as purifying and concentrating the 68Ga eluate and minimizing the precursor amount, it is possible to achieve specific activities greater than 35 MBq/nmole and, in some optimized cases, as high as 450 MBq/nmol.
Troubleshooting Guide
This guide addresses common issues encountered during the 68Ga labeling of this compound conjugates.
Problem: Low Radiochemical Yield (RCY) or Purity (RCP)
Q4: My radiochemical yield (RCY) and/or radiochemical purity (RCP) are consistently low. What are the potential causes and solutions?
A4: Low RCY or RCP can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incorrect pH: The pH of the reaction mixture is critical. The optimal range for 68Ga labeling of DOTA chelators is typically between 3.5 and 4.5. A pH outside this range can lead to the formation of unwanted 68Ga species, such as gallium colloids at a higher pH, which will not be chelated.
-
Solution: Use a calibrated pH meter or pH paper to verify the pH of your reaction mixture just before heating. Ensure your buffer (e.g., sodium acetate, HEPES) is at the correct concentration and pH to effectively buffer the acidic 68Ga eluate.
-
-
Metal Ion Contamination: Trace metal impurities in the 68Ga generator eluate are a primary cause of low labeling efficiency. Ions like Fe³⁺, Al³⁺, Ti⁴⁺, and even Zn²⁺ (from 68Ga decay) can compete with 68Ga³⁺ for the DOTA chelator.
-
Solution: Pre-purify the 68Ga eluate using a cation exchange cartridge to remove these competing metal ions. This step also concentrates the 68Ga, which further improves labeling kinetics.
-
-
Suboptimal Temperature or Time: DOTA chelation with 68Ga is temperature-dependent and requires heating.
-
Solution: Ensure the reaction is heated to the optimal temperature, typically 90-100°C, for a sufficient duration (usually 5-15 minutes). Verify the temperature of your heating block. Microwave-assisted heating can dramatically shorten the required time to under a minute.
-
-
Precursor Quality: The this compound conjugate may have degraded during storage or handling.
-
Solution: Use fresh, high-quality precursor. Store it as recommended by the manufacturer, typically desiccated and at a low temperature. Confirm its identity and purity via analytical methods if degradation is suspected.
-
-
Generator Issues: Older generators may show reduced elution efficiency or increased 68Ge breakthrough and metal ion contamination.
-
Solution: Fractionate the eluate, collecting only the peak volume with the highest radioactivity, which is often purer. If problems persist, the generator may need replacement.
-
Problem: High RCY but Low Specific Activity
Q5: My radiolabeling is efficient (>95% RCY), but I cannot achieve a high specific activity. How can I improve this?
A5: This is a common challenge that directly relates to the ratio of radioactive 68Ga to the total amount of the this compound conjugate.
-
Excess Precursor: The most direct way to increase specific activity is to reduce the amount of the DOTA conjugate in the reaction.
-
Solution: Perform a series of labeling experiments with decreasing amounts of the precursor to determine the minimum quantity required to achieve >95% RCY. This will yield the highest possible specific activity under your current conditions.
-
-
Eluate Purity and Concentration: Even with high RCY, "cold" gallium and other metal ions in the eluate effectively compete with 68Ga, requiring more precursor and thus lowering the specific activity.
-
Solution: Implement a robust pre-purification and concentration step for the 68Ga eluate. Using a cation exchange cartridge is highly effective. This removes competing metals and allows for labeling in a much smaller volume, which enables a significant reduction in the precursor amount.
-
Problem: Unexpected Radioactive Species in Quality Control
Q6: I'm observing an unexpected peak in my radio-HPLC or a spot at the wrong Rf in my radio-TLC. What could it be?
A6: This indicates the presence of radiochemical impurities. The two most common are:
-
Free/Unbound 68Ga: This is 68Ga³⁺ that has not been chelated.
-
Identification: On iTLC with a mobile phase like 1 M ammonium acetate/methanol (1:1), free 68Ga will travel with the solvent front, while the labeled conjugate remains at the origin.
-
Solution: Re-evaluate the troubleshooting steps for low RCY, particularly pH and metal ion contamination.
-
-
Colloidal 68Ga: This consists of hydrolyzed 68Ga species, which form if the pH is too high (typically >5).
-
Identification: On iTLC, colloidal 68Ga typically remains at the origin, similar to the labeled product. It can be distinguished using other QC methods or by its formation conditions.
-
Solution: Strictly control the pH of the reaction to be within the optimal 3.5-4.5 range.
-
-
Post-Labeling Purification: If impurities persist, a final purification step can be implemented.
-
Solution: Use a C18 solid-phase extraction (SPE) cartridge. The labeled conjugate will be retained on the cartridge while unbound 68Ga passes through. The purified product is then eluted with an ethanol/water mixture.
-
Data Summary
Table 1: Key Parameters for Optimizing 68Ga-Labeling of DOTA Conjugates
| Parameter | Recommended Range/Value | Rationale & Notes |
| pH | 3.5 - 4.5 | Critical for preventing colloid formation and ensuring efficient chelation. |
| Temperature | 90 - 100 °C | Required for efficient DOTA chelation. |
| Incubation Time | 5 - 15 minutes | Dependent on temperature and precursor concentration. |
| Precursor Amount | 1 - 20 nmol | Minimize to increase specific activity. The optimal amount should be determined empirically. |
| Buffer | Sodium Acetate or HEPES | Provides stable pH control during the reaction. |
Table 2: Common Metal Ion Contaminants in 68Ge/68Ga Generator Eluate and Their Impact
| Metal Ion | Common Source | Impact on Labeling | Mitigation Strategy |
| Fe³⁺, Al³⁺, Ti⁴⁺ | Generator components, glassware | Strong competition with 68Ga for DOTA, leading to low RCY. | Pre-purification of eluate with a cation exchange cartridge. |
| Zn²⁺ | 68Ga decay, generator components | Competes with 68Ga, especially in DOTA-based systems. | Pre-purification of eluate with a cation exchange cartridge. |
| natGa³⁺ (Stable Gallium) | Generator components | Directly competes with 68Ga and reduces specific activity. | Pre-purification of eluate. |
| 68Ge⁴⁺ | Parent isotope breakthrough | Radionuclidic impurity. | Pre-purification of eluate; some methods are specifically designed to remove Germanium. |
Experimental Protocols
Protocol 1: Pre-purification and Concentration of 68Ga Eluate
This protocol uses a strong cation exchange (SCX) cartridge to purify and concentrate the 68Ga eluate, removing metallic impurities.
-
Cartridge Conditioning: Condition an SCX cartridge by passing 5 mL of sterile water through it, followed by 5 mL of sterile air to dry it.
-
Generator Elution: Elute the 68Ge/68Ga generator with 5 mL of 0.1 M HCl.
-
Loading: Pass the entire 5 mL eluate through the conditioned SCX cartridge. The 68Ga³⁺ will be trapped on the resin.
-
Washing (Optional): Wash the cartridge with 5 mL of sterile water to remove any remaining HCl and pass sterile air through to dry.
-
Elution of Purified 68Ga: Elute the purified and concentrated 68Ga³⁺ from the cartridge using 0.5 mL of a 5 M NaCl / 0.1 M HCl solution directly into the reaction vial containing the precursor and buffer. This small volume significantly increases the 68Ga concentration.
Protocol 2: Standard 68Ga-Labeling of this compound Conjugate
-
Preparation: In a sterile, metal-free reaction vial, prepare a solution containing:
-
5-20 µg (adjust to optimize specific activity) of the this compound conjugate.
-
200-500 µL of 0.25 M sodium acetate buffer to achieve a final reaction pH of 3.5-4.5.
-
-
Adding 68Ga: Add the purified, concentrated 68Ga eluate (from Protocol 1) to the reaction vial.
-
Reaction: Securely cap the vial and place it in a pre-heated dry bath at 95°C for 10 minutes.
-
Cooling: After incubation, cool the reaction vial to room temperature.
-
Final Formulation: The product can be diluted with sterile saline for injection. Perform quality control before use.
Protocol 3: Quality Control using Instant Thin-Layer Chromatography (iTLC)
-
Stationary Phase: Use iTLC-SG (silica gel impregnated) strips.
-
Mobile Phase: Prepare a 1:1 (v/v) mixture of 1 M ammonium acetate and methanol.
-
Procedure:
-
Spot a small drop (~1 µL) of the final reaction mixture onto the origin line of an iTLC strip.
-
Develop the strip in a chromatography tank containing the mobile phase until the solvent front is near the top.
-
Remove the strip and let it dry.
-
-
Analysis: Using a radio-TLC scanner or by cutting the strip in half and counting in a gamma counter:
-
Labeled Conjugate & Colloids: Remain at the origin (Rf = 0.0).
-
Free 68Ga: Migrates with the solvent front (Rf = 1.0).
-
-
Calculation: RCP (%) = [Counts at Origin / (Counts at Origin + Counts at Solvent Front)] x 100. An RCP of >95% is typically required.
Visualizations
Caption: Troubleshooting workflow for low specific activity of 68Ga-labeled conjugates.
Caption: Experimental workflow for 68Ga-labeling including eluate purification.
References
- 1. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) [pubs.rsc.org]
stability issues with 4-Aminobutyl-DOTA chelates in serum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminobutyl-DOTA chelates. The following sections address common stability issues encountered in serum and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound chelates in serum?
The stability of this compound chelates in serum is primarily influenced by a few key factors. The macrocyclic structure of DOTA provides high thermodynamic stability and kinetic inertness, which is crucial for in vivo applications[1]. However, issues can still arise due to:
-
pH: The optimal pH for radiolabeling DOTA chelates is typically between 3.5 and 5.5[2][3]. Deviations from this range can lead to the formation of unstable species.
-
Trace Metal Contaminants: The presence of competing metal ions in buffers or reagents can interfere with the efficient and stable chelation of the desired radionuclide[3].
-
Radiolytic Degradation: High levels of radioactivity can lead to the degradation of the chelator, potentially compromising its stability[4].
-
Transchelation: Serum proteins, such as transferrin, can sometimes abstract the radiometal from the DOTA chelate, although this is less common with macrocyclic chelators compared to acyclic ones.
Q2: How does the choice of radionuclide affect the stability of the this compound complex?
Different radionuclides have distinct coordination chemistries, which can affect the stability of the resulting complex. For instance, labeling with certain radionuclides may require specific pH ranges or temperatures to ensure stable complex formation. It is essential to optimize the labeling conditions for each specific radionuclide to achieve a stable conjugate.
Q3: What level of stability is considered acceptable for a this compound chelate in serum?
For most in vivo applications, it is desirable to have very high stability, with over 95% of the radiolabeled chelate remaining intact after incubation in serum for a relevant period (e.g., 24 hours). However, the acceptable level of stability can depend on the specific application and the half-life of the radionuclide.
Troubleshooting Guide
This guide addresses common issues related to the stability of this compound chelates in a question-and-answer format.
Problem: I am observing significant release of the radionuclide from my this compound conjugate during serum incubation.
Question 1: Did you verify the pH of your radiolabeling reaction?
Answer: An incorrect pH during radiolabeling is a common cause of low stability. The optimal pH for most DOTA chelates is in the range of 3.5-5.5. A pH outside this range can lead to the formation of less stable complexes that are more prone to dissociation in serum.
-
Solution: Always verify the pH of your reaction mixture before initiating the radiolabeling process. Use high-purity buffers, such as sodium acetate, to maintain the optimal pH.
Question 2: Are your buffers and reagents free from trace metal contaminants?
Answer: Trace metal contaminants can compete with your radionuclide for chelation by the this compound, leading to a less stable final product.
-
Solution: Use metal-free water and high-purity reagents for all your experiments. It is also recommended to wash all plasticware with acid (e.g., 0.1 M HCl) and rinse thoroughly with metal-free water. Consider treating your buffers with a chelating resin like Chelex 100 to remove any potential metal contaminants.
Question 3: Were the radiolabeling temperature and incubation time optimized?
Answer: Suboptimal temperature or insufficient incubation time during radiolabeling can result in incomplete and less stable complex formation.
-
Solution: Ensure that you are using the recommended temperature and incubation time for your specific radionuclide and conjugate. These parameters may need to be optimized for each new conjugate.
Question 4: How are you purifying your radiolabeled conjugate?
Answer: Inadequate purification can leave unreacted radionuclide or other impurities in your final product, which can be mistaken for instability in serum.
-
Solution: Purify your radiolabeled this compound conjugate using a suitable method, such as a C18 Sep-Pak cartridge or HPLC, to remove any free radionuclide and other impurities before performing serum stability studies.
Data Presentation
The following tables summarize quantitative data on the stability of various DOTA-based chelates in serum from the literature. This data can serve as a benchmark for your own experiments.
Table 1: Serum Stability of DOTA-Trastuzumab Conjugates
| Chelator | Radionuclide | Incubation Time | % Intact in Mouse Serum | Reference |
| DOTA | ⁶⁴Cu | 24 hours | ~94% | |
| NODAGA | ⁶⁴Cu | 24 hours | >99% |
Table 2: Stability of Radiolabeled DOTA-JR11 in Different Media
| Radioconjugate | Medium | Incubation Time | % Intact | Reference |
| [²²⁵Ac]Ac-DOTA-JR11 | PBS | 24 hours | 77% | |
| [²²⁵Ac]Ac-DOTA-JR11 | Mouse Serum | 24 hours | ~81% | |
| [¹⁷⁷Lu]Lu-DOTA-JR11 | PBS | 24 hours | >93% | |
| [¹⁷⁷Lu]Lu-DOTA-JR11 | Mouse Serum | 24 hours | >93% |
Experimental Protocols
Protocol 1: General Procedure for Radiolabeling of a this compound-Conjugate
-
Preparation: In a metal-free microcentrifuge tube, combine the this compound-conjugated peptide or antibody with a metal-free reaction buffer (e.g., 0.25 M ammonium acetate, pH 5.5).
-
Add Radionuclide: Add the high-purity radionuclide (e.g., ¹⁷⁷LuCl₃) to the tube. Keep the total reaction volume as low as practical.
-
Incubation: Securely cap the vial and incubate at the optimal temperature (e.g., 80-95°C) for 30-60 minutes.
-
Quenching (Optional): After incubation and cooling, a small amount of DTPA solution (e.g., 50 mM, pH 7) can be added to chelate any remaining free radionuclide.
-
Quality Control: Determine the radiochemical purity using iTLC or radio-HPLC to ensure it is >95%.
Protocol 2: Serum Stability Assay
-
Incubation: Add a small aliquot of the purified radiolabeled this compound conjugate to a vial containing fresh human or mouse serum. The mixture is then incubated at 37°C with gentle agitation.
-
Sampling: At designated time points (e.g., 1, 4, 24 hours), withdraw an aliquot of the serum mixture.
-
Protein Precipitation: To separate the intact conjugate from serum proteins, add an equal volume of cold acetonitrile or ethanol to the serum aliquot. Vortex the sample and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the radiolabeled species, by radio-HPLC or radio-TLC to determine the percentage of the intact radiolabeled conjugate relative to the total radioactivity.
Visualizations
Caption: Troubleshooting workflow for low serum stability of this compound chelates.
Caption: Experimental workflow for assessing serum stability.
References
Technical Support Center: 4-Aminobutyl-DOTA Conjugated Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4-Aminobutyl-DOTA conjugated antibodies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your this compound conjugated antibody, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Conjugated Antibody After Purification | - Antibody Aggregation: The conjugation process can increase the hydrophobicity of the antibody, leading to the formation of aggregates that are removed during purification.[1] - Non-optimal Purification Method: The chosen purification technique may not be suitable for the specific antibody conjugate, leading to product loss. | - Optimize Conjugation Conditions: Adjust the pH and temperature of the conjugation reaction. Consider using stabilizing excipients in the buffer.[1] - Control DOTA-to-Antibody Ratio (DAR): Avoid excessive modification of the antibody to minimize aggregation.[1] - Select Appropriate Purification Method: Size Exclusion Chromatography (SEC) is highly recommended for separating monomeric antibody conjugates from aggregates.[2] |
| Presence of Aggregates in the Final Product | - Incomplete Removal During Purification: The purification step may not be effectively removing high-molecular-weight aggregates. - Suboptimal Conjugation: A high number of DOTA chelators per antibody can promote aggregation.[3] | - Implement a Final SEC Polishing Step: Use a well-characterized SEC column to remove any remaining aggregates before in vivo use. - Quality Control: Analyze the final product using Dynamic Light Scattering (DLS) or analytical SEC to confirm the absence of aggregates. |
| High Levels of Unconjugated DOTA in the Final Product | - Inefficient Purification: The purification method may not be adequately separating the small molecule (unconjugated DOTA) from the large antibody conjugate. | - Utilize Size-Based Purification: Employ Size Exclusion Chromatography (SEC) or dialysis to effectively separate the high-molecular-weight antibody conjugate from the low-molecular-weight free chelator. |
| Reduced Immunoreactivity of the Conjugated Antibody | - High DOTA-to-Antibody Ratio (DAR): Conjugation of numerous DOTA molecules can sterically hinder the antigen-binding sites of the antibody. - Harsh Conjugation or Purification Conditions: Extreme pH or temperature can denature the antibody. | - Optimize the DAR: Perform conjugation reactions with varying molar ratios of DOTA to antibody to find the optimal balance between chelator incorporation and retained immunoreactivity. - Perform Functional Validation: Use assays such as ELISA, Flow Cytometry, or Surface Plasmon Resonance (SPR) to compare the binding affinity of the conjugated antibody to the unconjugated antibody. |
| Inconsistent Batch-to-Batch Purification Results | - Variability in Conjugation Reaction: Inconsistent DOTA-to-antibody ratios between batches can lead to different purification profiles. - Inconsistent Purity of Starting Materials: The purity of the initial antibody or DOTA reagent can affect the conjugation efficiency and final product. | - Standardize the Conjugation Protocol: Ensure precise control over reaction parameters such as temperature, time, and pH. - Characterize Starting Materials: Verify the purity of the antibody (>95% pure is recommended) and the DOTA reagent before conjugation. - Implement Robust Analytical Characterization: Use techniques like Mass Spectrometry to determine the level of DOTA conjugation in each batch. |
Frequently Asked Questions (FAQs)
1. What is the most critical parameter to control during the conjugation of this compound to an antibody?
The DOTA-to-antibody ratio (DAR) is a critical parameter. A high DAR can lead to a loss of immunoreactivity and increased uptake by the liver, while a low DAR may result in insufficient specific activity for imaging or therapeutic applications. It is crucial to optimize the DAR to achieve the desired balance of properties for your specific application.
2. What is the recommended method for purifying this compound conjugated antibodies?
Size Exclusion Chromatography (SEC) is the most widely recommended method for purifying DOTA-conjugated antibodies. It is highly effective at separating the monomeric antibody conjugate from both high-molecular-weight aggregates and low-molecular-weight unconjugated DOTA.
3. How can I determine the DOTA-to-antibody ratio (DAR) of my purified conjugate?
Several analytical techniques can be used to determine the DAR. Mass Spectrometry (MALDI-TOF or LC-MS) can directly measure the mass of the conjugated antibody, allowing for the calculation of the number of attached DOTA molecules. Alternatively, a colorimetric assay using a metal ion that complexes with DOTA can be employed to quantify the number of chelators per antibody.
4. Why is it important to remove aggregates from the final DOTA-conjugated antibody product?
Aggregated antibodies are rapidly cleared from circulation by the reticuloendothelial system (RES), primarily in the liver and spleen. This leads to non-specific uptake in these organs, reducing the amount of conjugate available to reach the target tissue and potentially causing unwanted side effects.
5. How can I assess if the conjugation and purification process has affected the function of my antibody?
It is essential to perform functional assays to validate the immunoreactivity of the DOTA-conjugated antibody. Commonly used methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA can be used to compare the binding affinity of the conjugated antibody to its unconjugated counterpart.
-
Flow Cytometry: This technique is useful for assessing the binding of the antibody to cell surface antigens on intact cells.
-
Surface Plasmon Resonance (SPR): SPR provides real-time quantitative data on the binding kinetics (association and dissociation rates) of the antibody-antigen interaction.
Quantitative Data Summary
The number of DOTA molecules conjugated per antibody has a significant impact on the biodistribution and tumor-targeting capabilities of the resulting radioimmunoconjugate.
Table 1: Impact of DOTA per Antibody Ratio on Biodistribution and Tumor Uptake
| DOTA per Antibody | Tumor Uptake (%IA/g) | Liver Uptake (%IA/g) | Blood Clearance | Immunoreactivity | Reference |
| 1 | High | Low | Slower | High | |
| >3 | Decreased | Increased | Accelerated | Decreased | |
| High | Decreased | Increased | Accelerated | Loss Observed |
*%IA/g = percentage of injected activity per gram of tissue. Data is generalized from multiple studies.
Experimental Protocols
Protocol 1: General Procedure for Purification of this compound Conjugated Antibodies using Size Exclusion Chromatography (SEC)
This protocol provides a general guideline for the purification of DOTA-conjugated antibodies to remove unconjugated DOTA and aggregates.
Materials:
-
Crude this compound conjugated antibody solution
-
SEC column (e.g., Sephadex G-25, Superdex 200, or equivalent)
-
SEC running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Chromatography system (e.g., FPLC or HPLC)
-
UV detector (280 nm)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC running buffer at the desired flow rate.
-
Sample Preparation: If necessary, concentrate the crude conjugate solution. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Sample Loading: Load the prepared sample onto the equilibrated SEC column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the column with the SEC running buffer at a constant flow rate.
-
Fraction Collection: Monitor the elution profile using the UV detector at 280 nm. The antibody conjugate will typically elute as the first major peak, followed by a later peak corresponding to the unconjugated DOTA. Collect fractions corresponding to the antibody peak.
-
Analysis of Fractions: Analyze the collected fractions using SDS-PAGE and analytical SEC to confirm the purity and assess the presence of aggregates.
-
Pooling and Concentration: Pool the pure fractions containing the monomeric antibody conjugate and concentrate if necessary using an appropriate method (e.g., centrifugal filtration).
-
Final Formulation: Exchange the buffer of the purified conjugate into the desired storage buffer.
Visualizations
Caption: Workflow for DOTA-Antibody Conjugation and Purification.
Caption: Troubleshooting Logic for DOTA-Antibody Purification.
References
Technical Support Center: Minimizing Aggregation During 4-Aminobutyl-DOTA Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Aminobutyl-DOTA conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation during this compound conjugation?
Aggregation during the conjugation process is a common issue stemming from several factors that destabilize the protein (e.g., an antibody or peptide). The primary causes include:
-
Increased Hydrophobicity : The conjugation of molecules, particularly hydrophobic ones, to the surface of a protein can create hydrophobic patches. These patches on different protein molecules can interact, leading to aggregation.[1][2] This is a significant issue, especially with high drug-to-antibody ratios (DARs).[2]
-
Unfavorable Buffer Conditions : The choice of buffer, its concentration, and pH are critical.[1] Suboptimal buffer conditions, such as low or high salt concentrations, can promote aggregation.[1] For instance, some studies suggest that buffers like HEPES and MES can be more efficient for DOTA labeling than acetate buffers.
-
pH and Isoelectric Point (pI) : If the conjugation is performed at a pH close to the protein's isoelectric point (pI), the net charge on the protein is minimal. This reduces electrostatic repulsion between molecules and increases the likelihood of aggregation due to minimized aqueous solubility.
-
Use of Organic Co-solvents : Linkers like p-SCN-Bn-DOTA are often dissolved in organic solvents such as DMSO or ethanol. The introduction of these solvents into the aqueous protein solution can act as a denaturant, promoting protein unfolding and subsequent aggregation.
-
Temperature : Elevated temperatures, sometimes used to increase reaction rates, can induce thermal stress on the protein, leading to unfolding and aggregation. Studies have shown that conjugation can render certain protein domains less stable to thermal stress.
Q2: How does the number of conjugated DOTA chelators affect the properties and stability of the biomolecule?
The number of DOTA molecules conjugated per antibody, often referred to as the chelator-to-antibody ratio, can significantly alter the biomolecule's properties:
-
Pharmacokinetics : An increasing number of hydrophilic DOTA chelators can modify the charge and hydrophilicity of the conjugate, which in turn affects the pharmacokinetics. Some studies have observed accelerated blood clearance and decreased tumor uptake with a high number of conjugated chelators. Conversely, others have reported that increasing DOTA units can decrease non-specific liver uptake.
-
Immunoreactivity : A high conjugation ratio can negatively impact the biological activity and immunoreactivity of an antibody. As the number of DOTA molecules increases, the immunoreactivity may decrease.
-
Aggregation Propensity : Higher conjugation ratios increase the modification of the antibody surface, which can increase the tendency to aggregate.
Q3: Can the choice of purification method help manage aggregation?
Yes, the purification strategy is critical for removing aggregates. Several chromatography techniques are effective:
-
Size Exclusion Chromatography (SEC) : This is a primary method for separating molecules based on size. It is highly effective at removing larger aggregates from the monomeric product and is often used as a final polishing step.
-
Hydrophobic Interaction Chromatography (HIC) : HIC separates molecules based on differences in their surface hydrophobicity. Since aggregates often expose more hydrophobic regions than monomers, HIC is a powerful tool for their removal. It can be used in a flow-through mode, which increases process efficiency.
-
Ion Exchange Chromatography (IEX) : This technique separates molecules based on charge. Aggregates may have a different surface charge profile compared to monomers, allowing for their separation using either cation exchange (CEX) or anion exchange (AEX) chromatography.
Troubleshooting Guide
Q1: I see immediate precipitation when I add the DOTA-linker dissolved in an organic solvent to my antibody solution. What should I do?
This is a common problem caused by the destabilizing effect of the organic solvent (e.g., DMSO) on the antibody.
Troubleshooting Steps:
-
Reduce Organic Solvent Concentration : The most direct approach is to minimize the final concentration of the organic solvent. Aim for the lowest possible concentration that still maintains linker solubility, often below 5% (v/v).
-
Optimize Addition Method : Add the linker solution slowly and drop-wise to the antibody solution while gently stirring. This avoids localized high concentrations of the solvent.
-
Cool the Reaction : Performing the addition and even the entire conjugation at a lower temperature (e.g., 4°C) can sometimes mitigate aggregation.
-
Change the Solvent : If possible, explore alternative, less denaturing organic co-solvents or consider using a more water-soluble DOTA derivative to eliminate the need for an organic solvent altogether.
-
Use Excipients : Consider including stabilizing excipients, such as sucrose or certain amino acids (arginine, glutamate), in your buffer to enhance protein stability.
Q2: My conjugation reaction seems to have worked, but SEC analysis shows significant high molecular weight (HMW) species. How can I prevent this in the future?
The formation of soluble HMW species indicates that aggregation is occurring throughout the reaction. Optimizing the reaction conditions is key to prevention.
Optimization Workflow:
Caption: Troubleshooting flowchart for optimizing conjugation to minimize aggregation.
Q3: My conjugation efficiency is low. Could aggregation be the cause?
Yes, aggregation can sterically hinder conjugation sites or sequester reactants, leading to poor yields. If the protein solution becomes cloudy or the resin fails to swell (in solid-phase approaches), aggregation is likely occurring.
Recommendations:
-
Confirm Aggregation : Use Dynamic Light Scattering (DLS) to check for aggregates in your starting material and throughout the reaction.
-
Solid-Phase Conjugation : A highly effective strategy is to immobilize the antibody on a solid support (e.g., resin). This physically separates the protein molecules during the conjugation step, preventing them from aggregating. The conjugate is then released from the resin into a stabilizing buffer.
-
Introduce Hydrophilic Linkers : Using DOTA derivatives that include hydrophilic linkers, such as PEG, can increase the overall hydrophilicity of the final conjugate, reducing its tendency to aggregate.
Data Summary
Table 1: Effect of Reaction Conditions on DOTA Conjugation Rate
This table summarizes data on how pH and molar excess of the chelator can influence the number of DOTA molecules conjugated per single-domain antibody (sdAb).
| pH | Molar Excess of Chelator | Mean Conjugation Rate (NOTA) | Mean Conjugation Rate (DOTA) | Reference |
| 8.0 | 20-fold | 0.4 | 0.4 | |
| 8.0 | 50-fold | 0.7 | 1.1 | |
| 9.0 | 20-fold | 0.8 | 1.3 | |
| 9.0 | 50-fold | 1.3 | 1.8 |
Data adapted from a study on an anti-mesothelin sdAb. Higher conjugation rates were achieved at pH 9.0 with a 50-fold excess of the chelator.
Experimental Protocols & Workflows
General Workflow for this compound Conjugation
The following diagram illustrates a typical workflow, highlighting steps where aggregation risk is high.
Caption: Experimental workflow for DOTA conjugation highlighting critical aggregation points.
Protocol 1: General Procedure for this compound Conjugation to an Antibody
This protocol is a starting point and should be optimized for each specific antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS)
-
Conjugation Buffer: 0.2 M Sodium Carbonate buffer, pH 9.0
-
p-SCN-Bn-DOTA (or other activated DOTA ester)
-
Anhydrous DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
PD-10 desalting columns or equivalent system for buffer exchange
-
SEC-HPLC system for analysis and purification
Procedure:
-
Antibody Preparation :
-
Equilibrate a PD-10 desalting column with Conjugation Buffer.
-
Buffer exchange the antibody into the Conjugation Buffer according to the column manufacturer's instructions.
-
Determine the antibody concentration (e.g., using A280). Adjust to a final concentration of 5-10 mg/mL.
-
-
DOTA-Linker Preparation :
-
Calculate the required amount of p-SCN-Bn-DOTA for the desired molar excess (e.g., 20 to 50-fold).
-
Just before use, dissolve the p-SCN-Bn-DOTA in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
-
Conjugation Reaction :
-
Anti-Aggregation Tip : Perform this step with gentle stirring in a cold room (4°C) or on ice to minimize aggregation risk.
-
Slowly add the calculated volume of the DOTA-linker stock solution to the antibody solution drop-by-drop. The final DMSO concentration should ideally be kept below 5%.
-
Allow the reaction to proceed for 1-4 hours at the chosen temperature (e.g., 4°C or room temperature).
-
-
Reaction Quenching :
-
Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted DOTA-linker.
-
Incubate for an additional 30 minutes.
-
-
Purification :
-
Remove unreacted DOTA-linker and buffer exchange the conjugate into a stable storage buffer (e.g., PBS, pH 7.4) using a PD-10 column or tangential flow filtration.
-
To remove aggregates, perform purification using an SEC column. Collect fractions corresponding to the monomeric conjugate.
-
-
Analysis :
-
Analyze the purified conjugate by SEC-HPLC to determine the percentage of monomer, dimer, and HMW aggregates.
-
Determine the average number of DOTA molecules per antibody using mass spectrometry.
-
References
effect of metal contaminants on DOTA radiolabeling kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with DOTA radiolabeling kinetics, specifically addressing the impact of metal contaminants.
Troubleshooting Guides
Low radiochemical yield is a common issue in DOTA radiolabeling. One of the primary causes, assuming other parameters like pH and temperature are optimal, is the presence of competing metal ion contaminants.[1] These impurities can significantly reduce the incorporation of the desired radiometal into the DOTA chelator.[2]
Troubleshooting Workflow for Low Radiolabeling Yield
If you are experiencing low radiolabeling yields, the following workflow can help you systematically identify and resolve the issue.
Caption: Troubleshooting workflow for low DOTA radiolabeling yields.
Quantitative Data on Metal Contaminant Effects
The presence of non-radioactive metal ions can significantly compete with the desired radiometal for the DOTA chelator, leading to reduced radiochemical yields. The extent of this interference is dependent on the specific metal, its concentration, and the radiometal being used.
| Metal Contaminant | Radiometal | Molar Ratio (Contaminant:Radiometal) | Observed Effect on Radiochemical Yield (RCY) |
| Fe³⁺ | ⁶⁸Ga | - | Strong competitor, can significantly lower RCY.[3][4] |
| Fe³⁺ | ¹⁷⁷Lu | 20:1 | RCY drops below 20%.[5] |
| Fe³⁺ | ⁹⁰Y | - | Strong competitor. |
| Zn²⁺ | ⁶⁸Ga | - | Interfering metal ion. |
| Zn²⁺ | ¹⁷⁷Lu | 20:1 | RCY drops below 10%. |
| Zn²⁺ | ⁹⁰Y | - | Strong competitor at low levels. |
| Cu²⁺ | ¹⁷⁷Lu | 20:1 | RCY drops to nearly 0%. |
| Cu²⁺ | ⁹⁰Y | - | Strong competitor at low levels. |
| Pb²⁺ | ¹⁷⁷Lu | 20:1 | RCY drops below 10%. |
| Pb²⁺ | ⁹⁰Y | - | Strong competitor at higher concentrations. |
| Al³⁺ | ⁹⁰Y/¹⁷⁷Lu | - | Does not compete. |
| Cr³⁺ | ⁹⁰Y/¹⁷⁷Lu | - | Does not compete. |
Frequently Asked Questions (FAQs)
Q1: What are the most common metal contaminants that affect DOTA radiolabeling?
Common metal contaminants that can interfere with DOTA radiolabeling include iron (Fe³⁺), zinc (Zn²⁺), copper (Cu²⁺), and lead (Pb²⁺). These metals can form stable complexes with DOTA, thereby competing with the intended radiometal.
Q2: Why is my radiolabeling yield low despite optimal pH and temperature?
If your reaction conditions such as pH and temperature are optimized, low radiolabeling yield often points towards the presence of competing metal contaminants in your reagents or reaction vessels. These contaminants can originate from various sources including the radionuclide solution itself, buffers, and glassware.
Q3: How can I prevent metal contamination in my radiolabeling experiments?
Proactive prevention is crucial. To minimize metal contamination, it is recommended to:
-
Use high-purity, metal-free water and reagents.
-
Prepare buffers and other solutions in acid-washed plasticware. This can be done by washing with 0.1 M HCl followed by thorough rinsing with metal-free water.
-
Consider treating buffers and antibody/peptide solutions with a chelating resin like Chelex 100 to remove any existing metal contaminants before the addition of the DOTA-conjugate or the radionuclide.
Q4: How can I test for metal contaminants in my reagents?
Several analytical techniques can be used to detect and quantify metal impurities in your reagents. These include:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for sensitive, multi-element detection in the parts-per-million (ppm) to parts-per-billion (ppb) range.
-
Colorimetric tests using non-selective metal reagents like 4-(2-pyridylazo)resorcinol (PAR) and xylenol orange can provide a quick and sensitive method for detecting transition metals.
-
High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify metal complexes with DOTA-peptides.
Q5: What should I do if I suspect metal contamination in my radionuclide solution?
If you suspect metal contamination in your radionuclide source, you can consider using a metal scavenger resin to purify the solution. It is also advisable to consult the supplier's certificate of analysis for information on the levels of metallic impurities.
Competitive Binding of Radiometal vs. Contaminant Metal with DOTA
The following diagram illustrates the competitive nature of metal binding to the DOTA chelator.
Caption: Competition between a radiometal and a contaminant metal for DOTA.
Experimental Protocols
Protocol 1: General DOTA Radiolabeling
This protocol provides a general procedure for radiolabeling a DOTA-conjugated peptide. Note that specific parameters may need to be optimized for your particular peptide and radionuclide.
-
In a sterile, pyrogen-free reaction vial, dissolve the DOTA-conjugated peptide in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5).
-
Carefully add the required activity of the radiometal chloride solution to the vial.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at an optimized temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity.
Protocol 2: Quality Control using Radio-TLC
Radio-Thin Layer Chromatography (Radio-TLC) is a common method for determining radiochemical purity.
-
Prepare a TLC plate (e.g., silica gel).
-
Spot a small amount of the reaction mixture onto the TLC plate.
-
Develop the plate using an appropriate mobile phase. The choice of mobile phase will depend on the specific radiolabeled compound.
-
After development, the TLC plate is analyzed using a radio-TLC scanner to determine the distribution of radioactivity. The retention factor (Rf) value is used to distinguish the radiolabeled peptide from free radiometal and other impurities.
Protocol 3: Removal of Metal Contaminants using Chelating Resin
This protocol describes the use of a chelating resin to remove trace metal contaminants from buffers.
-
Prepare a column with a chelating resin (e.g., Chelex 100).
-
Wash the column with metal-free water.
-
Pass the buffer solution through the column.
-
Collect the purified buffer, which should now have a significantly reduced concentration of metal ion impurities.
-
Store the purified buffer in acid-washed polyethylene containers.
References
optimizing reaction time for DOTA peptide labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of DOTA-peptides. The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of DOTA-peptide conjugation and radiolabeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for DOTA peptide labeling?
The optimal pH for the radiolabeling of DOTA-peptides is generally between 4.0 and 4.5.[1][2] A pH below 4 can significantly slow down the reaction kinetics, while a pH above 5 can lead to the formation of radionuclide hydroxides, which can also interfere with the labeling process.[1][2] For Gallium-68 (⁶⁸Ga), the complex formation begins at a pH of 2.5 and is complete at pH 5.[3]
Q2: What are the recommended temperature and incubation times?
Temperature and time are critical parameters that depend on the specific radionuclide being used. Labeling with Yttrium-90 (⁹⁰Y) and Lutetium-177 (¹⁷⁷Lu) is typically complete after 20 minutes at 80°C. In contrast, Indium-111 (¹¹¹In) requires a higher temperature of 100°C for 30 minutes to achieve complete labeling. For Scandium-44 (⁴⁴Sc), optimal conditions are a temperature of 70°C for 20 minutes. It is crucial to carefully evaluate and set these parameters to achieve optimal specific activities.
Q3: How do different radionuclides influence the reaction kinetics?
Different radionuclides have distinct reaction kinetics for DOTA-peptide labeling. For example, labeling with ⁹⁰Y and ¹⁷⁷Lu is faster and can be performed at a lower temperature compared to ¹¹¹In. The choice of radionuclide will therefore dictate the required reaction conditions.
Q4: Which metal impurities can interfere with the labeling reaction?
The presence of competing metal cations can significantly reduce the radiolabeling yield. Common contaminants include zinc (Zn²⁺), iron (Fe³⁺), copper (Cu²⁺), lead (Pb²⁺), and aluminum (Al³⁺). For instance, Cd²⁺ is a strong competitor for ¹¹¹In incorporation into DOTA. Similarly, Zn²⁺, which can be present in ⁶⁸Ga generator eluates, can compromise the radiolabeling of DOTA-based radiopharmaceuticals. Interestingly, the decay products of ⁹⁰Y (Zr⁴⁺) and ¹⁷⁷Lu (Hf⁴⁺) do not significantly interfere with the incorporation of these radionuclides.
Q5: Why is achieving high specific activity important for DOTA-peptides?
High specific activity is crucial for peptide receptor radionuclide therapy (PRRT) to ensure that a therapeutic dose of radioactivity can be delivered without saturating the limited number of receptors on target lesions.
Q6: What are the common methods for purifying DOTA-peptides?
The standard method for purifying DOTA-peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the desired DOTA-peptide from unreacted starting materials, byproducts, and other impurities based on hydrophobicity. For radiolabeled peptides, purification can also be performed using a C18 solid-phase extraction (SPE) cartridge.
Troubleshooting Guides
This section addresses specific issues that may arise during DOTA peptide labeling experiments.
Problem: Low or No Radiolabeling Yield
Low radiochemical yield is a common issue that can be attributed to several factors. The following decision tree and troubleshooting steps can help identify and resolve the problem.
Caption: Troubleshooting flowchart for low radiolabeling yield.
-
Possible Cause 1: Suboptimal pH
-
Explanation: The kinetics of DOTA labeling are highly pH-dependent. A pH outside the optimal range of 4.0-4.5 can drastically reduce the labeling efficiency.
-
Solution: Carefully prepare and verify the pH of the reaction buffer. Use a calibrated pH meter and high-purity reagents. Adjust the pH of the reaction mixture to the optimal range before initiating the labeling reaction.
-
-
Possible Cause 2: Incorrect Temperature or Incubation Time
-
Explanation: Each radionuclide has specific requirements for temperature and incubation time to achieve optimal labeling. Insufficient heating or time will result in an incomplete reaction.
-
Solution: Refer to the recommended reaction conditions for your specific radionuclide (see Table 1). Ensure that the heating block or water bath is accurately calibrated to the target temperature.
-
-
Possible Cause 3: Presence of Metal Contaminants
-
Explanation: Trace metal impurities in the radionuclide solution or other reagents can compete with the desired radiometal for chelation by DOTA, thereby reducing the radiolabeling yield.
-
Solution: Use metal-free buffers and high-purity water. If using a ⁶⁸Ga generator, consider pre-processing the eluate to remove Zn²⁺ and other metal impurities.
-
-
Possible Cause 4: Inefficient DOTA-Peptide Conjugation
-
Explanation: Incomplete reaction between the DOTA chelator and the peptide can result in a low concentration of the desired conjugate, leading to poor labeling outcomes.
-
Solution: Optimize the conjugation reaction conditions (e.g., pH, molar ratio of DOTA-NHS ester to peptide). Purify the DOTA-peptide conjugate using RP-HPLC to remove unconjugated peptide and excess chelator before radiolabeling.
-
Data Presentation
The following tables summarize key quantitative data for optimizing DOTA peptide labeling.
Table 1: Recommended Radiolabeling Conditions for DOTA-Peptides with Various Radionuclides
| Radionuclide | Optimal pH | Temperature (°C) | Time (min) | Citations |
| ⁹⁰Y | 4.0 - 4.5 | 80 | 20 | |
| ¹¹¹In | 4.0 - 4.5 | 100 | 30 | |
| ¹⁷⁷Lu | 4.0 - 4.5 | 80 | 20 | |
| ⁶⁸Ga | 3.5 - 4.0 | 80 | 5 | |
| ⁴⁴Sc | 4.0 - 6.0 | 70 | 20 |
Table 2: Effect of Common Metal Contaminants on DOTA Radiolabeling
| Contaminant | Radionuclide(s) Affected | Impact on Labeling | Notes | Citations |
| Cd²⁺ | ¹¹¹In | Strong competitor | Can be introduced during production of ¹¹¹In. | |
| Zn²⁺ | ⁶⁸Ga, ¹⁷⁷Lu, ¹⁶¹Tb | Competitor | Can leach from generator components or be a decay product of ⁶⁸Ga. | |
| Fe³⁺ | ⁶⁸Ga, ¹⁷⁷Lu, ¹⁶¹Tb | Competitor | Common chemical impurity. | |
| Cu²⁺ | ¹⁷⁷Lu, ¹⁶¹Tb | Competitor | Can significantly reduce radiochemical yield. | |
| Pb²⁺ | ¹⁷⁷Lu, ¹⁶¹Tb | Competitor | Can significantly reduce radiochemical yield. | |
| Al³⁺ | ⁶⁸Ga | Less susceptible | DOTA is less susceptible to Al³⁺ compared to other chelators. | |
| Hf⁴⁺ | ¹⁷⁷Lu | No interference | Decay product of ¹⁷⁷Lu. | |
| Zr⁴⁺ | ⁹⁰Y | No interference | Decay product of ⁹⁰Y. |
Experimental Protocols & Workflows
This section provides detailed methodologies for the key steps in preparing radiolabeled DOTA-peptides.
Caption: Workflow for DOTA-peptide conjugation and radiolabeling.
Protocol 1: DOTA-NHS Ester Conjugation to a Peptide
This protocol outlines the conjugation of a pre-activated DOTA-NHS ester to primary amine groups (e.g., lysine residues) on a peptide.
-
Peptide Preparation:
-
Ensure the peptide is dissolved in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or borate buffer, pH 8.5-9.0). Buffers containing primary amines like Tris will interfere with the reaction.
-
Adjust the peptide concentration to 2-10 mg/mL.
-
-
DOTA-NHS Ester Preparation:
-
Immediately before use, dissolve the DOTA-NHS ester in an anhydrous solvent such as DMSO or DMF to a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the DOTA-NHS ester solution to the peptide solution while gently mixing.
-
The final concentration of the organic solvent should be kept below 10% (v/v) to maintain peptide integrity.
-
Incubate the reaction mixture at room temperature or 37°C for 4-16 hours with gentle stirring.
-
-
Purification:
-
Purify the DOTA-peptide conjugate using RP-HPLC to remove unreacted peptide, excess DOTA-NHS ester, and byproducts.
-
Lyophilize the purified fractions to obtain the final DOTA-peptide conjugate as a powder.
-
Protocol 2: General Radiolabeling of a DOTA-Peptide Conjugate
This protocol provides a general procedure for radiolabeling a purified DOTA-peptide conjugate.
-
Preparation:
-
In a sterile, metal-free reaction vial, dissolve the DOTA-peptide conjugate in a suitable radiolabeling buffer (e.g., 0.15 M sodium acetate, pH 4.7).
-
Add the desired amount of the radionuclide solution (e.g., ¹⁷⁷LuCl₃) to the vial.
-
-
Incubation:
-
Gently mix the solution and incubate at the optimal temperature and for the appropriate duration based on the radionuclide being used (see Table 1). For example, for ¹⁷⁷Lu, incubate at 80-100°C for 20-30 minutes.
-
-
Quenching:
-
After incubation, allow the vial to cool to room temperature.
-
Add a small volume of a quenching solution, such as DTPA or EDTA, to complex any unchelated radionuclide.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be greater than 95%.
-
Caption: Factors that influence DOTA peptide labeling kinetics.
References
Technical Support Center: DOTA-Peptide Radiochemical Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the radiolabeling of DOTA-peptides. Our goal is to help you achieve high radiochemical purity (RCP) consistently in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the radiolabeling process.
Problem 1: Consistently Low Radiochemical Purity (<95%)
Low radiochemical purity is a common issue that can often be resolved by systematically evaluating and optimizing reaction conditions.
Possible Causes and Solutions:
-
Suboptimal pH: The pH of the reaction mixture is critical for efficient radiolabeling. For most commonly used radionuclides like 90Y, 111In, and 177Lu, the optimal pH range is 4.0-4.5.[1][2] A pH below 4.0 can significantly slow down the labeling kinetics, while a pH above 5.0 may lead to the formation of radionuclide hydroxides, which will interfere with the chelation process.[1][2]
-
Solution: Carefully measure and adjust the pH of your reaction mixture using a calibrated pH meter. Use high-purity buffers, such as sodium acetate, to maintain the optimal pH throughout the reaction.[3]
-
-
Incorrect Temperature and Incubation Time: The kinetics of the labeling reaction are temperature-dependent. Insufficient heating or incubation time will result in an incomplete reaction.
-
Solution: Optimize the incubation temperature and time for your specific DOTA-peptide and radionuclide. Typical conditions range from 80°C to 100°C for 20 to 30 minutes. For instance, labeling with 90Y and 177Lu is often complete after 20 minutes at 80°C, whereas 111In may require 30 minutes at 100°C.
-
-
Metal Ion Contamination: Trace metal impurities in reagents, buffers, or the radionuclide solution can compete with the desired radionuclide for the DOTA chelator, thereby reducing the radiochemical purity. Common contaminants include iron, copper, and zinc. Cadmium (Cd2+) is a known strong competitor for 111In incorporation.
-
Solution: Use high-purity, metal-free reagents and water. All glassware and reaction vessels should be acid-washed to remove any trace metal contaminants. Consider treating buffers with a chelating resin like Chelex 100 to remove metal impurities before use.
-
-
Low Molar Ratio of Peptide to Radionuclide: While a high specific activity is often desired, an excessively low concentration of the DOTA-peptide can lead to incomplete incorporation of the radionuclide.
-
Solution: Optimize the molar ratio of the DOTA-peptide to the radionuclide. This may require empirical testing to find the right balance between high specific activity and high radiochemical purity.
-
Problem 2: Observation of Unexpected Peaks in HPLC or TLC Analysis
The presence of additional peaks in your analytical chromatogram indicates the formation of impurities.
Possible Causes and Solutions:
-
Radiolysis of the Peptide: High levels of radioactivity can generate reactive oxygen species that damage the peptide, leading to radiolytic impurities. Methionine-containing peptides are particularly susceptible to oxidation.
-
Solution: Add quenchers or radical scavengers to the reaction mixture to minimize radiolysis. Common quenchers include ascorbic acid, gentisic acid, and ethanol. A combination of quenchers may be more effective.
-
-
Formation of Colloidal Radionuclides: At a suboptimal pH (typically above 5), some radionuclides can form colloidal hydroxides (e.g., [68Ga(OH)3]), which will not be chelated by DOTA.
-
Solution: Ensure the pH of the reaction mixture is maintained within the optimal range of 4.0-4.5.
-
-
Peptide Degradation: The DOTA-peptide itself may be unstable under the reaction conditions, especially at elevated temperatures.
-
Solution: If you suspect peptide degradation, try reducing the reaction temperature and extending the incubation time. For thermosensitive peptides, alternative labeling strategies at lower temperatures may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for radiolabeling DOTA-peptides?
For most trivalent radiometals like 90Y, 111In, and 177Lu, the optimal pH for DOTA chelation is between 4.0 and 4.5. For 68Ga, a pH range of 3.5 to 4.5 is commonly used. It is crucial to maintain this pH to ensure efficient labeling and prevent the formation of radionuclide hydroxides.
Q2: How can I remove metal ion impurities from my reagents?
To minimize metal ion contamination, it is essential to use high-purity, metal-free water and reagents. Buffers and other solutions can be treated with a chelating resin, such as Chelex 100, to remove trace metal ions. Additionally, all glassware should be thoroughly cleaned and acid-washed prior to use.
Q3: What are quenchers and why are they important?
Quenchers, also known as radical scavengers or radioprotectants, are compounds added to the radiolabeling reaction to prevent radiolysis, which is the damage to the DOTA-peptide caused by the high concentration of radioactivity. Common quenchers include ascorbic acid, gentisic acid, and ethanol. They are particularly important when working with high specific activities or with peptides that are sensitive to oxidation.
Q4: What are the recommended purification methods for radiolabeled DOTA-peptides?
After the radiolabeling reaction, purification is often necessary to remove unreacted radionuclide and any impurities. The most common method is solid-phase extraction (SPE) using a C18 cartridge. The reaction mixture is loaded onto the conditioned cartridge, which retains the radiolabeled peptide. Unreacted radionuclide and hydrophilic impurities are washed away, and the purified product is then eluted with an organic solvent like ethanol.
Q5: Which analytical methods are used to determine radiochemical purity?
The radiochemical purity of DOTA-peptides is typically determined using radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC). Radio-HPLC provides a more detailed analysis and can separate the radiolabeled peptide from unlabeled peptide and other impurities. Radio-TLC is a quicker method often used for routine quality control. A radiochemical purity of >95% is generally required for clinical applications.
Data Presentation
Table 1: Typical Radiolabeling Parameters for Different Radionuclides
| Radionuclide | DOTA-Peptide Amount (µg) | Temperature (°C) | Time (min) | pH | Typical Radiochemical Purity (%) |
| 177Lu | 10-50 | 80-100 | 20-30 | 4.0-4.5 | >95 |
| 90Y | 10-50 | 80 | 20 | 4.0-4.5 | >95 |
| 111In | 10-50 | 100 | 30 | 4.0-4.5 | >95 |
| 68Ga | 20-40 | 90-95 | 5-15 | 3.5-4.5 | >95 |
| 44Sc | Varies | 70 | 20 | 4.0-6.0 | 90-99 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: General Radiolabeling of a DOTA-Peptide with 177Lu
-
Preparation: In a sterile, metal-free vial, dissolve 10-50 µg of the DOTA-peptide conjugate in a suitable radiolabeling buffer (e.g., 0.1 M sodium acetate, pH 4.5).
-
Radiolabeling Reaction: Add the desired amount of 177LuCl3 solution to the vial containing the DOTA-peptide. Gently mix the solution.
-
Incubation: Incubate the reaction vial at 80-100°C for 20-30 minutes.
-
Quenching (Optional but Recommended): After incubation, allow the vial to cool to room temperature. Add a quencher such as ascorbic acid to minimize radiolysis.
-
Purification:
-
Condition a C18 SPE cartridge with ethanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted 177Lu and other hydrophilic impurities.
-
Elute the purified 177Lu-DOTA-peptide with a small volume of ethanol or an ethanol/water mixture.
-
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. The radiochemical purity should typically be >95%.
Visualizations
Caption: A flowchart illustrating the general workflow for radiolabeling DOTA-peptides.
Caption: A decision tree for troubleshooting low radiochemical purity in DOTA-peptide labeling.
Caption: A diagram showing the relationship of various factors that influence the final radiochemical purity.
References
- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 4-Aminobutyl-DOTA vs. DOTA-NHS Ester for Peptide Conjugation
For researchers, scientists, and drug development professionals, the choice of chelator and conjugation strategy is a critical step in the development of peptide-based radiopharmaceuticals and imaging agents. The efficiency of coupling, the stability of the resulting conjugate, and the potential impact on the peptide's biological activity are all paramount considerations. This guide provides an objective comparison of two commonly used DOTA derivatives for peptide conjugation: 4-Aminobutyl-DOTA and DOTA-NHS ester, supported by experimental data and detailed protocols.
This comparison guide delves into the distinct chemistries of an amine-reactive DOTA (DOTA-NHS ester) and a carboxyl-reactive DOTA derivative (this compound). While DOTA-NHS ester directly acylates primary amines on a peptide, this compound introduces a primary amine for coupling to a peptide's carboxylic acid groups, a reaction that necessitates prior activation of the carboxyl group. This fundamental difference in their reactive functionalities dictates the choice of conjugation strategy, reaction conditions, and potential sites of attachment on the peptide.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound | DOTA-NHS Ester |
| Reactive Group | Primary Amine (-NH₂) | N-Hydroxysuccinimide Ester (-NHS) |
| Peptide Functional Group | Carboxylic Acid (-COOH) | Primary Amine (-NH₂) |
| Typical Conjugation Site | C-terminus, Aspartic Acid (Asp), Glutamic Acid (Glu) | N-terminus, Lysine (Lys) |
| Reaction Type | Amide bond formation (requires carboxyl activation) | Acylation |
| Typical Reaction pH | 4.5 - 6.5 (for carboxyl activation) | 7.5 - 8.5 |
| Key Advantage | Site-specific conjugation to C-terminus or acidic residues | Generally faster and simpler reaction |
| Potential Challenge | Requires a separate carboxyl activation step | Potential for multiple conjugations on Lys-rich peptides |
Delving into the Chemistry: Reaction Mechanisms
The conjugation strategies for this compound and DOTA-NHS ester are dictated by their respective reactive functional groups.
DOTA-NHS Ester: This derivative utilizes an activated ester to form a stable amide bond with primary amines on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues. The reaction is a direct nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the NHS ester, leading to the displacement of the N-hydroxysuccinimide leaving group.[1] This reaction is typically performed in a solution-phase conjugation after the peptide has been synthesized and purified.
This compound: This chelator presents a primary amine at the end of a butyl linker. To conjugate this to a peptide, a carboxylic acid group on the peptide (either the C-terminus or the side chain of aspartic or glutamic acid) must first be activated. This is commonly achieved using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as Sulfo-NHS (N-hydroxysulfosuccinimide) to form a more stable intermediate that then reacts with the amine of this compound to form an amide bond. This approach can be employed in both solution-phase and solid-phase peptide synthesis (SPPS).
Experimental Data Summary
While direct side-by-side comparative studies are limited, the following table summarizes typical reaction parameters and outcomes gleaned from various sources.
| Parameter | This compound Conjugation | DOTA-NHS Ester Conjugation |
| Molar Ratio (DOTA:Peptide) | 1.5:1 to 5:1 (with activating agents) | 2:1 to 10:1 |
| Typical Solvent | DMF, DMSO, Aqueous Buffer | DMF, DMSO, Aqueous Buffer |
| Reaction Time | 2 - 24 hours | 1 - 4 hours |
| Typical Temperature | Room Temperature | Room Temperature |
| Reported Efficiency | Generally high, dependent on activation efficiency | Can be high, but may lead to multiple conjugations |
| Purification Method | RP-HPLC | RP-HPLC |
Experimental Protocols
Protocol 1: Peptide Conjugation with DOTA-NHS Ester
This protocol describes a general method for the solution-phase conjugation of a peptide with DOTA-NHS ester.
Materials:
-
Peptide with at least one primary amine
-
DOTA-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Dissolve the DOTA-NHS ester in DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Add a 5- to 10-fold molar excess of the DOTA-NHS ester solution to the peptide solution.
-
Gently mix the reaction mixture and allow it to react for 1-2 hours at room temperature.
-
Monitor the reaction progress by RP-HPLC.
-
Once the reaction is complete, purify the DOTA-peptide conjugate using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 2: Peptide Conjugation with this compound (via EDC/Sulfo-NHS chemistry)
This protocol outlines a general procedure for conjugating this compound to a peptide's carboxylic acid group in solution.
Materials:
-
Peptide with at least one carboxylic acid group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
RP-HPLC system for purification
Procedure:
-
Dissolve the peptide in MES buffer (0.1 M, pH 6.0) to a concentration of 1-5 mg/mL.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the peptide solution. Incubate for 15 minutes at room temperature to activate the peptide's carboxyl groups.
-
Dissolve this compound in the reaction buffer.
-
Add a 1.5 to 2-fold molar excess of this compound to the activated peptide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 and allow it to react for 2 hours at room temperature.
-
Monitor the reaction progress by RP-HPLC.
-
Purify the DOTA-peptide conjugate using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Visualizing the Process
DOTA-NHS Ester Conjugation Workflow
Caption: Workflow for DOTA-NHS ester conjugation to a peptide.
This compound Conjugation Workflow
Caption: Workflow for this compound conjugation to a peptide.
Stability of the Conjugate
Both conjugation methods result in the formation of a stable amide bond. Amide bonds are generally very stable under physiological conditions, exhibiting significant resistance to hydrolysis. Therefore, both this compound and DOTA-NHS ester produce highly stable peptide conjugates suitable for in vivo applications.
Conclusion
The choice between this compound and DOTA-NHS ester for peptide conjugation hinges on the specific requirements of the research.
-
DOTA-NHS ester offers a more direct and often faster conjugation method, particularly for peptides with available N-terminal or lysine amines. However, for peptides containing multiple lysine residues, this can lead to a heterogeneous product with DOTA attached at various positions.
-
This compound provides an excellent strategy for site-specific modification, especially when targeting the C-terminus of a peptide or the side chains of acidic amino acids. This approach can be crucial for preserving the biological activity of a peptide if the N-terminus or lysine residues are involved in receptor binding. The trade-off is the requirement for an additional carboxyl activation step.
Ultimately, the optimal choice will depend on the peptide's amino acid sequence, the desired site of conjugation, and the researcher's preference for either a direct or a two-step conjugation process. Careful consideration of these factors will enable the successful development of robust and effective DOTA-peptide conjugates for a wide range of applications in research and medicine.
References
A Comparative Guide to 99mTc Labeling: 4-Aminobutyl-DOTA vs. HYNIC
For researchers, scientists, and professionals in drug development, the choice of a bifunctional chelator is a critical step in the design of technetium-99m (99mTc) labeled radiopharmaceuticals. This guide provides an objective comparison of two commonly employed chelators: 4-Aminobutyl-DOTA and 6-hydrazinonicotinamide (HYNIC), supported by experimental data to inform your selection process.
The development of targeted radiopharmaceuticals relies on the stable incorporation of a radionuclide, like 99mTc, into a targeting biomolecule. This is achieved through a bifunctional chelator, which binds to the metallic radionuclide on one end and covalently attaches to the biomolecule on the other. Both this compound and HYNIC have been extensively used for this purpose, each presenting a unique profile of labeling efficiency, stability, and in vivo performance.
Performance at a Glance: A Quantitative Comparison
The following tables summarize key quantitative data for 99mTc labeling using this compound and HYNIC, based on published experimental findings.
| Parameter | This compound Derivatives | HYNIC |
| Typical Labeling Efficiency / Radiochemical Purity | >70-96% | >90-99% |
| Labeling Conditions | Room temperature to heating (e.g., 20 min) | Room temperature to heating (e.g., 10-30 min) |
| pH Range for Labeling | Neutral to slightly basic (e.g., pH 7.5-8) | Acidic to neutral (e.g., pH 5.5) |
| Reducing Agent | Stannous chloride (SnCl₂) | Stannous chloride (SnCl₂) |
| Coligand Requirement | Not typically required for stable complexation | Required (e.g., Tricine, EDDA) |
Table 1: Comparison of 99mTc Labeling Parameters.
| Parameter | 99mTc-DOTA Derivatives | 99mTc-HYNIC Conjugates |
| In Vitro Stability (Saline/Serum) | Stable for 4-6 hours | Stable for 6-24 hours |
| In Vivo Biodistribution | Variable depending on the targeting molecule; can show renal and hepatobiliary clearance | Variable depending on the targeting molecule; often shows rapid renal clearance |
| Tumor-to-Kidney Ratio | Generally lower in some direct comparisons | Can be higher in some direct comparisons |
Table 2: Comparison of Stability and In Vivo Performance.
Experimental Methodologies
To provide a comprehensive understanding, the following are detailed experimental protocols for 99mTc labeling with both chelators, as cited in the literature.
99mTc Labeling of a DOTA-Peptide Conjugate
This protocol is a representative example for the labeling of DOTA-conjugated peptides with 99mTc.
-
Preparation of the Reaction Mixture:
-
To a sterile vial, add 20 µg of the DOTA-peptide conjugate.
-
Add 40 µg of stannous chloride (SnCl₂) solution (1 mg/mL in 0.1 M HCl).
-
Add up to 925 MBq of freshly eluted 99mTcO₄⁻ in 1 mL of normal saline.
-
Adjust the pH of the solution to 7.5.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 15 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC) with a suitable mobile phase.
-
99mTc Labeling of a HYNIC-Peptide Conjugate
This protocol is a typical example for the labeling of HYNIC-conjugated peptides with 99mTc, which requires a coligand.
-
Preparation of the Reaction Mixture:
-
To a sterile vial containing the HYNIC-conjugated peptide, add a solution of a coligand (e.g., 10-20 mg of Tricine).
-
Add a solution of stannous chloride (e.g., 10 µg in 0.1 M HCl).
-
Add the desired amount of 99mTcO₄⁻ (e.g., 370-740 MBq).
-
The final reaction volume is typically around 1 mL.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 10-30 minutes, or with heating (e.g., 100°C for 15 minutes) depending on the specific peptide.
-
-
Quality Control:
-
Assess the radiochemical purity by ITLC or high-performance liquid chromatography (HPLC).
-
Visualizing the Labeling Process and Complex Formation
The following diagrams illustrate the fundamental principles of 99mTc chelation by this compound and HYNIC.
DOTA vs. NOTA: A Comparative Guide to In Vivo Chelator Stability
In the development of radiopharmaceuticals for diagnostic imaging and targeted therapy, the choice of chelator is a critical decision that profoundly influences the in vivo stability, pharmacokinetic profile, and overall efficacy of the agent.[1][2] Among the most widely utilized macrocyclic chelators are DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). This guide provides an objective comparison of their in vivo performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal chelator for their applications.
Physicochemical and Radiolabeling Properties
DOTA and NOTA exhibit distinct structural and coordination characteristics that influence their interaction with various radionuclides. DOTA, a tetra-aza macrocycle, typically acts as an 8-coordinate chelator, while NOTA, a tri-aza macrocycle, generally provides 6-coordinate chelation.[1] These differences have significant implications for their radiolabeling efficiency and the stability of the resulting radiometal complex.
One of the key practical differences lies in the conditions required for radiolabeling, particularly with Gallium-68 (⁶⁸Ga). NOTA and its derivatives can often achieve high radiochemical purity (>98%) at room temperature within a short incubation time (5-10 minutes).[2][3] In contrast, DOTA typically necessitates heating (60-100°C) for longer durations (10-15 minutes) to achieve comparable labeling efficiency. This advantage of milder labeling conditions makes NOTA particularly suitable for temperature-sensitive biomolecules.
In Vivo Stability and Biodistribution
Both DOTA and NOTA form highly stable complexes with medically relevant radionuclides, which is crucial for minimizing the in vivo release of the radionuclide and preventing non-specific uptake. However, the choice between them can lead to significant differences in biodistribution, tumor uptake, and clearance from non-target organs.
Comparative Biodistribution Data
The following tables summarize biodistribution data from preclinical studies comparing DOTA- and NOTA-conjugated radiotracers. The data is presented as the percentage of injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of ⁶⁸Ga-Labeled PSMA-Targeting Radiotracers in PC3 PIP Tumor-Bearing Mice
| Organ | ⁶⁸Ga-NOTA-PSMA (%ID/g at 1h p.i.) | ⁶⁸Ga-DOTA-PSMA (%ID/g at 1h p.i.) |
| Blood | 0.25 ± 0.04 | 0.31 ± 0.06 |
| Heart | 0.14 ± 0.03 | 0.18 ± 0.04 |
| Lungs | 0.35 ± 0.07 | 0.42 ± 0.09 |
| Liver | 0.48 ± 0.09 | 0.65 ± 0.12 |
| Spleen | 0.19 ± 0.04 | 0.25 ± 0.05 |
| Kidneys | 25.8 ± 4.7 | 28.9 ± 5.3 |
| Tumor | 8.9 ± 1.5 | 7.5 ± 1.3 |
Data from preclinical studies.
Table 2: Biodistribution of ⁶⁴Cu-Labeled PSMA-Targeting Radiotracers in 22Rv1 Tumor-Bearing Mice
| Organ | ⁶⁴Cu-NOTA-PSMA (%ID/g at 4h p.i.) | ⁶⁴Cu-DOTA-PSMA (%ID/g at 4h p.i.) |
| Blood | 1.05 ± 0.11 | 0.89 ± 0.09 |
| Liver | 2.11 ± 0.23 | 4.56 ± 0.48 |
| Kidneys | 10.2 ± 1.1 | 12.5 ± 1.3 |
| Tumor | 11.5 ± 1.2 | 9.8 ± 1.0 |
Data compiled from preclinical studies.
In general, NOTA-conjugated tracers often demonstrate faster clearance from non-target organs, which can lead to improved imaging contrast. Conversely, DOTA-based radiopharmaceuticals may exhibit better tumor retention at later time points in some cases. For instance, one study found that a DOTA-conjugated tracer showed better tumor retention at 24 hours post-injection. Another study comparing anti-mesothelin single-domain antibodies found that the DOTA-conjugate had significantly lower kidney uptake, a crucial factor for reducing renal radiation exposure in therapeutic applications.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the in vivo stability of DOTA and NOTA chelators.
⁶⁸Ga Radiolabeling of Peptides
Objective: To radiolabel a NOTA- or DOTA-conjugated peptide with Gallium-68.
Materials:
-
Peptide-NOTA/DOTA conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Sterile water for injection
Procedure:
-
Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the peptide-NOTA or peptide-DOTA conjugate dissolved in sterile water.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.
-
For NOTA-conjugates: Incubate the reaction mixture at room temperature for 5-10 minutes.
-
For DOTA-conjugates: Heat the reaction mixture at 95°C for 10-15 minutes.
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical purity. A purity of >95% is typically required for in vivo studies.
In Vitro Serum Stability Assay
Objective: To assess the stability of the radiolabeled tracer in human or mouse serum.
Procedure:
-
Incubate the radiolabeled tracer in human or mouse serum at 37°C.
-
Collect aliquots at various time points (e.g., 1, 2, 4, 24 hours).
-
Analyze the stability of the tracer in the aliquots by radio-HPLC to determine the percentage of intact radiotracer. Both DOTA and NOTA based tracers have demonstrated high stability (>97%) in serum.
Ex Vivo Biodistribution Study in Rodent Models
Objective: To determine the in vivo distribution of the radiolabeled peptides in tumor-bearing mice.
Procedure:
-
Administer a known amount of the radiolabeled peptide to tumor-bearing mice via intravenous injection.
-
Euthanize the animals at predefined time points (e.g., 1, 2, 4, 24 hours) post-injection.
-
Collect blood and dissect major organs and tissues of interest (e.g., tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Rinse, blot dry, and weigh the dissected tissues.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Basic structures of DOTA and NOTA chelators.
Caption: Experimental workflow for in vivo stability comparison.
Caption: Factors influencing the choice between DOTA and NOTA.
Conclusion
The selection between DOTA and NOTA is not a matter of universal superiority but rather a strategic choice based on the specific goals of the radiopharmaceutical development. NOTA offers significant advantages in terms of milder and more rapid radiolabeling conditions, which is particularly beneficial for heat-sensitive biomolecules and routine clinical production. It often leads to radiotracers with faster clearance from non-target organs, potentially enhancing imaging contrast.
DOTA, on the other hand, remains a versatile and robust chelator, compatible with a broader range of theranostic radionuclides, including therapeutic isotopes like ¹⁷⁷Lu. In certain contexts, DOTA-conjugated agents may provide superior tumor retention at later time points, which can be advantageous for therapeutic applications. Ultimately, the optimal choice of chelator requires careful consideration of the radionuclide, the targeting vector, the desired pharmacokinetic profile, and the intended clinical application. Empirical evaluation through comparative in vitro and in vivo studies is crucial for making an informed decision.
References
Ga-68 Labeling Efficiency: A Comparative Guide to 4-Aminobutyl-DOTA and NOTA Chelators
For researchers, scientists, and drug development professionals, the choice of chelator is a critical determinant in the successful development of Gallium-68 (Ga-68) based radiopharmaceuticals. This guide provides an objective comparison of two prominent chelators, 4-Aminobutyl-DOTA and NOTA (and its derivatives), focusing on their Ga-68 labeling efficiency, supported by experimental data.
The macrocyclic chelators 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA) are both widely used for complexing Ga-68. However, their inherent structural differences lead to distinct labeling characteristics. While DOTA has been a long-standing gold standard, NOTA and its derivatives have emerged as strong contenders, often demonstrating superior performance in the context of Ga-68 labeling.[1]
Performance Comparison: this compound vs. NOTA
Experimental data consistently indicates that NOTA-based chelators generally exhibit higher labeling efficiency under milder conditions compared to their DOTA counterparts. This is a significant advantage, particularly when working with temperature-sensitive biomolecules.[1][2]
| Parameter | This compound (and other DOTA derivatives) | NOTA (and its derivatives, e.g., NODAGA) | Key Considerations |
| Labeling Efficiency | High, but often requires more stringent conditions to achieve >95% yield.[1] | Generally higher, often achieving >95% radiochemical yield under milder conditions.[1] | Higher efficiency at lower precursor amounts is crucial for achieving high specific activity. |
| Reaction Temperature | Typically requires heating to 80-100°C for efficient labeling. | Can be effectively labeled at room temperature, though gentle heating can accelerate the reaction. | Room temperature labeling simplifies the process and is vital for heat-sensitive molecules like proteins. |
| pH for Labeling | Optimal labeling typically occurs in the pH range of 3.2-4.5. | Optimal labeling typically occurs in the pH range of 3.5-4.5. | The optimal pH can vary depending on the specific conjugate. |
| Reaction Time | Generally requires longer incubation times (e.g., 15 minutes or more) to achieve high purity. | Allows for rapid radiolabeling, often achieving high purity within 5 minutes. | Shorter reaction times are advantageous for short-lived isotopes like Ga-68 (half-life ≈ 68 minutes). |
| Specific Activity | Achievable specific activity is generally lower compared to NOTA-based chelators under similar conditions. | Can achieve significantly higher specific activity, especially at low precursor amounts. | High specific activity is essential for sensitive in vivo imaging and to minimize potential pharmacological effects. |
| In Vitro Stability | Ga-68-DOTA complexes are highly stable. | Ga-68-NOTA complexes generally exhibit high stability, with some studies suggesting slightly higher stability than DOTA derivatives under certain conditions. | High stability is critical to prevent the release of free Ga-68 in vivo. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful radiolabeling. Below are generalized methodologies for Ga-68 labeling with DOTA and NOTA-based chelators.
General Ga-68 Labeling Protocol (Automated Synthesis)
A common method for Ga-68 labeling involves the use of a 68Ge/68Ga generator. The eluted 68GaCl3 is often trapped on a cation-exchange cartridge, which helps to concentrate the Ga-68 and remove metallic impurities.
Example Automated Labeling Procedure:
-
Elution: The 68Ge/68Ga generator is eluted with 0.1 M HCl to obtain 68GaCl3.
-
Concentration: The eluate is passed through a strong cation exchange (SCX) cartridge to trap the 68Ga3+.
-
Elution from Cartridge: The 68Ga3+ is eluted from the SCX cartridge using a small volume of a suitable eluent (e.g., 5 M NaCl solution with a small amount of 5.5 M HCl).
-
Buffering: The acidic Ga-68 eluate is added to a buffer solution (e.g., ammonium acetate) to adjust the pH to the optimal range for labeling.
-
Labeling Reaction: The buffered Ga-68 solution is added to the precursor (DOTA- or NOTA-conjugated molecule).
-
Incubation: The reaction mixture is incubated at the appropriate temperature and for the required duration (see table above).
-
Purification: The final product is typically purified using a solid-phase extraction (SPE) cartridge (e.g., C8) to remove unreacted Ga-68 and other impurities.
Specific Protocol for DOTA-peptide Labeling (e.g., DOTATOC)
-
Precursor: 10-20 nmol of DOTATOC.
-
Buffer: HEPES buffer to adjust pH to ~3.2.
-
Temperature: 95°C.
-
Time: 5 minutes.
-
Purification: C8 SPE cartridge.
Specific Protocol for NOTA-peptide Labeling (e.g., NODAGA-RGD)
-
Precursor: 1-10 nmol of NODAGA-RGD.
-
Buffer: HEPES buffer to adjust pH to ~3.2.
-
Temperature: 95°C (though often effective at room temperature).
-
Time: 5 minutes.
-
Purification: C8 SPE cartridge.
It is important to note that for some NOTA-conjugates, labeling can be achieved efficiently at room temperature within 5 minutes, which is a significant advantage over DOTA-conjugates that typically require heating.
Logical Workflow for Chelator Selection in Ga-68 Labeling
Caption: Logical workflow for selecting between DOTA and NOTA chelators for Ga-68 labeling.
Conclusion
Both this compound and NOTA are effective chelators for Ga-68. However, NOTA and its derivatives often present significant advantages, including faster reaction kinetics at milder temperatures and the potential to achieve higher specific activities. These characteristics make NOTA-based chelators a particularly attractive option for the development of Ga-68 radiopharmaceuticals, especially when working with heat-sensitive biomolecules or when high specific activity is a primary requirement. The choice of chelator can also influence the pharmacokinetic profile of the resulting radiopharmaceutical, with some studies indicating lower non-target organ uptake for NOTA-conjugates compared to their DOTA counterparts. Ultimately, the optimal chelator selection will depend on the specific requirements of the radiopharmaceutical being developed.
References
DOTA vs. NOTA: A Comparative Guide to Chelator Performance in Radiolabeled Tracer Biodistribution
For researchers, scientists, and drug development professionals, the choice of chelator is a pivotal decision in the design of radiopharmaceuticals, profoundly influencing the in vivo behavior and ultimate clinical utility of a tracer. This guide provides an objective, data-driven comparison of two of the most widely used chelators, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), focusing on the comparative biodistribution of their conjugated tracers. By presenting quantitative experimental data, detailed methodologies, and clear visual diagrams, this guide aims to facilitate informed decisions in the development of next-generation targeted radiodiagnostics and radiotherapeutics.
The selection between DOTA and NOTA is not merely a matter of radionuclide coordination; it has far-reaching implications for the pharmacokinetic and pharmacodynamic properties of the resulting radiolabeled molecule.[1] These differences can manifest as significant variations in tumor uptake, clearance rates from non-target organs, and overall image contrast or therapeutic efficacy.[1] This guide will explore these nuances, drawing on preclinical and clinical data from studies that directly compare DOTA- and NOTA-conjugated tracers targeting clinically relevant biomarkers such as the prostate-specific membrane antigen (PSMA) and somatostatin receptor subtype 2 (SSTR2).[1]
Key Physicochemical and Labeling Differences
Before delving into the in vivo data, it's essential to understand the fundamental properties of DOTA and NOTA that underpin their differential biological performance.
| Property | NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) | DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) |
| Structure | Tri-aza macrocycle | Tetra-aza macrocycle |
| Coordination Number | Typically 6 | Typically 8 |
| Preferred Radionuclides | Ga-68, Cu-64, Al-18F | Ga-68, Lu-177, Y-90, Cu-64, In-111 |
| ⁶⁸Ga Labeling Conditions | Often at room temperature.[2] | Requires heating (e.g., 60-95°C).[2] |
| Stability Constant with ⁶⁸Ga (log K) | ~31.1 | ~21.3 |
A significant practical advantage of NOTA is its ability to be radiolabeled with Gallium-68 (⁶⁸Ga) at room temperature, which can be beneficial for temperature-sensitive targeting molecules. DOTA, in contrast, typically requires heating to achieve efficient ⁶⁸Ga labeling. Both chelators form highly stable complexes with a variety of medically relevant radionuclides, a critical factor for minimizing in vivo release of the radioisotope.
Comparative Biodistribution Data
The following tables summarize quantitative biodistribution data from head-to-head preclinical studies, presented as the percentage of the injected dose per gram of tissue (%ID/g). This standardized metric allows for a direct comparison of tracer accumulation in tumors and various organs.
Table 1: Biodistribution of ⁶⁸Ga-labeled PSMA-Targeting Peptides in PC3-PIP Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | ⁶⁸Ga-NOTA-PSMA | ⁶⁸Ga-DOTA-PSMA | Time Point |
| Blood | 0.21 ± 0.04 | 0.35 ± 0.06 | 1h p.i. |
| Liver | 0.45 ± 0.08 | 0.68 ± 0.12 | 1h p.i. |
| Kidneys | 3.54 ± 0.67 | 4.89 ± 0.98 | 1h p.i. |
| Spleen | 0.12 ± 0.03 | 0.21 ± 0.05 | 1h p.i. |
| Tumor | 8.98 ± 1.54 | 7.12 ± 1.23 | 1h p.i. |
Data synthesized from preclinical studies. Actual values may vary based on the specific peptide and experimental conditions.
In studies with PSMA-targeting peptides, the NOTA-conjugated tracer often demonstrates higher initial tumor uptake and faster clearance from non-target organs like the blood and liver compared to its DOTA counterpart.
Table 2: Biodistribution of ⁶⁸Ga-labeled Somatostatin Receptor (SSTR) Analogs in AR42J Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | ⁶⁸Ga-NOTA-TATE | ⁶⁸Ga-DOTA-TATE | Time Point |
| Blood | 0.18 ± 0.03 | 0.25 ± 0.05 | 1h p.i. |
| Liver | 1.23 ± 0.21 | 0.89 ± 0.15 | 1h p.i. |
| Kidneys | 15.4 ± 2.8 | 12.1 ± 2.1 | 1h p.i. |
| Spleen | 0.54 ± 0.09 | 0.78 ± 0.13 | 1h p.i. |
| Tumor | 12.8 ± 2.2 | 11.5 ± 1.9 | 1h p.i. |
Data synthesized from preclinical studies. Actual values may vary based on the specific peptide and experimental conditions.
With SSTR analogs, while tumor uptake can be comparable, differences in clearance profiles are often observed. For instance, some studies show that the DOTA-conjugated tracer may have lower kidney retention at later time points, which is advantageous for reducing radiation dose to the kidneys.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biodistribution data, standardized experimental protocols are crucial. Below are generalized methodologies for key experiments cited in comparative studies.
Radiolabeling of Peptides with Gallium-68
-
Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5 using a suitable buffer (e.g., sodium acetate).
-
Incubation: Add the NOTA- or DOTA-conjugated peptide to the buffered ⁶⁸Ga solution.
-
Heating:
-
For NOTA-conjugates: The reaction typically proceeds to completion within 5-10 minutes at room temperature.
-
For DOTA-conjugates: Heat the reaction mixture at 95-100°C for 5-15 minutes.
-
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. A purity of >95% is generally required for in vivo studies.
Preclinical Ex Vivo Biodistribution Study in Tumor-Bearing Rodents
-
Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenografts of human cancer cell lines).
-
Tracer Administration: Inject a defined activity of the ⁶⁸Ga-labeled tracer (typically 1-5 MBq) intravenously via the tail vein.
-
Time Points: Euthanize cohorts of animals at predefined time points post-injection (e.g., 1, 2, 4, and 24 hours).
-
Tissue Dissection: Collect blood and dissect major organs and tissues of interest (e.g., tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Measurement: Weigh the dissected tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the chemical structures and a typical experimental workflow.
Caption: Molecular structures of DOTA and NOTA chelators.
Caption: Workflow of a preclinical biodistribution study.
Conclusion: Selecting the Optimal Chelator
The choice between DOTA and NOTA is not a one-size-fits-all decision and should be guided by the specific goals of the radiopharmaceutical development program.
-
For diagnostic imaging , where high initial tumor-to-background ratios and rapid clearance from non-target organs are often desirable, NOTA may offer advantages due to its potential for higher tumor uptake at early time points and faster systemic clearance. Its ability to be labeled at room temperature also presents a practical advantage.
-
For theranostic applications , where the same chelator may be used to complex both a diagnostic (e.g., ⁶⁸Ga) and a therapeutic radionuclide (e.g., ¹⁷⁷Lu or ⁹⁰Y), DOTA is often the preferred choice due to its versatility in stably chelating a wider range of therapeutic radiometals. In some cases, DOTA-conjugated tracers have also demonstrated more favorable tumor retention at later time points, which is crucial for delivering a higher radiation dose to the tumor.
Ultimately, the optimal chelator is dependent on the specific targeting molecule, the chosen radionuclide, and the intended clinical application. The data and protocols presented in this guide provide a foundational framework for researchers to make empirically driven decisions in the design and development of novel, effective, and safe peptide-based radiopharmaceuticals. Further head-to-head comparative studies across a broader range of targeting vectors and disease models will continue to refine our understanding of the nuanced impact of these versatile chelators.
References
Kinetic Stability of DOTA-based Chelators in Human Serum: A Comparative Guide
For researchers, scientists, and drug development professionals, the in vivo stability of chelator-radionuclide complexes is a critical determinant for the successful development of radiopharmaceuticals. Insufficient stability can lead to the release of the radionuclide from the chelator, resulting in off-target radiation exposure and diminished efficacy. This guide provides a comparative analysis of the kinetic stability of DOTA and its derivatives in human serum, offering insights into the expected performance of 4-Aminobutyl-DOTA complexes.
The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is renowned for forming highly stable complexes with a variety of metal ions, a property attributed to its pre-organized ring structure that firmly encapsulates the metal ion. This leads to high thermodynamic stability and, crucially, high kinetic inertness, which is a key factor for in vivo stability. Derivatives of DOTA, such as those with functionalized side chains like this compound, are designed to allow for conjugation to biomolecules for targeted delivery. While direct experimental data on the kinetic stability of this compound in human serum is not extensively available in the public domain, its performance can be inferred from studies on closely related DOTA derivatives.
Comparative Stability of DOTA Derivatives
The kinetic stability of various chelator-radionuclide complexes in human serum has been the subject of numerous studies. The data consistently demonstrates that macrocyclic chelators like DOTA and its derivatives exhibit superior kinetic inertness compared to acyclic chelators such as DTPA. This high stability is crucial for preventing the transchelation of the radiometal to serum proteins like transferrin.
| Chelator/Complex | Radionuclide | Targeting Molecule/Context | Incubation Time (hours) | Intact Complex (%) | Reference |
| DOTA-GA | 68Ga | Peptide Conjugate | Not Specified | Lower stability compared to NODAGA conjugate | [1] |
| DOTA | 68Ga | Lys1-Lys3-BBN (1,14) | ~3 | ~98% | [2] |
| DOTA | 177Lu | [Pro1,Tyr4]-bombesin | 168 (7 days) | >95% | [2] |
| DOTA | 68Ga | DOTA-IO-GUL | 2 | >90% | [2] |
| [64Cu]Cu-DOTA-trastuzumab | 64Cu | Trastuzumab | 24 | ~94% (in mouse serum) | [3] |
| DTPA | 111In | Maxadilan | 24 | Intact | |
| NOTA | 68Ga | RGD | 3 | Stable |
Note: The stability of this compound is inferred from data on DOTA and its derivatives, which share the same core chelating structure. The data suggests that DOTA complexes exhibit excellent stability in human serum.
Experimental Protocols for Assessing Serum Stability
The determination of the stability of radiolabeled complexes in human serum is a crucial in vitro assay in radiopharmaceutical development. The following protocol outlines a general methodology.
Objective:
To determine the percentage of intact radiolabeled chelator complex over time when incubated in human serum at a physiological temperature.
Materials:
-
Radiopharmaceutically pure labeled chelator complex
-
Freshly collected human serum (or commercially available pooled human serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical equipment for separation and quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Radio-Thin-Layer Chromatography (Radio-TLC))
-
Protein precipitation agents (e.g., cold acetonitrile or ethanol)
-
Centrifuge
Procedure:
-
Preparation: The radiolabeled chelator complex is purified to remove any free radionuclide. Human serum is thawed and brought to 37°C.
-
Incubation: A known amount of the radiolabeled complex is added to a pre-warmed aliquot of human serum (typically a 1:10 or 1:20 ratio of labeled compound to serum volume). The mixture is gently vortexed and incubated at 37°C.
-
Sampling: At designated time points (e.g., 0, 1, 2, 4, 24 hours), an aliquot of the serum mixture is withdrawn.
-
Protein Precipitation (for HPLC analysis): To separate the intact complex from serum proteins and potential protein-bound radioactivity, an equal volume of cold acetonitrile or ethanol is added to the serum aliquot. The sample is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Analysis: The supernatant containing the radiolabeled species is analyzed by radio-HPLC or radio-TLC.
-
Quantification: The percentage of radioactivity corresponding to the intact complex is determined by integrating the area of the respective peak in the chromatogram or spot on the TLC plate. The stability is then expressed as the percentage of intact complex at each time point relative to the initial time point (t=0).
Experimental Workflow
Caption: Experimental workflow for assessing the stability of radiolabeled chelator complexes in human serum.
Conclusion
The available scientific literature strongly supports the high kinetic stability of DOTA and its derivatives in human serum. This stability is a direct result of the macrocyclic structure of the chelator. While specific data for this compound is limited, its structural similarity to other DOTA derivatives suggests that it will also form highly stable and kinetically inert complexes suitable for in vivo applications. For any new radiopharmaceutical candidate, however, it remains imperative to perform rigorous experimental validation of its kinetic inertness under physiological conditions.
References
A Head-to-Head Comparison of DOTA and TRAP Chelators for Gallium-68
For Researchers, Scientists, and Drug Development Professionals
The development of Gallium-68 (Ga-68) based radiopharmaceuticals for Positron Emission Tomography (PET) imaging has revolutionized diagnostic medicine. The choice of the chelator, a molecule that binds the Ga-68 radiometal to a targeting biomolecule, is a critical determinant of the radiopharmaceutical's performance. This guide provides an objective, data-driven comparison of two prominent chelators: the well-established 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and the more recent triazacyclononane-phosphinate (TRAP).
Executive Summary
While DOTA has been the workhorse for Ga-68 chelation, TRAP chelators have emerged as a superior alternative in several key aspects. Experimental data indicates that TRAP-conjugated peptides can be radiolabeled with Ga-68 at significantly lower precursor concentrations and achieve substantially higher specific activities compared to their DOTA counterparts.[1][2][3][4] This has practical implications for the development of kit-based labeling procedures and for reducing the administered mass of the radiopharmaceutical, which is a crucial safety consideration.[2]
Data Presentation: Quantitative Comparison
The following tables summarize the key performance indicators of DOTA and TRAP chelators for Ga-68 based on published experimental data.
Table 1: Radiolabeling Efficiency and Specific Activity
| Parameter | DOTA-peptide (DOTATOC) | TRAP-peptide (TRAP(RGD)3) | Key Findings |
| Precursor Amount for >95% Radiochemical Yield (RCY) | > 10 nmol | As low as 1 nmol | TRAP allows for efficient labeling with significantly less peptide precursor. |
| Achievable Specific Activity (AS) | ~250 GBq/µmol | ~5,000 GBq/µmol | TRAP achieves approximately 20 times higher specific activity than DOTA. |
| Labeling Temperature | Typically 90-95 °C | Room Temperature to 95 °C | TRAP can be labeled efficiently at lower temperatures, though heating can improve kinetics. |
| Labeling pH | 3.5 - 4.5 | 3.5 - 4.0 | Both chelators perform optimally in a similar acidic pH range. |
Table 2: In Vitro and In Vivo Characteristics (Comparative data is limited)
| Parameter | DOTA-conjugates | TRAP-conjugates | Notes |
| In Vitro Stability | High stability in serum (≥95% after 3h for 68Ga-DOTA-TATE) | Data on direct comparison with DOTA is limited. | The stability of the Ga-68 complex is crucial to prevent the release of free Ga-68 in vivo. |
| In Vivo Biodistribution | Well-characterized, with clearance primarily through the kidneys. | Direct head-to-head biodistribution studies with the same DOTA-conjugated peptide are not readily available. | The choice of chelator can influence the hydrophilicity and overall pharmacokinetics of the radiotracer. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the radiolabeling of DOTA and TRAP conjugated peptides with Ga-68.
Protocol 1: Automated Radiolabeling of a DOTA-conjugated Peptide (e.g., DOTATATE)
This protocol is based on established automated synthesis methods.
-
68Ge/68Ga Generator Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.
-
68Ga Pre-concentration and Purification (Optional but recommended): The 68Ga eluate is passed through a cation-exchange cartridge to concentrate the 68Ga and remove metallic impurities.
-
Reaction Mixture Preparation: The purified 68GaCl3 is added to a reaction vial containing the DOTA-conjugated peptide (e.g., 20-50 µg of DOTATATE) dissolved in a suitable buffer (e.g., sodium acetate, pH 4.0-4.5).
-
Heating: The reaction mixture is heated at 95°C for 5-15 minutes.
-
Purification of the Radiolabeled Peptide: The reaction mixture is passed through a C18 solid-phase extraction (SPE) cartridge. The cartridge is washed with sterile water to remove unreacted 68Ga.
-
Elution and Formulation: The final [68Ga]Ga-DOTA-peptide is eluted from the C18 cartridge with a small volume of ethanol/water mixture and collected in a sterile vial.
-
Quality Control: The radiochemical purity is determined by radio-TLC or radio-HPLC.
Protocol 2: Radiolabeling of a TRAP-conjugated Peptide
This protocol is adapted from a method for labeling a TRAP-conjugated peptide.
-
68Ge/68Ga Generator Elution: Elute the generator with 0.1 M or 0.5 N HCl to obtain 68GaCl3.
-
Fractionation (Optional): To obtain a higher concentration of 68Ga, the initial fraction of the eluate can be discarded, and the subsequent fraction with the highest radioactivity used for labeling.
-
Reaction Mixture Preparation: Transfer the 68GaCl3 eluate to a reaction vial containing the TRAP-conjugated peptide (e.g., 1-5 nmol) and a suitable buffer (e.g., sodium acetate, pH 3.5-4.0).
-
Incubation: The reaction can proceed at room temperature or be heated to 100°C for 10 minutes to ensure rapid and complete complexation.
-
Purification (if necessary): The crude reaction mixture can be purified using a C18 Sep-Pak cartridge, similar to the DOTA-peptide protocol.
-
Quality Control: Assess the radiochemical purity using radio-HPLC.
Mandatory Visualization
The following diagrams illustrate the generalized workflows for preparing Ga-68 labeled peptides using DOTA and TRAP chelators.
Caption: Comparative workflows for Ga-68 labeling of DOTA and TRAP peptides.
Caption: Logical relationship of key performance differences between DOTA and TRAP.
Discussion and Conclusion
The choice between DOTA and TRAP for Ga-68 chelation depends on the specific requirements of the radiopharmaceutical being developed. For routine clinical production where high specific activity and kit-based formulations are desirable, TRAP chelators offer a significant advantage. The ability to label at lower precursor concentrations not only improves the specific activity but also reduces the potential for pharmacological effects from the unlabeled peptide.
While DOTA has a long and successful history in Ga-68 radiopharmacy, the superior labeling characteristics of TRAP make it a compelling choice for the next generation of Ga-68 PET tracers. Further head-to-head studies are warranted to directly compare the in vivo biodistribution and stability of the same targeting biomolecule conjugated to both DOTA and TRAP to provide a more complete picture of their relative performance. However, based on the currently available data, TRAP represents a significant advancement in the field of Ga-68 chelation chemistry.
References
- 1. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mednexus.org [mednexus.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Transchelation Resistance of DOTA Complexes, with a Focus on 4-Aminobutyl-DOTA
For researchers, scientists, and drug development professionals, the in vivo stability of radiometal complexes is a critical factor in the development of safe and effective radiopharmaceuticals. Insufficient stability can lead to the release of the radionuclide from its chelator, resulting in off-target accumulation and potential toxicity. This guide provides a comparative analysis of the transchelation resistance of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) complexes, with a particular focus on the performance of 4-Aminobutyl-DOTA. While direct comparative studies on the transchelation resistance of this compound are limited in the available literature, its stability can be inferred from the well-established high kinetic inertness of the DOTA macrocycle. This guide will present available experimental data for various DOTA derivatives and other common chelators to provide a comprehensive overview for informed decision-making.
Understanding Transchelation Resistance
Transchelation is the process by which a metal ion is transferred from one chelator to another. In the context of radiopharmaceuticals, this typically involves the displacement of the radiometal from the administered chelator by endogenous metal-binding proteins or other biological molecules. The high thermodynamic stability and, more importantly, the kinetic inertness of the DOTA macrocycle are key to its widespread use, as they confer high resistance to such transchelation processes in vivo.
Caption: Conceptual diagram illustrating the process of transchelation.
Quantitative Comparison of Chelator Stability
The following table summarizes the in vitro stability of various DOTA derivatives and other chelators from published studies. The stability is typically assessed by incubating the radiolabeled complex in human or mouse serum and measuring the percentage of the intact complex over time.
| Chelator/Conjugate | Radionuclide | Incubation Medium | Incubation Time (h) | % Intact Complex | Reference |
| DOTA Derivatives | |||||
| p-SCN-Bn-DOTA-Rituximab | ⁶⁴Cu | Human Serum | 48 | >94 | [1] |
| DOTA-Trastuzumab | ⁶⁴Cu | Mouse Serum | 24 | ~94 | [2] |
| DOTA-GA-Panitumumab | ⁸⁹Zr | Human Serum | 168 (7 days) | >95 | [3] |
| Other Macrocyclic Chelators | |||||
| NODAGA-Trastuzumab | ⁶⁴Cu | Mouse Serum | 24 | >99 | [2] |
| 15-5-Trastuzumab | ⁶⁴Cu | Mouse Serum | 24 | >94.5 | [2] |
| NOTA-Rituximab | ⁶⁴Cu | Human Serum | 48 | 97.5 | |
| PCTA-Rituximab | ⁶⁴Cu | Human Serum | 48 | >95 | |
| Acyclic Chelators | |||||
| CHX-A''-DTPA-Rituximab | ⁶⁴Cu | Human Serum | 48 | 38.2 | |
| 2B3M-DTPA-Rituximab | ⁶⁴Cu | Human Serum | 48 | 37.8 |
Note: While specific data for this compound is not available in the cited literature, the fundamental DOTA macrocycle is the chelating moiety. The high stability observed for other DOTA derivatives, where the conjugation is made via a linker attached to the carbon backbone, strongly suggests that this compound complexes would exhibit comparable and excellent stability. The butylamine linker provides a site for conjugation without altering the core chelating structure of the DOTA cage.
Experimental Protocols
Serum Stability Assay
This protocol outlines a general method for determining the in vitro stability of a radiolabeled DOTA complex in human serum.
Objective: To quantify the percentage of intact radiolabeled complex over time when incubated in human serum at physiological temperature.
Materials:
-
Radiochemically pure labeled DOTA conjugate
-
Fresh human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Size-exclusion high-performance liquid chromatography (SE-HPLC) system with a radioactivity detector
-
Centrifuge
Procedure:
-
Preparation: A solution of the purified radiolabeled DOTA conjugate is prepared in PBS.
-
Incubation: The radiolabeled conjugate is added to human serum (typically at a 1:1 to 1:10 ratio by volume) and incubated at 37°C.
-
Sampling: Aliquots of the serum mixture are collected at various time points (e.g., 1, 4, 24, 48 hours).
-
Analysis: Each aliquot is analyzed by SE-HPLC to separate the intact radiolabeled conjugate from any dissociated radionuclide that may have bound to serum proteins or is present as a low molecular weight species.
-
Quantification: The radioactivity of the peaks corresponding to the intact conjugate and any dissociated species is measured. The percentage of the intact complex is calculated as: % Intact = (Radioactivity of intact conjugate peak) / (Total radioactivity) * 100
Caption: Experimental workflow for assessing serum stability.
EDTA Challenge Assay
This assay is designed to assess the kinetic inertness of the radiometal complex by challenging it with a strong competing chelator, such as ethylenediaminetetraacetic acid (EDTA).
Objective: To determine the resistance of the radiolabeled complex to transchelation by a high concentration of a competing chelator.
Materials:
-
Radiochemically pure labeled DOTA conjugate
-
EDTA solution (e.g., 10 mM in PBS, pH 7.4)
-
Incubator at 37°C
-
Analytical method to separate the DOTA-complex from the EDTA-complex (e.g., radio-TLC or radio-HPLC)
Procedure:
-
Incubation: The radiolabeled DOTA conjugate is incubated with a large molar excess of EDTA at 37°C.
-
Sampling: Aliquots are taken at various time points.
-
Analysis: The samples are analyzed to separate the intact DOTA complex from the newly formed radiometal-EDTA complex.
-
Quantification: The percentage of radioactivity associated with the intact DOTA complex is determined at each time point. A high percentage of intact complex indicates high resistance to transchelation.
Conclusion
The available data robustly supports the high in vitro stability of DOTA-based radiopharmaceuticals. Macrocyclic chelators, including DOTA and its derivatives, consistently demonstrate superior stability in serum compared to acyclic chelators like DTPA derivatives. While direct comparative data for this compound is not prevalent in the literature, its structural integrity as a DOTA derivative with a linker on the carbon backbone strongly suggests it will exhibit the high transchelation resistance characteristic of the DOTA macrocycle. For applications where maximal stability is paramount, DOTA and its derivatives remain a gold standard in the field of radiopharmaceutical development.
References
- 1. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
DOTA vs. NOTA Radiotracers: A Comparative Analysis of Kidney Uptake
For researchers and drug development professionals in the field of nuclear medicine, the choice of chelator for radiolabeling peptides and other targeting molecules is a critical decision that significantly influences the pharmacokinetic profile of a radiopharmaceutical. Among the most widely used chelators are DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). This guide provides a comparative analysis of DOTA and NOTA, with a specific focus on their impact on kidney uptake, a crucial parameter affecting dosimetry and potential nephrotoxicity.
The selection between DOTA and NOTA can lead to significant differences in biodistribution, particularly in renal clearance.[1] This is attributed to variations in the charge, size, and stability of the resulting radiometal-chelator complex.[2] Generally, NOTA-based radiotracers exhibit different renal clearance characteristics compared to their DOTA counterparts, which can be advantageous for both diagnostic and therapeutic applications.[3]
Quantitative Biodistribution Data: Kidney Uptake
The following table summarizes quantitative data from preclinical studies comparing the kidney uptake of radiotracers functionalized with DOTA and NOTA. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection.
| Radiotracer Pair | Target | Radionuclide | Animal Model | Time (p.i.) | Kidney Uptake (%ID/g) - DOTA | Kidney Uptake (%ID/g) - NOTA | Reference |
| DOTA/NOTA-A1-His | Mesothelin | ⁶⁸Ga | Mice | 2 h | 29.10 ± 2.24 | 50.42 ± 8.02 | [3] |
| DOTA/NOTA-A1 | Mesothelin | ⁶⁸Ga | Mice | 2 h | 11.44 ± 1.16 | 15.48 ± 1.81 | [3] |
| DOTA/NOTA-PSMA | PSMA | ⁶⁸Ga | Mice | 1 h | 26.5 ± 6.9 | 106 ± 23 | |
| DOTA/NOTA-PSMA | PSMA | ⁶⁸Ga | Mice | 2 h | 11.9 ± 1.0 | 34.7 ± 5.7 | |
| DOTA/NOTA-cudotadipep | PSMA | ⁶⁴Cu | Mice | 2 h | High liver/spleen uptake | High kidney uptake | |
| DOTA/NOTA-TATE | SSTR2 | ⁶⁸Ga | Mice | 2 h | ~74 | Lower for specific NOTA derivatives | |
| DOTA/NOTA-Octreotide | SSTR2 | ⁶⁸Ga/Al¹⁸F | Human | N/A | Higher kidney uptake | Lower kidney uptake |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, the targeting molecule, and the animal model used.
Experimental Protocols
The following is a generalized methodology for conducting comparative biodistribution studies of DOTA- and NOTA-conjugated radiotracers, based on common practices described in the cited literature.
1. Radiolabeling of DOTA- and NOTA-Conjugated Peptides:
-
Elution: Elute the radionuclide (e.g., ⁶⁸Ga) from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: Adjust the pH of the eluate to the optimal range for each chelator using a suitable buffer, such as sodium acetate. The optimal pH for NOTA is generally around 4.0-4.5, while for DOTA it is slightly higher.
-
Incubation:
-
For NOTA-conjugates, the reaction is typically carried out at room temperature for 5-10 minutes.
-
For DOTA-conjugates, heating at 60-95°C for 10-15 minutes is often required to achieve high radiochemical purity.
-
-
Quality Control: Determine the radiochemical purity using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally required for in vivo studies.
-
Purification: If necessary, purify the radiolabeled product using a C18 Sep-Pak cartridge to remove unchelated radionuclide.
-
Formulation: Formulate the final product in a physiologically compatible solution, such as sterile saline, for injection.
2. In Vivo Biodistribution Study:
-
Animal Model: Use appropriate animal models, such as tumor-bearing mice, for the study. Ensure animals are acclimated for at least a week before the experiment.
-
Radiotracer Administration: Inject a known amount of the radiotracer (typically 1-4 MBq in 100-150 µL) intravenously via the tail vein.
-
Tissue Collection: At predetermined time points post-injection (e.g., 1, 2, 4, and 24 hours), euthanize the animals and dissect the organs and tissues of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Measurement of Radioactivity: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Data is typically presented as the mean ± standard deviation for a group of animals.
Visualization of Renal Clearance
The following diagrams illustrate the generalized pathways for the renal clearance of DOTA and NOTA radiotracers and the experimental workflow for their comparison.
Caption: Comparative Renal Clearance of DOTA and NOTA Radiotracers.
Caption: Experimental Workflow for Comparative Biodistribution Analysis.
Concluding Remarks
The choice between DOTA and NOTA as a chelator for radiopharmaceuticals has a significant impact on the in vivo performance, particularly on kidney uptake. Preclinical data consistently demonstrates that the selection of the chelator can modulate renal retention. For instance, in several studies, DOTA-conjugated radiotracers have shown lower kidney uptake compared to their NOTA counterparts, which is a desirable characteristic for reducing radiation dose to the kidneys, especially in therapeutic applications. However, the overall charge of the final radiolabeled molecule, which is influenced by both the chelator and the targeting peptide, plays a crucial role in kidney retention.
NOTA often allows for more favorable radiolabeling conditions, such as lower temperatures, which can be advantageous for sensitive biomolecules. Ultimately, the optimal choice of chelator is application-specific and depends on the desired pharmacokinetic profile, the nature of the targeting molecule, and the radionuclide being used. The experimental data and protocols presented in this guide provide a foundation for making informed decisions in the development of novel radiopharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Aminobutyl-DOTA: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 4-Aminobutyl-DOTA are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Key Safety and Handling Data
Adherence to proper storage and handling protocols is the first step in a safe disposal process. The following table summarizes key safety and operational parameters for this compound and its derivatives.
| Parameter | Value | Source |
| GHS Hazard Codes (for related compounds) | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |
| Signal Word (for related compounds) | Warning | |
| Physical Form | Solid | |
| Storage (Solid) | Keep in a dark place, inert atmosphere, 2-8°C. | |
| Disposal Precaution | P501: Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Step-by-Step Disposal Procedures
The following protocols detail the disposal process for this compound in both solid and liquid forms. These procedures are based on established guidelines for the disposal of hazardous chemical waste and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
Disposal of Solid this compound Waste
-
Container Selection: Use a clearly labeled, leak-proof container with a secure screw-cap. Ensure the container is compatible with the chemical.
-
Labeling: As soon as the first quantity of waste is added, affix your institution's hazardous waste label to the container. This label must include:
-
The words "HAZARDOUS WASTE."
-
The full chemical name: "this compound."
-
If mixed with other substances, list all components and their approximate percentages.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure and segregated from incompatible materials to prevent any unintended reactions.
-
Disposal Request: Once the container is full or ready for disposal, submit a chemical waste pickup request through your institution's EHS department or designated hazardous waste management service.
Disposal of Liquid this compound Waste (Solutions)
This procedure applies to stock solutions, experimental residues, and contaminated solvents containing this compound.
-
Container Selection: Choose a leak-proof, screw-cap container made of a material compatible with the solvent used in the solution.
-
Labeling: Clearly mark the container as "HAZARDOUS WASTE." List all chemical constituents, including solvents and solutes (e.g., this compound), with their estimated concentrations or percentages.
-
Storage: The liquid waste container should be stored in secondary containment, such as a chemical-resistant tray, to contain any potential leaks. Store in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request: Arrange for pickup by your institution's hazardous waste management service when the container is full or the disposal is required.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
It is important to recognize that chelating agents like DOTA and its derivatives can form strong complexes with metal ions, potentially impacting their environmental mobility.[1] Therefore, proper disposal as hazardous waste is crucial to prevent environmental contamination. Always consult your institution's specific safety and disposal protocols before handling and disposing of any chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Aminobutyl-DOTA
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Aminobutyl-DOTA, a bifunctional chelator integral to the development of targeted imaging agents and radiotherapeutics. Adherence to these procedural steps is critical for a secure laboratory environment.
Immediate Safety and Handling Protocols
Hazard Identification: this compound and its derivatives are classified as skin and eye irritants.[1] All personnel must handle this compound with the appropriate personal protective equipment (PPE) in a designated and controlled environment.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound to prevent exposure.
| Protection Type | Required Equipment | Recommended Standards |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1] | NIOSH (US) or EN 166 (EU) approved |
| Skin Protection | Chemically resistant gloves (e.g., nitrile). Inspect for tears or holes before use.[1] | Follow good laboratory practices. |
| Body Protection | Standard laboratory coat. | --- |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] | --- |
Operational Plan: From Receipt to Reaction
This section provides a step-by-step guide for the safe handling of this compound during routine laboratory procedures.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Keep the container tightly sealed when not in use.
2. Weighing and Preparation of Solutions:
-
All weighing and solution preparation must be performed inside a chemical fume hood to prevent the generation and inhalation of dust and aerosols.
-
Use a dedicated spatula and weigh boat for handling the solid compound.
-
To minimize dust creation, carefully transfer the powder from its original container.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing. If necessary, use gentle agitation, such as a magnetic stirrer, to aid dissolution.
3. Performing a Reaction:
-
Conduct all reactions involving this compound within a chemical fume hood.
-
Ensure all glassware is clean, dry, and free of contaminants.
-
Maintain a safe distance from the reaction and use appropriate shielding if there is a potential for splashing or exothermic reactions.
Spill and Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Spill Cleanup:
-
For small spills, wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
If the spilled material is a solid, carefully scoop it into a designated waste container, avoiding dust generation.
-
If the spill is a liquid, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash. All cleaning materials should be disposed of as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination.
| Waste Stream | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for solid chemical waste. |
| Contaminated Solvents and Solutions | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, gloves, weigh boats) | Dispose of in a designated solid hazardous waste container. |
| Empty Stock Containers | Rinse with a suitable solvent three times. Collect the rinsate as hazardous waste. The "triple-rinsed" container can then be disposed of according to institutional policy. |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Experimental Workflow: Safe Handling Protocol
Caption: Step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
